Merotocin
説明
特性
CAS番号 |
1190083-57-8 |
|---|---|
分子式 |
C48H68FN11O12S |
分子量 |
1042.2 |
IUPAC名 |
(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide |
InChI |
InChI=1S/C48H68FN11O12S/c1-5-27(4)42-47(71)56-32(16-17-37(50)62)44(68)57-35(21-38(51)63)45(69)58-36(25-73-18-6-7-40(65)54-34(46(70)59-42)20-28-10-14-31(61)15-11-28)48(72)60(23-29-8-12-30(49)13-9-29)24-41(66)55-33(19-26(2)3)43(67)53-22-39(52)64/h8-15,26-27,32-36,42,61H,5-7,16-25H2,1-4H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,67)(H,54,65)(H,55,66)(H,56,71)(H,57,68)(H,58,69)(H,59,70)/t27-,32-,33-,34-,35-,36-,42-/m0/s1 |
InChIキー |
PVVHQWISMVJHFK-NIFJBHDKSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N(CC3=CC=C(C=C3)F)CC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Merotocin; FE202767; FE-202767; FE 202767 |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to WAY-267464: A Selective Oxytocin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-267464 is a non-peptide, selective agonist of the oxytocin receptor (OTR), a G-protein coupled receptor critically involved in a wide array of physiological and behavioral processes.[1] Developed as a potential therapeutic agent for psychiatric disorders such as anxiety and schizophrenia, WAY-267464 has been a subject of significant preclinical research.[1] Its ability to cross the blood-brain barrier more effectively than native oxytocin makes it a valuable tool for investigating the central effects of OTR activation.[1] This technical guide provides a comprehensive overview of WAY-267464, including its pharmacological profile, detailed experimental protocols for its evaluation, and an examination of the signaling pathways it modulates.
Pharmacological Profile
WAY-267464 exhibits a distinct pharmacological profile, acting as an agonist at the oxytocin receptor. However, it is also reported to possess antagonist activity at the vasopressin 1A receptor (V1aR), which is structurally similar to the OTR. This dual activity is a critical consideration in the interpretation of in vivo studies.[1]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of WAY-267464 at human and rat oxytocin and vasopressin V1a receptors.
Table 1: Pharmacological Profile of WAY-267464 at Human Receptors
| Receptor | Action | Ki (nM) | EC50 (nM) |
| Oxytocin Receptor (OTR) | Agonist | 58.4 | 881 |
| Vasopressin 1a Receptor (V1aR) | Antagonist | 251 | - |
Table 2: Pharmacological Profile of WAY-267464 at Rat Receptors
| Receptor | Action | Ki (nM) | EC50 (nM) |
| Oxytocin Receptor (OTR) | Agonist | 978 | 881 |
| Vasopressin 1a Receptor (V1aR) | Antagonist | 113 | - |
Source: (Data synthesized from multiple sources)
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological and behavioral effects of WAY-267464.
In Vitro Assays
1. Radioligand Binding Assay for Oxytocin Receptor
This protocol details a competitive binding assay to determine the affinity (Ki) of WAY-267464 for the oxytocin receptor expressed in HEK293 cells.
-
Cell Culture and Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human oxytocin receptor in DMEM supplemented with 10% FBS, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Harvest cells at 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA protein assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [3H]-Oxytocin (typically at its Kd value), and 50 µL of a serial dilution of WAY-267464 (or vehicle for total binding).
-
To determine non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM) in place of WAY-267464.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-40 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
2. NFAT-Luciferase Reporter Assay for Functional Activity
This protocol describes a functional assay to measure the agonist activity of WAY-267464 at the oxytocin receptor by quantifying the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[4][5][6]
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with a plasmid encoding the human oxytocin receptor and a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
-
Functional Assay:
-
Replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Treat the cells with serial dilutions of WAY-267464 or a known OTR agonist (positive control) and incubate for 6-8 hours.
-
Lyse the cells using a luciferase lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Plot the dose-response curve and determine the EC50 value.
-
In Vivo Behavioral Assays
1. Elevated Zero Maze (EZM) Test for Anxiolytic-like Effects
The EZM is used to assess anxiety-like behavior in rodents.[7]
-
Apparatus:
-
A circular platform (105 cm diameter) elevated 50-70 cm above the floor, with two open and two enclosed quadrants of equal size.[8]
-
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes prior to the experiment.[7]
-
Administer WAY-267464 (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle 30-60 minutes before testing.
-
Place the rat in one of the enclosed quadrants to start the test.[7]
-
Allow the rat to explore the maze for 5 minutes.[8]
-
Record the session using an overhead video camera and tracking software.
-
Analyze the time spent in the open quadrants, the number of entries into the open quadrants, and the total distance traveled. An increase in the time spent and entries into the open quadrants is indicative of an anxiolytic-like effect.
-
Clean the maze with 70% ethanol between each trial.[8]
-
2. Stress-Induced Hyperthermia (SIH) Test
The SIH test is a model to screen for anxiolytic activity by measuring the rise in body temperature in response to a mild stressor.[9][10][11]
-
Procedure:
-
House mice individually for at least 24 hours before the test.
-
Administer WAY-267464 (e.g., 10, 30 mg/kg, i.p.) or vehicle 60 minutes before the first temperature measurement.[10]
-
Measure the basal rectal temperature (T1) of the mouse.
-
Return the mouse to its home cage.
-
After 10 minutes, measure the rectal temperature again (T2).[10]
-
The stress-induced hyperthermia is the difference between the two measurements (ΔT = T2 - T1). A reduction in ΔT indicates an anxiolytic-like effect.
-
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
Activation of the oxytocin receptor by an agonist like WAY-267464 initiates a cascade of intracellular signaling events, primarily through the Gq/11 G-protein pathway.[12][13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12] These signaling events ultimately lead to various physiological responses.
Caption: Oxytocin Receptor Gq Signaling Pathway.
Experimental Workflow for In Vivo Testing
The following diagram illustrates a typical workflow for the in vivo evaluation of a selective oxytocin receptor agonist like WAY-267464.
Caption: In Vivo Behavioral Testing Workflow.
Conclusion
WAY-267464 is a valuable pharmacological tool for investigating the roles of the oxytocin system in the central nervous system. Its selectivity for the oxytocin receptor, coupled with its ability to penetrate the blood-brain barrier, allows for the exploration of OTR-mediated effects on behavior. However, its antagonist activity at the V1a receptor necessitates careful experimental design and interpretation of results. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of selective oxytocin receptor agonists.
References
- 1. WAY-267464 - Wikipedia [en.wikipedia.org]
- 2. Conformationally rigid derivatives of WAY-267,464: Synthesis and pharmacology at the human oxytocin and vasopressin-1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flexible analogues of WAY-267,464: Synthesis and pharmacology at the human oxytocin and vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Merotocin: A Technical Guide to Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merotocin (developmental code FE 202767) is a synthetic peptidic agonist of the oxytocin receptor, designed to be more potent and selective than endogenous oxytocin.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and associated signaling pathways. Additionally, it outlines detailed experimental protocols for its synthesis, purification, and analysis, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Composition
This compound is a cyclic peptide analog of oxytocin.[3] Its structure has been modified to enhance stability and receptor selectivity, notably by incorporating a thioether bridge instead of a disulfide bond and including unnatural amino acids.[3][4]
IUPAC Name: (3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide[1][5]
Synonyms: FE 202767, FE-202767, carba-1-(4-FBzlGly7)dOT[1][3]
Amino Acid Sequence and Modifications: The full chemical name of this compound is Glycinamide, N-(4-mercapto-1-oxobutyl)-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-N-[(4-fluorophenyl)methyl]glycyl-L-leucyl-, cyclic (1 → 5)-thioether.[3][6] This structure features a unique 20-membered ring formed by a C-S (thioether) bond, which enhances its stability compared to the disulfide bond in native oxytocin.[3] The presence of unnatural amino acids like 4-fluoro-benzylglycine also contributes to its distinct biological activity.[3]
Physicochemical and Pharmacological Properties
This compound's chemical modifications result in specific properties that distinguish it from native oxytocin. It is a potent and highly selective oxytocin receptor agonist, with over 1000-fold selectivity over the related vasopressin receptors, which may reduce side effects associated with non-selective activation.[1][3]
Data Summary
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₆₈FN₁₁O₁₂S | [5][6][7] |
| Molecular Weight | 1042.2 g/mol | [3][5][7] |
| Exact Mass | 1041.4754 Da | [3][5] |
| CAS Number | 1190083-57-8 | [3][5] |
| XLogP3-AA | -0.4 | [3][5] |
| Hydrogen Bond Donor Count | 11 | [5] |
| EC₅₀ (human OT receptor) | < 0.1 nM (specifically 0.076 nM) | [1][2] |
| Selectivity vs. Vasopressin Receptors | >1000-fold | [1][2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [3] |
Isoelectric Point (pI)
The specific isoelectric point (pI) for this compound is not reported in the available literature. The pI of a peptide is the pH at which its net charge is zero.[8][9] It is calculated based on the pKa values of the N-terminus, C-terminus, and the side chains of ionizable amino acids (e.g., Asp, Glu, Lys, Arg, His, Cys, Tyr).[8] Given this compound's complex structure with unnatural amino acids and modifications, a theoretical calculation would be required to estimate its pI.
Signaling Pathway
As an oxytocin receptor agonist, this compound mimics the action of endogenous oxytocin by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[2][3] OTR activation primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[10] This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[10][11] These downstream events mediate the physiological responses associated with oxytocin, such as uterine muscle contraction and lactation.[10]
Caption: this compound signaling via the oxytocin receptor.
Experimental Protocols
The synthesis and purification of this compound follow standard methodologies for complex cyclic peptides, primarily involving Solid-Phase Peptide Synthesis (SPPS).
Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound involves the sequential addition of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids to a solid support resin.[3][12][13]
1. Resin Preparation:
-
Start with a suitable resin, such as Rink Amide resin, to yield a C-terminal amide upon cleavage.[12]
-
Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin's amino group.
-
Protocol: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF to remove piperidine.[14]
3. Amino Acid Coupling:
-
Couple the next Fmoc-protected amino acid in the sequence.
-
Protocol: Activate the Fmoc-amino acid (4 equivalents) with a coupling agent like Diisopropylcarbodiimide (DIC, 4 eq.) and an activator such as Oxyma Pure (4 eq.) in DMF.[12] Add this solution to the deprotected resin and allow the reaction to proceed, often with microwave assistance (e.g., 5 minutes at 75°C) to enhance efficiency.[12] Special conditions, such as lower temperatures (e.g., 50°C), may be required for sensitive residues like Cysteine to prevent racemization.[12]
-
Repeat the deprotection and coupling cycles for each amino acid in the linear sequence.
4. On-Resin Cyclization (Thioether Formation):
-
After assembling the linear peptide, perform the on-resin cyclization to form the characteristic thioether bond.[3] This involves a reaction between the sulfhydryl group of the Cysteine residue and a reactive group on another part of the peptide chain.
5. Cleavage and Global Deprotection:
-
Cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously.
-
Protocol: Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid. A common mixture is Trifluoroacetic acid (TFA) with scavengers like water and Triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[12][14]
-
Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.[14]
Purification and Analysis
The crude peptide requires purification to achieve high purity for biological assays.
1. Purification: Preparative Reverse-Phase HPLC (RP-HPLC):
-
Protocol: Dissolve the crude peptide in a minimal amount of an appropriate solvent (e.g., aqueous solution with 0.1% TFA).
-
Inject the solution onto a preparative C18 column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient may range from 5% to 45% acetonitrile over 40 minutes.[14]
-
Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the main peak.[14]
2. Analysis and Characterization:
-
Analytical RP-HPLC: Assess the purity of the collected fractions using an analytical C18 column with a suitable gradient. High purity is indicated by a single major peak.[14]
-
Mass Spectrometry (ESI-MS): Confirm the identity of the synthesized peptide by verifying its molecular weight. The expected mass for this compound ([M+H]⁺) would be approximately m/z 1042.5.[5][14]
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis and purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | C48H68FN11O12S | CID 76073634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. jasco.hu [jasco.hu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Merotocin Signal Transduction in Mammary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merotocin, a potent and selective synthetic agonist of the oxytocin receptor (OTR), is under investigation for its therapeutic potential in lactation support. Understanding its molecular mechanism of action within mammary cells is critical for its clinical development and for elucidating the broader role of oxytocin signaling in mammary gland biology. This technical guide provides an in-depth overview of the this compound signal transduction pathway in mammary cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved molecular interactions. While specific quantitative data for this compound's downstream effects are still emerging, this guide leverages the extensive knowledge of the closely related endogenous ligand, oxytocin, to provide a comprehensive framework.
Core Signaling Pathway
This compound, like oxytocin, elicits its effects by binding to the oxytocin receptor, a member of the G protein-coupled receptor (GPCR) superfamily. In mammary cells, the OTR primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[1] This interaction initiates a well-characterized signaling cascade:
-
Receptor Activation: this compound binds to the OTR, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαq/11 subunit.
-
G Protein Dissociation: The activated, GTP-bound Gαq/11 subunit dissociates from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The Gαq/11 subunit activates Phospholipase C-β (PLCβ).[1]
-
Second Messenger Generation: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins.[1]
This initial cascade is fundamental to the physiological effects of oxytocin in the mammary gland, particularly the contraction of myoepithelial cells for milk ejection.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound and oxytocin receptor signaling in mammary cells. It is important to note that while the binding affinity of this compound is well-characterized, quantitative data on its direct downstream effects in mammary cells are not yet widely published. Therefore, data for oxytocin are provided as a reference.
| Parameter | Ligand | Value | Cell Type/System | Reference |
| EC50 for OTR | This compound | 0.076 nM | Human Oxytocin Receptor | |
| EC50 for OTR | Oxytocin | 2.3 nM | Human Oxytocin Receptor | |
| OTR Concentration | Oxytocin | <100 fmol/mg protein (basal) | Healthy Breast Tissue | [1] |
Downstream Signaling Pathways
Beyond the primary Gαq/11-PLC-Ca2+ pathway, OTR activation by agonists like this compound can engage other signaling networks that are crucial for various aspects of mammary cell function, including proliferation, differentiation, and survival.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the OTR can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK pathway.[1] This can occur through PKC-dependent and independent mechanisms. The activation of the ERK1/2 pathway is implicated in regulating cell proliferation and differentiation.
Signal Transducer and Activator of Transcription 5 (STAT5) Pathway
The STAT5 signaling pathway is critical for the development and function of the mammary gland, particularly in response to prolactin.[2] There is evidence of crosstalk between the OTR and prolactin signaling pathways. Overexpression of the OTR has been shown to lead to the activation of the prolactin/p-STAT5 pathway, suggesting that this compound could indirectly influence STAT5 activity.[3] Activated STAT5 translocates to the nucleus and regulates the transcription of genes involved in milk protein synthesis and cell survival.[2]
Visualizations
This compound Signaling Pathway Diagram
Caption: this compound signal transduction pathway in mammary cells.
Experimental Workflow for Intracellular Calcium Measurement
Caption: Workflow for measuring intracellular calcium in response to this compound.
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol is adapted from methods for imaging intracellular calcium signals in mouse mammary epithelium.[4]
a. Cell Preparation:
-
Isolate primary mammary epithelial cells from lactating mice or culture a suitable mammary epithelial cell line (e.g., HC11).
-
For adherent cells, seed them onto glass-bottom dishes.
-
Load the cells with a calcium indicator dye such as Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C. Alternatively, use cells stably expressing a genetically encoded calcium indicator like GCaMP6f.
-
Wash the cells to remove excess dye.
b. Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
Acquire baseline fluorescence images for 2-5 minutes.
-
Introduce this compound at the desired concentration into the perfusion solution.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.
c. Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation.
-
Quantify the baseline [Ca2+]i and the peak [Ca2+]i following this compound stimulation.
-
Generate dose-response curves by plotting the peak [Ca2+]i against the log of the this compound concentration to determine the EC50.
Western Blot for Phospho-ERK1/2
This protocol provides a general framework for detecting the phosphorylation of ERK1/2 in response to this compound.[5]
a. Cell Treatment and Lysis:
-
Culture mammary epithelial cells to near confluence in appropriate multi-well plates.
-
Serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
Immediately after stimulation, place the plates on ice and lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates. Clarify the lysates by centrifugation.
b. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
c. Immunoblotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
d. Data Analysis:
-
Quantify the band intensities for pERK1/2 and total ERK1/2 using densitometry software.
-
Express the level of ERK1/2 phosphorylation as the ratio of pERK1/2 to total ERK1/2.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to analyze changes in the expression of oxytocin-responsive genes following this compound treatment.
a. Cell Treatment and RNA Extraction:
-
Culture and treat mammary epithelial cells with this compound as described for the Western blot protocol, typically for longer durations (e.g., 1, 6, 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
b. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
c. Real-Time PCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene(s) (e.g., genes encoding milk proteins like β-casein, or survival genes like Akt1), and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).[2]
-
Perform the real-time PCR reaction in a qPCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
d. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold change in gene expression in this compound-treated cells compared to untreated controls.
Conclusion
This compound acts as a potent agonist at the oxytocin receptor in mammary cells, initiating a primary signaling cascade through Gαq/11, PLC, and intracellular calcium mobilization. This pathway is central to the established physiological roles of oxytocin in lactation. Furthermore, emerging evidence points to the involvement of downstream pathways such as ERK1/2 and STAT5, which are critical for the regulation of cell proliferation, differentiation, and survival in the mammary gland. While direct quantitative data for the downstream effects of this compound are still being gathered, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate its detailed mechanism of action. A thorough understanding of the this compound signal transduction pathway is essential for its successful clinical application and for advancing our knowledge of mammary gland biology.
References
- 1. The oxytocin receptor signalling system and breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stat5 promotes survival of mammary epithelial cells through transcriptional activation of a distinct promoter in Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland [frontiersin.org]
- 4. Methods for Imaging Intracellular Calcium Signals in the Mouse Mammary Epithelium in Two and Three Dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Merotocin: A Selective Oxytocin Receptor Agonist for Lactation Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merotocin (also known as FE 202767) is a synthetic peptide analogue of oxytocin developed as a selective agonist for the oxytocin receptor (OTR). It is being investigated for its potential to support lactation, particularly in mothers who experience difficulties with breastfeeding, such as those who have delivered preterm infants. The rationale for developing this compound stems from the limitations of exogenous oxytocin, which, despite its crucial role in the milk ejection reflex, has modest efficacy and potential side effects due to its off-target effects on vasopressin receptors. This compound is designed to have a high affinity and selectivity for the OTR, coupled with a short pharmacokinetic half-life, to provide targeted and controlled stimulation of milk ejection. This technical guide summarizes the available preclinical data on this compound, focusing on its receptor pharmacology and pharmacokinetics, and outlines relevant experimental methodologies. While extensive preclinical data from in vivo lactation models remains proprietary to the manufacturer, this guide compiles the key quantitative data and experimental frameworks available in the public domain to inform researchers and drug development professionals.
Quantitative Preclinical Data
The preclinical characterization of this compound has focused on its interaction with the oxytocin receptor and its selectivity against related vasopressin receptors. The following tables summarize the key in vitro and in vivo pharmacokinetic data.
In Vitro Receptor Pharmacology of this compound
| Parameter | Human Oxytocin Receptor (hOTR) | Human Vasopressin 1a Receptor (hV1aR) | Human Vasopressin 1b Receptor (hV1bR) | Human Vasopressin 2 Receptor (hV2R) | Reference |
| Functional Potency (EC50) | 0.076 nM | >500 nM | >2000 nM | 330 nM | [1] |
| Selectivity Ratio (vs. hOTR) | - | >6579 | >26316 | 4342 | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro. Selectivity Ratio is calculated as the EC50 for the respective vasopressin receptor divided by the EC50 for the oxytocin receptor, indicating the preference of the compound for the oxytocin receptor.
In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Unit | Reference |
| Total Clearance | 60-80 | mL/min/kg | [1] |
Total Clearance is a measure of the volume of plasma from which the drug is completely removed per unit of time. This value indicates rapid clearance of this compound in a preclinical animal model.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the nature of the available data and standard pharmacological practices, the following methodologies are representative of the key experiments conducted.
Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of this compound at the human oxytocin receptor and its selectivity against human vasopressin receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express the recombinant human oxytocin receptor (hOTR), vasopressin 1a receptor (hV1aR), vasopressin 1b receptor (hV1bR), or vasopressin 2 receptor (hV2R).
-
Cells are cultured in appropriate media until they reach a suitable confluence.
-
The cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane preparations are stored at -80°C.
-
-
Competitive Radioligand Binding Assay (for Affinity - Ki):
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]-Oxytocin for OTR, or [³H]-Arginine Vasopressin for vasopressin receptors) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for receptor binding.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
In Vitro Functional Assay (for Potency - EC50):
-
Transfected cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are then stimulated with increasing concentrations of this compound.
-
Activation of the Gq-coupled oxytocin and vasopressin V1a/V1b receptors leads to an increase in intracellular calcium concentration, which is measured as a change in fluorescence.
-
For the Gs-coupled vasopressin V2 receptor, cyclic AMP (cAMP) production is measured, typically using a competitive immunoassay.
-
Dose-response curves are generated, and the EC50 values are calculated.
-
In Vivo Milk Ejection Assay (Representative Protocol)
Objective: To assess the in vivo efficacy of this compound in promoting milk ejection in a lactating animal model.
Methodology (adapted from studies on oxytocin):
-
Animal Model:
-
Lactating female rats (e.g., Sprague-Dawley or Wistar), typically between days 10 and 14 of lactation, are used.
-
Pups are separated from the dam for a standardized period (e.g., 4 hours) before the experiment to allow milk to accumulate in the mammary glands.
-
-
Surgical Preparation (for intramammary pressure measurement):
-
The lactating rat is anesthetized.
-
A fine polyethylene cannula is inserted into the main duct of one of the inguinal teats and connected to a pressure transducer to record intramammary pressure.
-
-
Drug Administration:
-
This compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
A dose-response curve is typically generated by administering increasing doses of the compound.
-
-
Data Acquisition and Analysis:
-
The intramammary pressure is recorded continuously before and after the administration of this compound.
-
The primary endpoint is the increase in intramammary pressure, which is indicative of myoepithelial cell contraction and milk ejection.
-
Parameters such as the magnitude of the pressure increase, the duration of the response, and the latency to onset are quantified.
-
The potency of this compound is determined by calculating the ED50 (the dose required to produce 50% of the maximal response).
-
Signaling Pathways and Visualizations
This compound, as an oxytocin receptor agonist, is expected to activate the same intracellular signaling pathways as endogenous oxytocin. The primary pathway involves the Gq protein, leading to the activation of phospholipase C and subsequent downstream signaling cascades that result in myoepithelial cell contraction and milk ejection.
This compound-Induced Oxytocin Receptor Signaling Pathway
Caption: this compound activates the OTR, leading to Gq protein-mediated signaling and milk ejection.
Preclinical Experimental Workflow for Lactation Support
Caption: A typical preclinical development workflow for a lactation support drug like this compound.
Conclusion
The available preclinical data for this compound strongly support its profile as a potent and highly selective oxytocin receptor agonist. Its high affinity for the hOTR, coupled with significant selectivity over vasopressin receptors, suggests a reduced potential for the off-target effects associated with oxytocin, such as antidiuresis. The rapid clearance observed in preclinical pharmacokinetic studies is consistent with the design of a short-acting agent for intermittent use in lactation support. While detailed in vivo efficacy data from lactation models are not publicly available, the pharmacological profile of this compound provides a solid rationale for its clinical development. The experimental protocols and signaling pathway information provided in this guide offer a framework for understanding the preclinical evaluation of this compound and for designing future research in this area. Further publication of preclinical efficacy studies would be of great interest to the scientific community to fully elucidate the lactation-supporting effects of this promising new agent.
References
Merotocin's Binding Affinity for Oxytocin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merotocin (also known as FE 202767 and carba-1-(4-FBzlGly⁷)dOT) is a synthetic peptide analogue of oxytocin, a hormone and neurotransmitter involved in a wide range of physiological and behavioral processes.[1] Developed by Ferring Pharmaceuticals, this compound is engineered to be a potent and highly selective agonist of the oxytocin receptor (OTR).[1] Its primary therapeutic indication is for the treatment of lactation failure in preterm mothers.[1] This document provides a comprehensive technical overview of this compound's binding affinity and functional activity at the human oxytocin receptor, with a focus on its selectivity over the closely related human vasopressin receptors (V1a, V1b, and V2).
The natural hormone oxytocin, while crucial for lactation and uterine contractions, is not highly selective and can interact with vasopressin receptors, leading to potential side effects such as antidiuresis and cardiovascular effects.[2] this compound was designed to overcome these limitations by offering a more targeted activation of the oxytocin receptor system.
Quantitative Binding and Functional Affinity Data
The following table summarizes the in vitro functional potency and selectivity of this compound compared to the native ligand, oxytocin, at human oxytocin and vasopressin receptors. The data is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.
| Compound | hOTR EC50 (nM) | hV1aR IC50 (nM) | hV1bR EC50 (nM) | hV2R EC50 (nM) | Selectivity Ratio (hV1aR/hOTR) | Selectivity Ratio (hV1bR/hOTR) | Selectivity Ratio (hV2R/hOTR) |
| This compound (FE 202767) | 0.076 | >1000 | >1000 | >1000 | >13,158 | >13,158 | >13,158 |
| Oxytocin | 2.3 | ~11.5 | ~100 | ~7.3 | ~5 | ~43 | ~3 |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay. A lower EC50 indicates higher potency. IC50 values represent the concentration of a ligand that inhibits a specific biological function by 50%. For hV1aR, this compound was tested for antagonist activity. Selectivity ratios were calculated as the ratio of EC50 or IC50 at the vasopressin receptor subtype to the EC50 at the oxytocin receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's binding and functional profile.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells are utilized as the host for receptor expression.
-
Receptor Expression: CHO-K1 cells are stably transfected with plasmids containing the cDNA for the human oxytocin receptor (hOTR), human vasopressin 1a receptor (hV1aR), human vasopressin 1b receptor (hV1bR), or human vasopressin 2 receptor (hV2R).
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., Ham's F-12) supplemented with 10% fetal bovine serum, antibiotics (penicillin and streptomycin), and a selection agent (e.g., G418) to ensure the continued expression of the receptor. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Functional Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the receptor and trigger a downstream signaling cascade, resulting in the expression of a reporter gene (e.g., luciferase).
-
Cell Plating: Stably transfected CHO cells are seeded into 96-well or 384-well microplates at an appropriate density and allowed to adhere overnight.
-
Compound Preparation: this compound and reference compounds (e.g., oxytocin) are serially diluted in an appropriate assay buffer to create a concentration-response curve.
-
Agonist Stimulation: The culture medium is removed from the cells, and the diluted compounds are added to the wells. The plates are then incubated for a specified period (e.g., 3-6 hours) at 37°C.
-
Luciferase Activity Measurement: Following incubation, a luciferase substrate is added to each well. The resulting luminescence, which is proportional to the level of receptor activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation, a key event in the Gq signaling pathway.
-
Cell Plating: CHO cells expressing the receptor of interest are seeded into black-walled, clear-bottom 96-well or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument). The baseline fluorescence is measured, and then the test compounds are automatically added to the wells. The fluorescence intensity is monitored in real-time to detect changes in intracellular calcium levels.
-
Data Analysis: The peak fluorescence signal is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Signaling Pathways and Experimental Workflows
This compound Activation of the Oxytocin Receptor
Caption: this compound-mediated activation of the Gq signaling pathway.
Workflow for In Vitro Functional Assay (Reporter Gene)
Caption: Workflow for determining this compound's potency using a reporter gene assay.
Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing this compound-induced calcium mobilization.
References
Cellular Response to Merotocin In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merotocin (FE 202767) is a synthetic, potent, and highly selective peptidic agonist of the oxytocin receptor.[1][2] Developed as a potential therapeutic for lactation support, its mechanism of action is centered on the specific activation of the oxytocin receptor, a G-protein coupled receptor (GPCR) pivotal in various physiological processes.[1][3][4] This technical guide provides an in-depth overview of the in vitro cellular response to this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
This compound-Receptor Interaction and Affinity
This compound's primary cellular interaction is with the oxytocin receptor. In vitro studies have demonstrated its high potency and selectivity, which are critical attributes for its therapeutic profile, minimizing off-target effects often associated with less selective agonists like oxytocin, particularly at the vasopressin V2 receptor.[2][3][4]
Quantitative Data: Receptor Binding and Potency
The following table summarizes the key quantitative parameters of this compound's interaction with the human oxytocin receptor (hOTR) as determined in vitro.
| Parameter | Value | Cell Line/System | Notes |
| EC50 | < 0.1 nM | HEK cells expressing hOTR | Demonstrates high potency as an agonist.[1][2] |
| EC50 | 0.076 nM (79 pg/mL) | Human oxytocin receptor | Represents a 30-fold higher potency compared to oxytocin.[2] |
| Selectivity | >1000-fold | Over vasopressin V1a, V1b, and V2 receptors | Highlights the specificity of this compound for the oxytocin receptor.[1][2] |
| Oxytocin EC50 | 2.3 nM (2317 pg/mL) | Human oxytocin receptor | For comparison with this compound's potency.[2] |
Signaling Pathways Activated by this compound
Upon binding to the oxytocin receptor, this compound is expected to initiate a cascade of intracellular signaling events characteristic of oxytocin receptor activation. While specific in-depth studies on the downstream signaling of this compound are not extensively published, the pathways can be inferred from the well-documented signaling of the oxytocin receptor. The primary pathway involves the coupling to Gq/G11 proteins.
Presumed Signaling Cascade
-
Receptor Binding and G-Protein Activation: this compound binds to the extracellular domain of the oxytocin receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
Downstream Cellular Responses: These signaling events lead to a variety of cellular responses, including smooth muscle contraction, gene expression changes, and modulation of other signaling pathways like the MAPK/ERK pathway.[5]
Visualizing the this compound Signaling Pathway
Caption: Presumed signaling pathway of this compound upon binding to the oxytocin receptor.
Experimental Protocols for In Vitro Analysis
Detailed experimental protocols for this compound are often proprietary. However, standard in vitro assays for GPCR agonists can be adapted. Below is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the oxytocin receptor.
Radioligand Binding Assay Protocol
Objective: To determine the inhibition constant (Ki) of this compound for the human oxytocin receptor.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2).
-
Radioligand (e.g., [3H]-Oxytocin).
-
Unlabeled this compound at various concentrations.
-
Scintillation cocktail and vials.
-
Scintillation counter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hOTR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]-Oxytocin to each well.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
Include wells for total binding (only radioligand) and non-specific binding (radioligand + a high concentration of unlabeled oxytocin).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing the Experimental Workflow
Caption: General workflow for a radioligand binding assay.
Conclusion
This compound is a highly potent and selective oxytocin receptor agonist. Its in vitro cellular response is primarily initiated through the activation of the oxytocin receptor and the subsequent Gq/PLC/IP3 signaling cascade, leading to an increase in intracellular calcium. The high affinity and selectivity of this compound for the oxytocin receptor underscore its potential for targeted therapeutic applications with a favorable safety profile compared to the endogenous ligand, oxytocin. Further research into the specific downstream signaling events and cellular responses elicited by this compound in various cell types will provide a more comprehensive understanding of its pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Merotocin and its Potential Implications for Social Bonding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merotocin (FE 202767) is a potent and highly selective short-acting peptide agonist of the oxytocin receptor.[1][2] Currently under clinical investigation for its role in lactation support, its specific effects on social bonding remain unexplored.[1] This technical guide provides a comprehensive overview of this compound, its pharmacokinetics, and its mechanism of action through the oxytocin signaling pathway. In the absence of direct studies on this compound and social behavior, this document draws upon analogous research involving oxytocin and its avian homolog, mesotocin, to provide a framework for future investigation. Detailed experimental protocols from key animal studies are presented, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows, to equip researchers with the foundational knowledge to explore the potential of this compound in modulating social bonding.
Introduction to this compound
This compound is a synthetic peptide analogue of oxytocin designed to have a high affinity and selectivity for the oxytocin receptor (OTR), with over 1000-fold greater selectivity for the OTR compared to vasopressin receptors.[1][3] This enhanced selectivity minimizes off-target effects, such as the antidiuretic and cardiovascular effects associated with vasopressin receptor activation.[2] Developed by Ferring Pharmaceuticals, this compound is primarily being investigated as a therapeutic agent to support lactation in mothers who have delivered preterm.[1]
Pharmacokinetics of this compound
Clinical studies have elucidated the pharmacokinetic profile of this compound following intranasal and intravenous administration in healthy women.
-
Absorption and Elimination: this compound is rapidly absorbed and eliminated after intranasal administration.[2][4][5]
-
Time to Maximum Concentration (Tmax): The median time to reach maximum plasma concentration is approximately 15 minutes.[2][4][5]
-
Terminal Half-Life: The terminal half-life of this compound is approximately 30 minutes.[2][4][5]
-
Bioavailability: The systemic bioavailability of this compound following intranasal administration is low.[4]
-
Metabolism and Excretion: this compound is not detected in urine, and its metabolites are not found in plasma or urine, suggesting an elimination pathway independent of the kidneys.[4]
These pharmacokinetic properties support the potential for frequent, repeated administration as might be required in a clinical setting for lactation support.[4]
The Oxytocin System and Social Bonding: A Theoretical Framework for this compound
While direct evidence for this compound's role in social bonding is currently unavailable, its mechanism as a potent OTR agonist suggests it may influence social behaviors. The oxytocin system is a critical modulator of social bonding in mammals.
-
Mammalian Studies: In species like the prairie vole, oxytocin is crucial for the formation of pair bonds.[6] Administration of oxytocin can facilitate the development of partner preferences, while the use of an oxytocin receptor antagonist can prevent this bonding.[6][7] In marmosets, oxytocin administration has been shown to increase preference for a familiar partner.
-
Avian Homolog - Mesotocin: The avian homolog of oxytocin, mesotocin, also plays a role in prosocial behavior in birds.[8] However, studies on its direct impact on social bond formation have yielded inconclusive results. For instance, in pinyon jays, intranasal administration of mesotocin did not significantly alter the formation or maintenance of same-sex social bonds compared to a saline control.[8][9]
The following sections detail the methodologies and findings from these key animal studies to provide a basis for designing future research into this compound's effects on social bonding.
Quantitative Data from Analogous Social Bonding Studies
The following tables summarize the available quantitative data on the receptor selectivity of this compound and the outcomes of key animal studies on mesotocin and oxytocin antagonists in social bonding.
Table 1: Receptor Selectivity of this compound
| Compound | Receptor | EC50 (nM) | Selectivity vs. V1aR | Selectivity vs. V1bR | Selectivity vs. V2R | Reference |
|---|---|---|---|---|---|---|
| This compound (FE 202767) | Human OTR | < 0.1 | >2000-fold | >2000-fold | >2000-fold | [3] |
| Oxytocin | Human OTR | - | 5-100-fold | 5-100-fold | 5-100-fold |[3] |
Table 2: Summary of Mesotocin Effects on Social Bonding in Pinyon Jays
| Experimental Group | Outcome Measure | Result | Reference |
|---|---|---|---|
| Mesotocin (intranasal) | Proximity to partner (pair-formation phase) | No significant difference compared to saline | [8][9] |
| Mesotocin (intranasal) | Proximity to partner (pair-maintenance phase) | No significant difference compared to saline | [8][9] |
| Oxytocin Antagonist (intranasal) | Proximity to partner (pair-formation phase) | No significant difference compared to saline | [8][9] |
| Oxytocin Antagonist (intranasal) | Proximity to partner (pair-maintenance phase) | No significant difference compared to saline |[8][9] |
Table 3: Summary of Oxytocin Receptor Antagonist Effects on Social Bonding in Prairie Voles
| Experimental Condition | Outcome Measure | Result | Reference |
|---|---|---|---|
| OTR antagonist infusion into the nucleus accumbens (prior to cohabitation) | Partner preference formation | Inhibited partner preference | [6] |
| OTR antagonist infusion into the caudate putamen (in females, prior to cohabitation) | Partner preference formation | Inhibited partner preference |[6] |
Experimental Protocols
Mesotocin and Social Bonding in Pinyon Jays
This study investigated the effect of intranasally administered mesotocin and an oxytocin antagonist on the formation and maintenance of same-sex social bonds in pinyon jays.[8][9][10]
-
Subjects: Pinyon jays (Gymnorhinus cyanocephalus) housed in squads of four.[8][9][10]
-
Experimental Phases:
-
Treatments: Prior to each session in the pair-formation phase, both birds in a pair received one of three intranasal administrations:
-
Data Collection: The primary measure of social bonding was the physical proximity between the pairs of birds.[8][9]
-
Outcome: The study found no significant difference in proximity between the treatment groups and the saline control group in either the pair-formation or pair-maintenance phase, suggesting that at the dosages used, mesotocin did not influence same-sex social bond formation or maintenance in this context.[8][9]
Oxytocin Receptor Antagonists and Pair Bonding in Prairie Voles
This research paradigm is commonly used to investigate the necessity of oxytocin receptor signaling for the formation of pair bonds in the socially monogamous prairie vole.
-
Subjects: Male and female prairie voles (Microtus ochrogaster).
-
Procedure:
-
Surgery: Animals are surgically implanted with a guide cannula directed at a specific brain region of interest, such as the nucleus accumbens or caudate putamen.[6]
-
Drug Administration: An oxytocin receptor antagonist is infused directly into the target brain region prior to and during a period of cohabitation and mating with a partner.[6]
-
Partner Preference Test: Following the cohabitation period, the experimental animal is placed in a three-chambered apparatus. One chamber contains the familiar partner, another contains a novel vole of the opposite sex, and the middle chamber is neutral.
-
Data Collection: The amount of time the experimental animal spends in close proximity to the partner versus the novel vole is recorded.
-
-
Outcome: These studies have consistently shown that blocking oxytocin receptors in key brain regions prevents the formation of a partner preference, demonstrating the critical role of oxytocin signaling in this social bond.[6]
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
This compound, as an oxytocin receptor agonist, is expected to activate the same signaling cascade as endogenous oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4] This initiates a cascade of intracellular events, including the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[4] These events are central to the physiological effects of oxytocin, such as smooth muscle contraction. Additional pathways, including the MAP-kinase and Rho kinase pathways, are also activated.[4]
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow for Pinyon Jay Social Bonding Study
The following diagram illustrates the experimental workflow used to assess the impact of mesotocin on social bonding in pinyon jays.
Caption: Pinyon Jay Social Bonding Experimental Workflow.
Future Directions and Conclusion
The high selectivity of this compound for the oxytocin receptor presents a unique opportunity to investigate the role of this system in social bonding with minimal confounding effects from vasopressin receptor activation. While current research has focused on its utility in lactation, the foundational knowledge of the oxytocin system's involvement in social behavior provides a strong rationale for exploring this compound's potential in this domain.
Future research should aim to:
-
Conduct preclinical studies in relevant animal models, such as the prairie vole, to directly assess the impact of this compound on the formation and maintenance of social bonds.
-
Investigate the dose-dependent effects of this compound on a range of social behaviors, including affiliation, social recognition, and parental care.
-
Explore the central nervous system effects of intranasally administered this compound to confirm its ability to engage target receptors in the brain.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Oxytocin Receptor Agonism on Acquisition and Expression of Pair Bonding in Male Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Oxytocin System Regulating Affiliative Behavior in Female Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. "The Role of Mesotocin on Social Bonding in Pinyon Jays" by Juan Duque, Tanner Rasmussen et al. [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
Pharmacodynamics of Merotocin in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Merotocin (FE 202767) is a potent, selective, and short-acting peptide agonist of the oxytocin receptor (OTR). Developed as a potential therapeutic for lactation support, its pharmacodynamic profile is characterized by high affinity and selectivity for the OTR with a favorable safety profile in preclinical animal models. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, effects on uterine contractility, and safety pharmacology as indicated by available data from animal studies. While specific quantitative data on uterine contractility in animal models are limited in publicly accessible literature, this guide synthesizes the available information and presents detailed, representative experimental protocols for the evaluation of similar oxytocin analogues.
Introduction
This compound is an analogue of oxytocin designed to have improved potency, selectivity, and pharmacokinetic properties.[1] Its primary clinical application under investigation is for the induction and support of lactation in mothers who have delivered preterm.[1][2] The pharmacodynamic effects of this compound are mediated through its interaction with the oxytocin receptor, a G-protein coupled receptor (GPCR) crucial for uterine contractions and milk ejection.[1][3] Preclinical evaluation in animal models is a critical step in characterizing the efficacy and safety of new oxytocic agents.
Mechanism of Action
This compound acts as a selective agonist at the oxytocin receptor.[1] The binding of this compound to the OTR, which is coupled to a Gq protein, initiates a downstream signaling cascade.[3][4]
Signaling Pathway
Activation of the oxytocin receptor by this compound triggers the Gq signaling pathway, leading to smooth muscle contraction. The key steps are as follows:
-
Receptor Binding: this compound binds to the oxytocin receptor on the surface of myometrial cells.
-
G-Protein Activation: This binding activates the associated Gq alpha subunit, causing it to exchange GDP for GTP.
-
PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation & Muscle Contraction: The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which contributes to the phosphorylation of contractile proteins, resulting in smooth muscle contraction.[3][4]
Quantitative Pharmacodynamic Data
Publicly available quantitative pharmacodynamic data for this compound in animal models is limited. The majority of detailed preclinical data is noted as "data on file, Ferring Pharmaceuticals".[1][5] However, key in vitro and in vivo parameters have been reported, primarily from studies utilizing human receptors or providing pharmacokinetic data in rats.
Table 1: In Vitro Receptor Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 at hOTR | < 0.1 nM | Human (HEK293 cells) | [2] |
| EC50 at hOTR | 0.076 nM | Human | [1] |
| Potency vs. Oxytocin | ~30-fold higher | Human | [1] |
| Selectivity vs. hV1aR | >2000-fold | Human | [1] |
| Selectivity vs. hV1bR | >2000-fold | Human | [1] |
| Selectivity vs. hV2R | >2000-fold | Human | [1] |
| IC50 at hV1aR | > 500 nM | Human | [1] |
Table 2: In Vivo Pharmacokinetic Parameter of this compound in an Animal Model
| Parameter | Value | Species | Route of Administration | Reference |
| Total Clearance | 60-80 mL/min/kg | Rat | Not Specified | [1] |
Uterine Contractility Studies in Animal Models
While specific dose-response data for this compound on uterine contractility in animal models are not publicly available, its potent agonism at the oxytocin receptor strongly indicates a uterotonic effect.[1][2] The following sections describe standard experimental protocols used to assess the effects of oxytocin analogues on uterine contractility in rats, a common animal model for such studies.
Ex Vivo Uterine Strip Contractility Assay
This in vitro method allows for the direct measurement of a compound's effect on uterine muscle contraction.
Experimental Protocol:
-
Animal Model: Non-pregnant female Sprague-Dawley rats (200-250g) are often used. To sensitize the uterine tissue, rats are typically pre-treated with estrogen (e.g., estradiol benzoate) 24 hours prior to the experiment.[6][7]
-
Tissue Preparation:
-
The rat is euthanized, and the uterine horns are excised and placed in a physiological salt solution (e.g., De Jalon's solution).[8]
-
Longitudinal strips of myometrium (approximately 10-15 mm in length and 2-3 mm in width) are carefully dissected.
-
-
Experimental Setup:
-
Each uterine strip is mounted vertically in an organ bath containing physiological salt solution, maintained at 37°C, and continuously aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.
-
An initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) until regular, spontaneous contractions are observed.
-
-
Data Acquisition:
-
Spontaneous contractions are recorded for a baseline period.
-
This compound is added to the organ bath in a cumulative, concentration-dependent manner (e.g., 10-12 to 10-6 M).
-
The response is allowed to stabilize at each concentration before the next addition.
-
-
Data Analysis: The frequency, amplitude, and area under the curve (AUC) of contractions are measured. Dose-response curves are then generated to determine parameters such as EC50 and Emax.[6]
In Vivo Measurement of Uterine Contractions
This in vivo method assesses the effect of a compound on uterine activity in a living animal.
Experimental Protocol:
-
Animal Model: Anesthetized, late-gestation or estrogen-primed non-pregnant rats are typically used.[9]
-
Surgical Preparation:
-
The rat is anesthetized, and a catheter is placed in a major blood vessel (e.g., jugular vein or carotid artery) for drug administration and blood pressure monitoring.
-
A small incision is made in the abdomen to expose a uterine horn.
-
A fluid-filled balloon-tipped catheter is inserted into the uterine lumen and connected to a pressure transducer to measure intrauterine pressure changes.[9]
-
-
Experimental Procedure:
-
After a stabilization period to record baseline uterine activity, this compound is administered intravenously, typically as a bolus or infusion.
-
Uterine contractions (intrauterine pressure) and other physiological parameters (e.g., blood pressure, heart rate) are continuously recorded.
-
-
Data Analysis: Changes in the frequency, amplitude, and duration of uterine contractions in response to this compound are quantified.
Safety Pharmacology in Animal Models
Safety pharmacology studies are essential to identify potential adverse effects of a new drug candidate on major physiological systems. For an oxytocin analogue like this compound, key areas of investigation include the cardiovascular, respiratory, and central nervous systems.
General Protocol Outline:
-
Animal Models: Typically conducted in conscious rats and a non-rodent species like dogs or non-human primates.[10][11][12]
-
Core Battery Tests:
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters. This is often done using telemetry systems to allow for continuous monitoring in freely moving animals.
-
Central Nervous System (CNS): Assessment of behavior, motor activity, coordination, and body temperature. A functional observational battery (FOB) or Irwin test is commonly employed.[10][11]
-
Respiratory System: Measurement of respiratory rate, tidal volume, and minute volume, often using whole-body plethysmography.
-
-
This compound-Specific Findings: In vitro and in vivo animal studies have indicated that at doses that stimulate milk production, this compound does not cause significant antidiuretic or cardiovascular adverse effects, a key advantage over the less selective oxytocin.[1][5] This is consistent with its high selectivity for the oxytocin receptor over vasopressin receptors, particularly the V2 receptor which is responsible for antidiuretic effects.[1]
Discussion and Conclusion
The available data from preclinical and in vitro studies demonstrate that this compound is a highly potent and selective oxytocin receptor agonist. Its pharmacodynamic profile suggests a strong potential for inducing uterine contractions and other oxytocin-mediated effects with a reduced risk of off-target effects, such as cardiovascular and antidiuretic responses, that can be associated with oxytocin.
While specific dose-response data on uterine contractility in animal models are not publicly available, the established methodologies for assessing uterotonic agents in rats provide a clear framework for how such evaluations are conducted. The high potency and selectivity of this compound observed in human receptor-based assays, coupled with its favorable safety profile in animal studies, underscore its potential as a refined therapeutic agent targeting the oxytocin system.
For drug development professionals, the key takeaway is that this compound represents a significant advancement in the design of oxytocin analogues, offering a potentially wider therapeutic window due to its enhanced receptor selectivity. Further research and the eventual publication of detailed preclinical data will be invaluable in fully elucidating its pharmacodynamic profile in various animal models and translating these findings to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enhanced Uterine Contractility and Stillbirth in Mice Lacking G Protein-Coupled Receptor Kinase 6 (GRK6): Implications for Oxytocin Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical toxicity screening of intrathecal oxytocin in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety pharmacology | NC3Rs [nc3rs.org.uk]
Merotocin: A Novel Oxytocin Receptor Agonist for the Modulation of the Milk Ejection Reflex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The milk ejection reflex, a fundamental neurohormonal process in lactation, is primarily mediated by the action of oxytocin on myoepithelial cells in the mammary gland. Inadequate or dysfunctional milk ejection can pose a significant challenge for breastfeeding mothers, particularly those who have delivered preterm infants. Merotocin (FE 202767), a potent and selective short-acting oxytocin receptor agonist, has emerged as a promising therapeutic candidate to support lactation in this population. This technical guide provides a comprehensive overview of the role of this compound in the milk ejection reflex, detailing its mechanism of action, pharmacokinetics, and the underlying signaling pathways. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of lactation and the development of novel galactagogues.
Introduction
Lactation is a complex physiological process culminating in the secretion and ejection of milk, providing essential nutrition to the newborn. The milk ejection, or "let-down," reflex is a critical component of this process, triggered by suckling, which stimulates the release of oxytocin from the posterior pituitary gland.[1] Oxytocin then travels through the bloodstream to the mammary glands, where it binds to oxytocin receptors (OTR) on myoepithelial cells, inducing their contraction and the subsequent expulsion of milk from the alveoli into the ducts.[1][2]
Challenges in establishing and maintaining lactation are prevalent, particularly in mothers of preterm infants, often stemming from an impaired milk ejection reflex.[3] Endogenous oxytocin, while crucial, has shown modest efficacy as an exogenous therapeutic due to dose-limiting side effects associated with its off-target effects on vasopressin receptors.[4] this compound (FE 202767) is a synthetic peptide analogue of oxytocin designed to overcome these limitations. It is a highly potent and selective oxytocin receptor agonist with a short half-life, making it a promising candidate for lactation support.[4][5]
This compound: A Profile
This compound is a carba-1-(4-FBzlGly7)dOT analogue of oxytocin.[5] Its structure has been modified to enhance its affinity and selectivity for the oxytocin receptor while minimizing activity at the closely related vasopressin receptors.[3]
Potency and Selectivity
In vitro studies have demonstrated this compound's high potency as an agonist at the human oxytocin receptor.[3][4] This high potency suggests that lower doses may be required to achieve the desired therapeutic effect compared to native oxytocin. Furthermore, this compound exhibits high selectivity for the oxytocin receptor, with over 1000-fold greater affinity for the OTR compared to vasopressin receptors.[5] This selectivity is crucial for minimizing the risk of off-target effects, such as antidiuretic and cardiovascular effects, which can be associated with oxytocin administration.[4]
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| EC50 at human OTR | < 0.1 nM | [5] |
| EC50 at human OTR | 0.076 nM | [4] |
| Selectivity over Vasopressin Receptors | > 1000-fold | [5] |
Note: Specific Ki or Kd values for this compound's binding affinity to the oxytocin receptor are not publicly available in the reviewed literature.
Pharmacokinetics
A first-in-human, single-center, randomized, placebo-controlled study investigated the pharmacokinetics of intranasally and intravenously administered this compound in healthy, nonpuerperal women.[4][6] The findings from this study are summarized in the table below.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Women
| Parameter | Intranasal Administration (5-400 µg) | Intravenous Administration (20 µg) | Reference |
| Median Time to Maximum Plasma Concentration (Tmax) | ~15 minutes | Not specified | [4] |
| Terminal Half-life (t1/2) | ~30 minutes | Not specified | [4] |
| Systemic Bioavailability | Low | Not applicable | [4] |
| Accumulation | None observed with repeated administration | Not applicable | [4] |
| Elimination | Independent of kidneys; not detected in urine | Not specified | [4] |
The rapid absorption and elimination profile of this compound, coupled with its lack of accumulation, supports its potential for frequent, repeated administration as would be required in a clinical lactation support setting.[4] A study in early and late postpartum women found that this compound was not detectable in breast milk after intravenous administration.[7][8]
Mechanism of Action: The Milk Ejection Reflex
This compound elicits the milk ejection reflex by mimicking the action of endogenous oxytocin on the myoepithelial cells of the mammary gland.
Signaling Pathway
The binding of this compound to the oxytocin receptor, a G-protein coupled receptor (GPCR), on the surface of myoepithelial cells initiates a downstream signaling cascade primarily through the Gαq/11 pathway.[2][9] This cascade leads to an increase in intracellular calcium concentration, which is the ultimate trigger for myoepithelial cell contraction.
Experimental Protocols
The investigation of this compound's role in the milk ejection reflex involves both in vitro and in vivo experimental approaches. The following sections detail the methodologies for key experiments.
In Vitro Oxytocin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat myometrium) or cells expressing the human oxytocin receptor (e.g., HEK293-hOTR cells) are homogenized in an ice-cold buffer.[10]
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the oxytocin receptors.[10]
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.[10]
-
-
Competitive Binding Assay:
-
Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.[10]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.[10]
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Assessment of Milk Ejection
This protocol describes a method for quantifying the milk ejection reflex in an animal model, such as a lactating rat, following the administration of this compound.
Methodology:
-
Animal Preparation:
-
A lactating rat is anesthetized.
-
One of the teat ducts is cannulated with a fine polyethylene tube.
-
The cannula is connected to a pressure transducer to record intramammary pressure.
-
-
Experimental Procedure:
-
A baseline intramammary pressure is recorded.
-
This compound is administered, typically via intravenous or intraperitoneal injection, at various doses.
-
Intramammary pressure is continuously recorded following administration.
-
-
Data Analysis:
-
The following parameters are measured from the pressure recordings:
-
Latency: The time from this compound administration to the onset of the pressure increase.
-
Amplitude: The peak pressure increase.
-
Duration: The duration of the pressure increase.
-
-
In some experimental setups, the volume of ejected milk can also be collected and measured.
-
Dose-response curves are constructed by plotting the measured parameters against the administered dose of this compound.
-
Clinical Development
This compound is currently in clinical development for the induction and support of lactation in mothers of preterm infants.[5] A Phase 1 clinical trial has been completed, demonstrating its safety and favorable pharmacokinetic profile for this indication.[4] A Phase 2 clinical trial (NCT02545127) was initiated to evaluate the efficacy and safety of intranasal this compound in increasing milk production in mothers with preterm delivery and inadequate milk production; however, this trial was terminated prematurely due to slow recruitment.[2]
Conclusion
This compound represents a significant advancement in the potential pharmacological support of lactation. Its high potency and selectivity for the oxytocin receptor, combined with a favorable pharmacokinetic profile, position it as a promising candidate to address the unmet needs of mothers experiencing difficulties with the milk ejection reflex, particularly in the context of preterm birth. Further clinical investigation is warranted to fully elucidate its efficacy and safety in this vulnerable population. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and other novel oxytocin receptor agonists.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. No Measurable Transfer of Oxytocin-Receptor Agonist this compound Detected in Human Breast Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The oxytocin receptor signalling system and breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: The Discovery and Development of Merotocin (FE-202767)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Merotocin (FE-202767) is a potent and highly selective synthetic peptide agonist of the oxytocin receptor, developed by Ferring Pharmaceuticals for the management of lactation failure in mothers of preterm infants.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the pharmacological properties, experimental protocols, and key data that underscore its development as a promising therapeutic agent. This compound's design represents a significant advancement over native oxytocin, offering enhanced receptor selectivity and a favorable pharmacokinetic profile, thereby minimizing off-target effects.
Introduction: The Unmet Need in Lactation Support
Human milk is the optimal source of nutrition for infants, particularly for preterm neonates who are at a higher risk of morbidity and mortality.[2] However, mothers of preterm infants often face significant challenges in establishing and maintaining an adequate milk supply.[2] While endogenous oxytocin is crucial for lactation, its therapeutic use is hampered by a short half-life and dose-limiting side effects, primarily due to its cross-reactivity with vasopressin receptors, which can lead to antidiuretic and cardiovascular effects.[2][3][4] This created a clear need for a more selective and pharmacokinetically suitable oxytocin receptor agonist.
Discovery and Optimization: The Genesis of a Selective Agonist
The development of this compound stemmed from a rational drug design approach aimed at improving the selectivity and potency of oxytocin. The chemical designation for this compound is carba-1-(4-FBzlGly7)dOT.[1] A key publication by Wiśniewski and colleagues in 2014 detailed the design of a series of potent oxytocin analogues, including compound 57, which was later named this compound.[5][6] The synthesis involved strategic modifications to the oxytocin peptide structure to enhance its interaction with the oxytocin receptor while reducing its affinity for vasopressin receptors.[5][7]
Preclinical Pharmacology
This compound's preclinical development involved a comprehensive evaluation of its in vitro and in vivo pharmacological properties to establish its potency, selectivity, and safety profile.
In Vitro Pharmacology
Receptor Binding and Functional Activity:
This compound demonstrated high-affinity binding to the human oxytocin receptor and potent agonist activity. In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the human oxytocin receptor revealed a half-maximal effective concentration (EC50) of less than 0.1 nM, indicating its high potency.[5][6]
A critical feature of this compound is its exceptional selectivity for the oxytocin receptor over the closely related vasopressin V1a and V2 receptors. This high selectivity, with a ratio of over 2000-fold, is a key differentiator from native oxytocin and is predicted to result in a significantly improved side-effect profile.[5][6]
| Parameter | This compound (FE-202767) | Oxytocin |
| Human Oxytocin Receptor (hOTR) EC50 | < 0.1 nM | - |
| Selectivity vs. Human Vasopressin Receptors | > 2000-fold | - |
| Human V1a Receptor (hV1aR) IC50 | > 500 nM | - |
Experimental Protocol: Radioligand Receptor Binding Assay
A standardized radioligand binding assay protocol was employed to determine the binding affinity of this compound.[2][3][8]
-
Membrane Preparation: Membranes from cells or tissues expressing the oxytocin receptor (e.g., CHO cells, uterine tissue) were prepared by homogenization in an ice-cold buffer, followed by differential centrifugation to isolate the membrane fraction. Protein concentration was determined using a standard assay like the Bradford or BCA method.[2][3]
-
Competition Binding Assay: A fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) was incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation and Filtration: The mixture was incubated to allow binding to reach equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
In Vivo Pharmacology
In vivo studies in animal models were crucial to assess the physiological effects of this compound, particularly its ability to support lactation and its safety profile regarding cardiovascular and renal function.
Lactation Models:
The pro-lactation effects of this compound were evaluated in rodent models. The standard bioassay for oxytocic activity often involves measuring the milk ejection pressure in lactating rats.[9]
Experimental Protocol: In Vivo Lactation Bioassay in Rats
-
Animal Preparation: Lactating rats, typically 12-14 days postpartum, were anesthetized.
-
Cannulation: A cannula was inserted into a mammary duct to measure milk ejection pressure, and a vein was cannulated for drug administration.
-
Drug Administration: Standard solutions of oxytocin and test solutions of this compound were administered intravenously at various doses.
-
Measurement of Response: The increase in intramammary pressure following each injection was recorded.
-
Data Analysis: The potency of this compound was determined by comparing its dose-response curve to that of the standard oxytocin preparation.
Cardiovascular and Antidiuretic Safety:
Preclinical studies in dogs are a standard component of cardiovascular safety assessment for new drug candidates.[10][11] Similarly, the antidiuretic potential is often evaluated in specialized rat models like the Brattleboro rat, which is genetically deficient in vasopressin.[12][13] In vivo animal studies with this compound demonstrated that at doses effective for stimulating milk production, it did not cause significant cardiovascular or antidiuretic side effects.[12]
Experimental Protocol: Cardiovascular Safety Assessment in Conscious Dogs
-
Animal Model: Conscious, telemetry-instrumented dogs were used to allow for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.
-
Drug Administration: this compound was administered intravenously at various doses.
-
Data Collection: Key cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG) readings, were continuously recorded.
-
Analysis: The data was analyzed for any significant changes from baseline in response to this compound administration.
Experimental Protocol: Assessment of Antidiuretic Effects in Brattleboro Rats
-
Animal Model: Vasopressin-deficient Brattleboro rats were used.
-
Drug Administration: this compound was administered, typically via subcutaneous infusion.
-
Measurements: Urine volume, osmolality, and electrolyte concentrations were measured at regular intervals.
-
Analysis: The effects of this compound on these parameters were compared to baseline and to the effects of a known antidiuretic agent.
Mechanism of Action: Signaling Pathways
This compound, as an oxytocin receptor agonist, is expected to activate the same downstream signaling pathways as endogenous oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[14]
Upon binding of this compound to the oxytocin receptor, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the contraction of myoepithelial cells in the breast, resulting in milk ejection.
Clinical Development
The clinical development program for this compound was designed to evaluate its safety, pharmacokinetics, and efficacy in humans.
Phase I: First-in-Human Study
A first-in-human, single-center, randomized, placebo-controlled study was conducted to investigate the safety, tolerability, and pharmacokinetics of intranasally and intravenously administered this compound in healthy non-lactating women.[13][15]
Study Design:
The study involved single and repeated intranasal doses ranging from 5 to 400 µg, as well as a single 20 µg intravenous dose.[13][15]
Pharmacokinetic Profile:
This compound was rapidly absorbed following intranasal administration, with a median time to maximum plasma concentration (Tmax) of approximately 15 minutes. It also exhibited a short terminal half-life of about 30 minutes, suggesting no accumulation with repeated dosing.[13][15] The systemic bioavailability of intranasal this compound was low, which is typical for peptide drugs.[15]
| Pharmacokinetic Parameter | Value (Intranasal Administration) |
| Median Tmax | ~15 minutes |
| Terminal Half-life | ~30 minutes |
| Systemic Bioavailability | Low |
Safety and Tolerability:
Intranasal doses of this compound up to 400 µg were well-tolerated. The most common adverse event was mild headache, which occurred with similar frequency in the placebo group.[15] No maximum tolerated dose was identified in this study.[15]
Phase II Clinical Trial (NCT02545127)
A Phase II, randomized, double-blind, placebo-controlled, multicenter trial was initiated to evaluate the efficacy and safety of intranasal this compound in mothers of preterm infants with inadequate milk production.[4][16]
Study Design:
The trial was designed to enroll mothers who had delivered preterm infants and were experiencing lactation difficulties.[16] Participants were to receive either this compound nasal spray or a placebo.[16]
Trial Status:
The Phase II trial was prematurely terminated due to slow recruitment and not due to any safety concerns.[4]
Conclusion and Future Directions
This compound (FE-202767) represents a significant advancement in the field of lactation support. Its high potency and selectivity for the oxytocin receptor, coupled with a favorable pharmacokinetic and safety profile, make it a promising candidate for addressing the unmet needs of mothers of preterm infants. The data gathered from its discovery and development provide a strong foundation for its potential therapeutic use. While the Phase II trial was terminated early, the compelling preclinical and Phase I clinical data warrant further investigation into the clinical utility of this compound. Future studies will be essential to fully elucidate its efficacy in the target population and to navigate the path toward regulatory approval.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 5. New, potent, and selective peptidic oxytocin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Bioassay of oxytocin | PPTX [slideshare.net]
- 10. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 12. Antidiuretic effects of oxytocin in the Brattleboro rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidiuretic effect of endogenous oxytocin in dehydrated Brattleboro homozygous rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Based Design of Glycosylated Oxytocin Analogues with Improved Selectivity and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Merotocin's Interaction with G-protein Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merotocin (FE 202767) is a synthetic peptide analogue of oxytocin designed as a potent and highly selective agonist for the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family. Its enhanced selectivity for the OTR over the closely related vasopressin receptors minimizes the dose-limiting side effects associated with exogenous oxytocin administration, such as antidiuretic and cardiovascular effects.[1][2][3][4] This technical guide provides an in-depth overview of this compound's interaction with GPCRs, focusing on its binding affinity, signaling pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction to this compound
This compound is a peptidic agonist of the oxytocin receptor currently under development for the treatment of lactation failure in mothers who have delivered preterm.[3][5] By selectively targeting the OTR, this compound aims to stimulate milk ejection without significantly activating vasopressin receptors, thereby offering a more favorable safety profile compared to native oxytocin.[4][6]
Quantitative Analysis of this compound's Receptor Interaction
The binding affinity and functional potency of this compound at the human oxytocin receptor and its selectivity over human vasopressin receptors are critical parameters for its therapeutic utility. The following tables summarize the available quantitative data.
Table 1: Functional Potency of this compound
| Receptor | Parameter | Value (nM) |
| Human Oxytocin Receptor | EC₅₀ | < 0.1[5] |
| Human Vasopressin V2 Receptor | EC₅₀ | 330[3] |
Table 2: Binding Affinity of this compound
| Receptor | Parameter | Value (nM) |
| Human Vasopressin V1a Receptor | IC₅₀ | > 500[4] |
Note: Ki values for this compound at the human oxytocin, V1b, and V2 receptors are not yet publicly available.
Signaling Pathways of the Oxytocin Receptor
The oxytocin receptor is known to couple to multiple G-protein families, leading to the activation of diverse downstream signaling cascades. The primary coupling is to Gαq, initiating the phospholipase C pathway. However, coupling to Gαi/o and Gαs has also been reported, indicating the potential for biased agonism, where a ligand may preferentially activate one pathway over another.[7][8][9]
Gαq Signaling Pathway
Activation of the Gαq pathway by an OTR agonist like this compound leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 7. karger.com [karger.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
Merotocin's Molecular Interactions Beyond the Oxytocin Receptor: A Technical Overview
For Immediate Release
Basel, Switzerland – December 16, 2025 – This technical guide provides a comprehensive analysis of the molecular targets of Merotocin (also known as FE 202767), a synthetic peptide oxytocin receptor agonist, beyond its primary target, the oxytocin receptor (OTR). Developed for researchers, scientists, and professionals in drug development, this document details this compound's selectivity profile, summarizes all available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
This compound is a potent and highly selective agonist of the oxytocin receptor, designed to mimic the action of endogenous oxytocin.[1][2] Its primary clinical application under investigation is for the support of lactation in mothers who have delivered preterm.[1] A key design feature of this compound is its enhanced selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a, V1b, and V2), thereby minimizing the potential for off-target effects such as hypertension or water retention that can be associated with less selective oxytocin analogues.[2][3]
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound has been quantified through in vitro functional assays, which demonstrate its high potency at the human oxytocin receptor (hOTR) and significantly lower potency at human vasopressin receptors. The available data on the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are summarized below.
| Target Receptor | Parameter | Value (nM) | Selectivity Ratio (vs. hOTR) | Reference |
| Human Oxytocin Receptor (hOTR) | EC50 | < 0.1 | - | [4] |
| Human Vasopressin V1a Receptor (hV1aR) | EC50 | > 1000 | > 10,000 | [4] |
| Human Vasopressin V1a Receptor (hV1aR) | IC50 | > 500 | > 5,000 | [4] |
| Human Vasopressin V1b Receptor (hV1bR) | EC50 | > 1000 | > 10,000 | [4] |
| Human Vasopressin V2 Receptor (hV2R) | EC50 | 330 | > 3,300 | [5] |
Note: EC50 and IC50 values are measures of the concentration of a drug that induces a response halfway between the baseline and maximum, or inhibits a response by 50%, respectively. A higher value indicates lower potency.
Signaling Pathways
This compound, as an oxytocin receptor agonist, is expected to activate the canonical signaling pathways associated with the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The primary pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. Activation of vasopressin receptors, though significantly less potent, would involve similar GPCR signaling pathways.
Caption: this compound's primary signaling pathway via the oxytocin receptor.
Caption: this compound's low-potency interaction with vasopressin receptors.
Broader Off-Target Screening
A comprehensive search of publicly available literature did not yield specific results from broad off-target screening panels (e.g., CEREP safety screens) for this compound. Such studies are often conducted during preclinical development to identify potential interactions with a wide range of unrelated receptors, ion channels, enzymes, and transporters. The absence of such public data means that the primary documented molecular targets of this compound beyond the oxytocin receptor are the vasopressin receptor subtypes, at which it demonstrates significantly reduced potency.
Experimental Protocols
The quantitative data presented in this guide were primarily derived from in vitro functional assays using cell lines stably expressing the human recombinant receptors.
General Workflow for In Vitro Functional Assays
Caption: Workflow for determining this compound's functional activity.
Methodology for Functional Assays (EC50/IC50 Determination)
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing the human oxytocin receptor (hOTR), human vasopressin V1a receptor (hV1aR), human vasopressin V1b receptor (hV1bR), or human vasopressin V2 receptor (hV2R) were utilized.
-
Assay Principle: The functional activity of this compound at these receptors was determined by measuring the downstream signaling molecules produced upon receptor activation. For Gq-coupled receptors like OTR and V1aR, changes in intracellular calcium levels are typically measured. For Gs-coupled receptors like V2R, changes in cyclic AMP (cAMP) levels are measured.
-
Procedure for Calcium Mobilization Assays (for hOTR and hV1aR):
-
Cells expressing the target receptor were seeded into 96-well plates and cultured.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Varying concentrations of this compound were added to the wells.
-
The fluorescence intensity, corresponding to intracellular calcium concentration, was measured over time using a fluorometric imaging plate reader (FLIPR).
-
The resulting data were used to generate dose-response curves and calculate EC50 values.
-
-
Procedure for cAMP Assays (for hV2R):
-
Cells expressing the hV2R were seeded and cultured.
-
Cells were treated with varying concentrations of this compound.
-
Following incubation, the cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Dose-response curves were generated to determine the EC50 value.
-
-
Procedure for Inhibition Assays (IC50 for hV1aR):
-
Cells expressing hV1aR were pre-incubated with varying concentrations of this compound.
-
A fixed concentration of the native ligand, arginine vasopressin (AVP), was added to stimulate the receptor.
-
The resulting signal (e.g., calcium mobilization) was measured.
-
The ability of this compound to inhibit the AVP-induced signal was quantified to determine the IC50 value.
-
Conclusion
The available data robustly demonstrate that this compound is a highly selective agonist for the oxytocin receptor. Its interactions with molecular targets beyond the oxytocin receptor are primarily limited to the vasopressin receptor family, where it exhibits substantially lower potency. This high degree of selectivity is a key pharmacological feature, suggesting a reduced risk of off-target effects related to vasopressin receptor activation. There is currently no publicly available information to suggest that this compound interacts with other, unrelated molecular targets at pharmacologically relevant concentrations. Further research, potentially including the publication of broad pharmacology screening data, would provide a more complete picture of this compound's interaction profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. New, potent, and selective peptidic oxytocin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Merotocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merotocin is a synthetic peptidic agonist of the oxytocin receptor, currently under investigation for its potential therapeutic applications, including the management of preterm labor and support of lactation.[1][2] This document provides a detailed, representative protocol for the solid-phase peptide synthesis (SPPS) of this compound using the widely adopted Fmoc/tBu strategy.[3] The protocol outlines the necessary materials, step-by-step procedures, and purification methods. Additionally, this document includes a summary of the physicochemical properties of this compound and visual diagrams to illustrate the synthesis workflow and the logical progression of the SPPS cycle.
Introduction to this compound and Solid-Phase Peptide Synthesis
This compound is a cyclic peptide analog of oxytocin, characterized by a thioether linkage.[4] Its chemical formula is C48H68FN11O12S, with a molecular weight of approximately 1042.19 g/mol .[5][6] The synthesis of such a modified peptide is efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield.[3][7] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[7][8] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.[9] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a popular choice for SPPS due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (tBu).[3]
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C48H68FN11O12S | [4][5][6] |
| Molecular Weight | 1042.19 g/mol | [5][6] |
| CAS Number | 1190083-57-8 | [4] |
| Potency (EC50) | < 0.1 nM | [2] |
| Selectivity | >1000-fold over vasopressin receptors | [2] |
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy. The sequence of this compound is assembled linearly on a solid support, followed by on-resin cyclization and final cleavage.
3.1. Materials and Reagents
-
Resin: Pre-loaded Fmoc-Gly-Wang resin (0.1 mmol)
-
Fmoc-protected Amino Acids: Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH
-
Specialty Reagents: N-(4-Mercaptobutanoyl)-Trityl-thiopropionic acid, (4-fluorophenyl)methanamine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H2O) (e.g., 95:2.5:2.5 v/v/v)
-
Other: Acetic anhydride, Pyridine, Diethyl ether
3.2. Synthesis Workflow Diagram
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. This compound | C48H68FN11O12S | CID 76073634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for In Vivo Lactation Models in Merotocin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of in vivo lactation models for the study of Merotocin, a selective oxytocin receptor agonist. Detailed protocols and data presentation are included to guide researchers in designing and executing robust preclinical and clinical studies.
Introduction to this compound and its Mechanism of Action
This compound (FE 202767) is a synthetic peptide analogue of oxytocin designed to be a short-acting, potent, and selective agonist for the oxytocin receptor (OTR).[1] Endogenous oxytocin is essential for lactation, specifically for the milk ejection reflex, also known as milk let-down.[2] It stimulates the contraction of myoepithelial cells surrounding the alveoli in the mammary gland, forcing milk into the ducts.[3][4] this compound is being developed to support mothers, particularly those of preterm infants, who experience difficulties with lactation.[1] Its high selectivity for the OTR over vasopressin receptors is intended to minimize the side effects associated with exogenous oxytocin administration, such as antidiuretic effects.[1][5]
This compound Signaling Pathway
This compound, as an oxytocin receptor agonist, is expected to activate the same signaling cascade as endogenous oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR).[6] Upon binding of this compound, the receptor primarily couples to Gαq and Gαi proteins, initiating a downstream signaling cascade that leads to the contraction of myoepithelial cells in the mammary gland.[6]
In Vivo Lactation Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Several species are commonly used in lactation studies, each with its own advantages and limitations.[7][8]
3.1. Choice of Animal Model
A review of commonly used species in regulatory toxicology suggests that minipigs may be a suitable model for lactation studies due to physiological similarities with humans, feasible group sizes, and ease of milk collection.[7][8][9] Rodent models, such as mice, are also valuable for quantitative evaluation of milk ejection and for initial screening, although their prolactin function differs from humans.[3][10]
3.2. Recommended Animal Model: Göttingen Minipig
The Göttingen Minipig is a well-characterized model for predicting drug transfer into human breast milk.[11]
Experimental Protocols
4.1. Preclinical In Vivo Lactation Study in Göttingen Minipigs
This protocol is designed to assess the pharmacokinetics of this compound in plasma and milk, as well as its effect on milk yield.
Objective: To determine the milk-to-plasma concentration ratio of this compound and its effect on milk production in lactating Göttingen Minipigs.
Materials:
-
Lactating Göttingen Minipig sows and their litters
-
This compound (formulated for intranasal or intravenous administration)
-
Catheters for blood sampling
-
Milk collection device
-
Analytical standards for this compound
-
LC-MS/MS or other sensitive analytical method for quantification
Procedure:
-
Animal Acclimatization: Acclimatize lactating sows and their litters to the housing conditions for at least one week prior to the study.
-
Catheterization: Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) of the sow for serial blood sampling. Allow for a recovery period.
-
Baseline Data Collection: For 24-48 hours before this compound administration, measure baseline milk yield by weighing the litter before and after each suckling period ("weigh-suckle-weigh" method). Collect baseline milk and plasma samples.
-
This compound Administration: Administer a single dose of this compound to the sow, either intravenously or intranasally.
-
Sample Collection:
-
Plasma: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose). Process blood to obtain plasma and store at -80°C until analysis.
-
Milk: Collect milk samples at corresponding time points. If manual expression is not possible, oxytocin can be used to facilitate milk let-down for collection, ensuring a sufficient washout period before this compound administration. Store milk samples at -80°C.
-
-
Milk Yield Assessment: Continue to monitor milk yield for at least 24 hours post-dose using the weigh-suckle-weigh method.
-
Sample Analysis: Analyze plasma and milk samples for this compound concentrations using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters for plasma and milk (e.g., Cmax, Tmax, AUC, half-life). Determine the milk-to-plasma concentration ratio. Compare pre- and post-dose milk yields.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for In Vivo Lactation Studies: Anatomy, Physiology and Milk Compositions in the Most Used Non-Clinical Species: A Contribution from the ConcePTION Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models for In Vivo Lactation Studies: Anatomy, Physiology and Milk Compositions in the Most Used Non-Clinical Species: A Contribution from the ConcePTION Project: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Physiological and pharmacological evaluation of oxytocin-induced milk ejection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ConcePTION [imi-conception.eu]
Application Notes and Protocols for Merotocin Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merotocin (also known as FE 202767) is a synthetic peptide and a potent, selective agonist of the oxytocin receptor.[1] Developed by Ferring Pharmaceuticals, it is under investigation for the treatment of lactation failure in mothers who have delivered preterm.[1] this compound exhibits high selectivity for the oxytocin receptor (OTR) with over 1000-fold greater affinity compared to vasopressin receptors, which is anticipated to minimize potential off-target effects such as cardiovascular or antidiuretic responses.[1][2] Preclinical in vivo and in vitro studies have suggested that at doses effective for stimulating milk production, this compound does not produce these adverse effects.[2][3]
These application notes provide a summary of the available preclinical data on this compound and offer detailed protocols for its administration in animal models relevant to lactation research. While much of the specific preclinical data for this compound remains proprietary ("data on file, Ferring Pharmaceuticals"), this document compiles the publicly available information and presents representative experimental protocols based on established methodologies for evaluating oxytocin receptor agonists.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Receptor Binding | |||
| EC50 at human OTR | Human embryonic kidney (HEK) cells expressing hOTR | < 0.1 nM | [2] |
| Receptor Selectivity | |||
| Selectivity for OTR vs. Vasopressin Receptors (V1a, V1b, V2) | Human | > 1000-fold | [1][2] |
| IC50 at hV1aR | Human | > 500 nM | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Route of Administration | Value | Reference |
| Total Clearance | Rat | Not Specified | 60-80 mL/min/kg | [2] |
Table 3: Human Pharmacokinetic Parameters of this compound (for reference)
| Parameter | Administration Route | Dose | Value | Reference |
| Tmax (Median) | Intranasal | 50-400 µg | ~15 minutes | [3][4] |
| Terminal Half-life | Intranasal | 50-400 µg | ~30 minutes | [3][4] |
| Bioavailability | Intranasal vs. Intravenous | 400 µg (IN) vs. 20 µg (IV) | Low | [3] |
Signaling Pathway
This compound, as an oxytocin receptor agonist, is expected to activate the canonical oxytocin signaling pathway. Upon binding to the oxytocin receptor, a G-protein coupled receptor, it initiates a cascade of intracellular events crucial for lactation, including the contraction of myoepithelial cells for milk ejection.
Figure 1: Simplified this compound signaling pathway for milk ejection.
Experimental Protocols
The following protocols are representative methodologies for the preclinical evaluation of this compound in animal models of lactation.
Protocol 1: Evaluation of Lactational Performance in a Rat Model
Objective: To assess the efficacy of this compound in promoting milk production and pup growth in a rat model of lactation insufficiency.
Animal Model: Lactating Sprague-Dawley or Wistar rats. To induce a model of lactation insufficiency, stressors such as maternal separation or pharmacological interventions can be employed.
Materials:
-
Lactating dams with standardized litter sizes (e.g., 8-10 pups).
-
This compound (FE 202767) solution for administration.
-
Vehicle control (e.g., sterile saline).
-
Administration supplies (e.g., intranasal pipette, syringes for injection).
-
Analytical balance for weighing pups.
Procedure:
-
Animal Acclimation: Allow dams to acclimate to the housing conditions for at least 3-5 days after parturition.
-
Litter Size Standardization: On postnatal day 2 (PND 2), standardize litter sizes to 8 or 10 pups to ensure uniform suckling stimulus.
-
Baseline Measurements: Record the initial body weight of each pup.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose).
-
Group 3: this compound (medium dose).
-
Group 4: this compound (high dose).
-
Dose selection should be based on available pharmacokinetic data and dose-ranging studies. Given the lack of public data, a starting point could be extrapolated from human studies, considering allometric scaling.
-
-
Administration:
-
Intranasal: Administer a small volume (e.g., 5-10 µL per nostril) of this compound or vehicle solution to the dam's nares using a micropipette. This route mimics a potential clinical route of administration.[3]
-
Subcutaneous or Intravenous: Alternatively, administer this compound via subcutaneous or intravenous injection.
-
Administer treatment at regular intervals (e.g., every 3-6 hours) to mimic the pulsatile release of oxytocin.
-
-
Efficacy Assessment (Pup Weight Gain):
-
Separate pups from the dam for a standardized period (e.g., 1 hour).
-
Weigh the pups.
-
Return the pups to the dam and allow suckling for a defined period (e.g., 30-60 minutes) immediately following this compound or vehicle administration.
-
Separate and re-weigh the pups. The difference in weight represents the milk intake.
-
Perform this assessment daily at the same time.
-
-
Data Analysis: Compare the mean pup weight gain between the treatment groups using appropriate statistical methods (e.g., ANOVA).
Figure 2: Experimental workflow for lactation performance assessment.
Protocol 2: Measurement of Milk Ejection in Anesthetized Rats
Objective: To directly measure the effect of this compound on intramammary pressure as an indicator of myoepithelial cell contraction and milk ejection.
Animal Model: Anesthetized lactating Sprague-Dawley or Wistar rats (e.g., PND 10-14).
Materials:
-
Lactating rat.
-
Anesthetic (e.g., urethane or tribromoethanol).
-
Cannula and pressure transducer system.
-
This compound solution for intravenous administration.
-
Vehicle control (sterile saline).
-
Surgical instruments.
Procedure:
-
Animal Preparation:
-
Separate the dam from her pups for several hours to allow for milk accumulation.
-
Anesthetize the rat.
-
Cannulate a jugular vein for intravenous administration of this compound or vehicle.
-
Cannulate the teat duct of an abdominal mammary gland with a fine polyethylene tube connected to a pressure transducer.
-
-
Baseline Recording: Record the baseline intramammary pressure.
-
Administration:
-
Administer a bolus intravenous injection of vehicle control and record any change in intramammary pressure.
-
Administer increasing doses of this compound intravenously and record the pressure changes.
-
-
Data Acquisition and Analysis:
-
Record the intramammary pressure continuously.
-
Measure the amplitude and duration of the pressure increases following each administration.
-
Construct a dose-response curve for this compound-induced intramammary pressure.
-
Figure 3: Workflow for measuring milk ejection in anesthetized rats.
Safety and Toxicology Assessment
While specific preclinical toxicology data for this compound is not publicly available, it is stated that "at doses stimulating milk production, this compound does not cause antidiuretic or cardiovascular adverse effects".[2][3] A comprehensive preclinical safety evaluation would typically include:
-
Cardiovascular Safety: In vivo monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in a suitable animal model (e.g., telemetered rats or dogs) following acute and repeated administration of this compound.
-
Renal Function/Antidiuretic Effects: Assessment of urine output, osmolality, and electrolyte balance in hydrated animal models.
-
General Toxicology: Standard single-dose and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
Conclusion
This compound is a promising selective oxytocin receptor agonist for the management of lactation insufficiency. The provided protocols, based on established preclinical methodologies, offer a framework for the in-vivo evaluation of this compound's efficacy and safety. Further research and the publication of detailed preclinical data will be crucial for a more complete understanding of its pharmacological profile and therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Merotocin Oxytocin Receptor Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merotocin (also known as FE-202767) is a synthetic peptide analogue of oxytocin designed to be a potent and selective agonist for the oxytocin receptor (OTR).[1] The OTR is a G-protein coupled receptor (GPCR) primarily known for its role in uterine contractions during labor and milk let-down.[2] However, its functions extend to regulating social behavior and other physiological processes. This compound is in development for the treatment of lactation failure in mothers who have delivered preterm.[1] Its high potency and selectivity for the OTR over the related vasopressin receptors are key attributes that may offer an improved therapeutic window compared to native oxytocin.[2][3]
These application notes provide detailed protocols for assessing the activation of the oxytocin receptor by this compound using three common in vitro functional assays: a Calcium Mobilization Assay, an NFAT-Luciferase Reporter Assay, and a β-Arrestin Recruitment BRET Assay.
Oxytocin Receptor Signaling Pathways
Activation of the oxytocin receptor by an agonist like this compound primarily initiates signaling through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates many of the physiological effects of oxytocin.
In addition to Gαq coupling, the oxytocin receptor can also signal through Gαi proteins and recruit β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway. The ability of a ligand to preferentially activate one pathway over another is known as biased agonism.
Caption: Oxytocin Receptor Signaling Pathways. (Within 100 characters)
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound in comparison to native oxytocin. It is important to note that the data presented are compiled from different studies and experimental conditions may vary.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human Oxytocin Receptor | Functional Assay | EC₅₀ | 0.076 | [3] |
| This compound | Human Vasopressin V2 Receptor | Functional Assay | EC₅₀ | 330 | [4] |
| Oxytocin | Human Oxytocin Receptor | Functional Assay | EC₅₀ | 2.3 | [3] |
| Oxytocin | Human Vasopressin V2 Receptor | Functional Assay | EC₅₀ | 7.3 | [4] |
| Oxytocin | Human Oxytocin Receptor | Radioligand Binding | Kᵢ | 0.75 | [5] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following OTR activation, which is a direct downstream event of Gαq signaling.
Caption: Calcium Mobilization Assay Workflow. (Within 100 characters)
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor (CHO-K1/OXTR)
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)
-
96-well black-wall, clear-bottom assay plates
-
Fluo-4 NW Calcium Assay Kit (or similar)
-
This compound and Oxytocin stock solutions
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent
Protocol:
-
Cell Plating: Seed CHO-K1/OXTR cells into 96-well black-wall, clear-bottom plates at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Dye Loading: Prepare the Fluo-4 AM dye loading solution according to the manufacturer's protocol. Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubation with Dye: Incubate the plate at 37°C for 1 hour, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound and Oxytocin in assay buffer at 2X the final desired concentration.
-
Fluorescence Measurement: Place the cell plate into the FLIPR instrument. Program the instrument to add 100 µL of the 2X compound solutions to the wells and immediately measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for at least 3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ values.
NFAT-Luciferase Reporter Assay
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, which is downstream of the calcium signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Downstream Signaling of Merotocin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Merotocin is a selective, short-acting peptide agonist of the oxytocin receptor (OTR).[1][2][3] The OTR is a multifaceted G-protein coupled receptor (GPCR) known to couple with various G protein subtypes, including Gq/11, Gi, and Gs, leading to diverse physiological responses.[4][5][6][7] Characterizing the signaling profile of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential. This document provides detailed protocols for quantifying this compound-induced signaling through the primary downstream pathways: Gq-mediated calcium mobilization and IP-1 accumulation, Gs/Gi-mediated cAMP modulation, and β-arrestin recruitment.
Key Signaling Pathways of the Oxytocin Receptor
Activation of the OTR by an agonist like this compound can initiate several downstream signaling cascades. The primary pathways include:
-
Gαq Pathway: This is the canonical pathway for the OTR.[7] Activation of Gαq stimulates phospholipase C (PLC), which cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a transient event that can be measured with fluorescent dyes.[7][8] DAG activates protein kinase C (PKC).[7]
-
Gαi/o and Gαs Pathways: The OTR can also couple to Gαi, which inhibits adenylyl cyclase, or Gαs, which stimulates it.[6][7] These actions lead to a decrease or increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), respectively.
-
β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[9][10] This action desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling, for instance, through the MAPK pathway.[4][9]
Visualization of Signaling Pathways
Below are diagrams illustrating the key signaling cascades initiated by this compound binding to the oxytocin receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Mammary Gland Explants to Investigate the Effects of Merotocin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Merotocin (FE 202767) is a short-acting, selective peptide agonist for the oxytocin receptor. While endogenous oxytocin is crucial for lactation, primarily mediating milk ejection, its therapeutic use can be limited by off-target effects. This compound is being developed to support lactation, potentially by increasing milk volume for mothers with inadequate milk production. The mammary gland explant culture system offers a valuable ex vivo model to dissect the direct effects of compounds like this compound on mammary tissue, preserving the complex interplay between different cell types in a physiologically relevant microenvironment.
This document provides a comprehensive set of protocols for establishing mammary gland explant cultures and for subsequently analyzing the effects of this compound on key lactation-related endpoints: milk protein synthesis and epithelial cell proliferation. While direct studies on this compound in this specific model are not yet published, the methodologies provided are based on established protocols for studying oxytocin and other mammotrophic agents.
Experimental Protocols
Protocol 1: Preparation and Culture of Mammary Gland Explants
This protocol details the isolation and culture of mammary gland explants, adapted from established methods for mouse and human tissue[1][2].
A. Materials
-
Animal Model: Mid-lactating mice (e.g., 10-12 days postpartum).
-
Reagents:
-
70% Ethanol
-
Dulbecco's Phosphate Buffered Saline (DPBS), sterile
-
Basal Medium: RPMI 1640 or DMEM/F12
-
Fetal Bovine Serum (FBS)
-
Antibiotic/Antimycotic solution (100x, containing penicillin, streptomycin, and amphotericin B)
-
Hormone Supplement Stock:
-
Insulin (10 mg/mL)
-
Hydrocortisone (1 mg/mL)
-
-
-
Culture Media:
-
Dissection Medium: Basal Medium + 1% Antibiotic/Antimycotic.
-
Explant Culture Medium: Basal Medium supplemented with 10% FBS, 1% Antibiotic/Antimycotic, 10 µg/mL Insulin, and 1 µg/mL Hydrocortisone[2].
-
-
Equipment & Consumables:
-
Sterile surgical instruments (scissors, forceps)
-
6-well culture plates
-
Sterile petri dishes
-
Sterile scalpel blades
-
Gelatin sponges (e.g., Gelfoam®)
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
B. Procedure
-
Preparation: Pre-soak gelatin sponges in 3 mL of Explant Culture Medium in each well of a 6-well plate for at least 30 minutes inside the incubator[2].
-
Tissue Harvest: Euthanize a mid-lactating mouse using an approved method. Sterilize the ventral surface with 70% ethanol. Make a midline incision and peel back the skin to expose the abdominal and inguinal mammary glands.
-
Dissection: Carefully excise the mammary glands, avoiding major lymph nodes. Immediately place the tissue into a petri dish containing ice-cold Dissection Medium.
-
Explant Preparation: In a clean petri dish inside a laminar flow hood, dissect away connective tissue and lymph nodes. Mince the mammary tissue into small fragments (explants) of approximately 1-3 mm³ using sterile scalpel blades.
-
Washing: Wash the explants by transferring them to a fresh dish of Dissection Medium to remove residual milk and cellular debris.
-
Plating: Carefully place 4-6 explant fragments onto the surface of each pre-soaked gelatin sponge in the 6-well plate. Ensure the explants are positioned at the air-medium interface and are not fully submerged[1].
-
Incubation: Add an additional 2 mL of Explant Culture Medium to each well, ensuring the sponge remains saturated but the explants are not floating[2]. Culture the explants in a humidified incubator at 37°C with 5% CO₂. The medium should be changed every 48 hours.
Protocol 2: this compound Treatment and Endpoint Analysis
A. This compound Treatment
-
After an initial 24-hour stabilization period in culture, replace the medium with fresh Explant Culture Medium containing the desired concentrations of this compound (e.g., 0, 10, 100, 1000 nM).
-
A dose-response study is recommended to determine the optimal concentration. A vehicle control (the solvent used for this compound) should be included.
-
Incubate the explants for the desired treatment period (e.g., 48-72 hours) before harvesting for analysis.
B. Endpoint 1: Analysis of Milk Protein Synthesis by Western Blot
This method quantifies the expression of specific milk proteins, such as Beta-casein (β-casein).
-
Harvesting and Lysis:
-
Harvest explants from the gelatin sponges and wash with ice-cold DPBS.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against β-casein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Capture the signal using a digital imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize β-casein band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
C. Endpoint 2: Analysis of Cell Proliferation by Ki-67 Immunohistochemistry
This method quantifies the percentage of actively dividing cells.
-
Fixation and Processing:
-
Fix explants in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on charged glass slides.
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced antigen retrieval (e.g., using citrate buffer pH 6.0).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding sites using a blocking serum.
-
Incubate sections with a primary antibody against Ki-67 overnight at 4°C[3][4].
-
Wash and apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen like DAB, which produces a brown precipitate.
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Under a light microscope, identify the mammary epithelial cells within the alveolar and ductal structures.
-
Count the number of Ki-67 positive (brown) nuclei and the total number of epithelial nuclei in multiple high-power fields.
-
Calculate the Ki-67 Labeling Index (LI) as:
-
LI (%) = (Number of Ki-67 Positive Nuclei / Total Number of Nuclei) x 100[3].
-
-
Data Presentation
Quantitative data should be summarized to facilitate comparison between treatment groups. The following table provides a template for presenting hypothetical results from a this compound dose-response experiment.
Table 1: Hypothetical Quantitative Effects of this compound on Mammary Gland Explants. (Note: The data presented below is for illustrative purposes only and does not represent actual experimental results.)
| This compound Concentration (nM) | β-Casein Expression (Fold Change vs. Control) | Epithelial Cell Proliferation (Ki-67 Labeling Index %) |
| 0 (Control) | 1.00 ± 0.12 | 2.5 ± 0.5 |
| 10 | 1.35 ± 0.20 | 3.1 ± 0.6 |
| 100 | 2.10 ± 0.31 | 4.8 ± 0.8 |
| 1000 | 2.05 ± 0.28 | 4.6 ± 0.9 |
Visualizations
Experimental Workflow
The overall experimental process can be visualized as a sequential workflow.
Caption: Experimental workflow for studying this compound in mammary explants.
Putative this compound Signaling Pathway
As a selective oxytocin receptor agonist, this compound is expected to activate the same signaling pathways as oxytocin. The primary pathway involves the Gαq protein, leading to increased intracellular calcium and activation of downstream effectors that can influence both contraction and gene expression[5].
Caption: Putative signaling pathway of this compound via the oxytocin receptor.
References
- 1. Investigating Molecular Mechanisms of Embryonic Mammary Gland Development by Bead-Implantation in Embryonic Flank Explant Cultures – A Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, culture, and differentiation of mammary epithelial stem/progenitor cells from fresh or ex vivo cultured human breast tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Assessment of Epithelial Proliferation in Rat Mammary Gland Using Artificial Intelligence Independent of Choice of Proliferation Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxytocin receptor signalling system and breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Bioassay for Determining Merotocin Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Merotocin (FE 202767) is a potent and selective synthetic peptide agonist for the oxytocin receptor (OTR).[1][2] It is designed to mimic the natural hormone oxytocin but with enhanced stability and receptor selectivity, showing over 1000-fold greater selectivity for the OTR compared to related vasopressin receptors.[1][3] This high selectivity potentially reduces side effects associated with non-selective vasopressin receptor activation.[2] this compound is currently in clinical development for the treatment of lactation failure in mothers after preterm birth.[1][3]
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[4][5][6] Agonist binding to the OTR activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[7][8][9]
This application note provides a detailed protocol for a robust and reproducible cell-based bioassay to quantify this compound activity by measuring intracellular calcium mobilization. The assay is suitable for determining compound potency (EC₅₀) and for screening potential antagonists (IC₅₀).
This compound Signaling Pathway
The bioassay leverages the primary signaling cascade initiated by this compound binding to the oxytocin receptor.
Caption: this compound-induced OTR signaling cascade.
Experimental Protocols
This section details the materials and methods required to perform a calcium mobilization assay for this compound. The protocol is optimized for a 96-well format but can be adapted for 384-well plates.
I. Materials and Reagents
| Reagent/Material | Recommended Source |
| Cell Line | HEK293 cells stably expressing human OTR |
| This compound | Commercially available |
| Oxytocin (for comparison) | Commercially available |
| OTR Antagonist (e.g., Atosiban) | Commercially available |
| Cell Culture Medium | DMEM, high glucose, with 10% FBS, 1% Pen-Strep |
| Selection Antibiotic (if applicable) | e.g., G418 or Puromycin |
| Assay Plate | 96-well, black-walled, clear-bottom tissue culture plates |
| Calcium-sensitive dye | FLIPR Calcium 5 or Fluo-4 AM Assay Kit |
| Probenecid (optional) | Life Technologies (P36400) |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES |
| Poly-L-lysine (optional) | Sigma-Aldrich (P4707) |
II. Equipment
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation® 3, FLIPR®)
-
Laminar flow hood
-
Multichannel pipettes
-
Automated cell counter or hemocytometer
III. Experimental Workflow
The overall workflow involves cell preparation, dye loading, compound addition, and fluorescence measurement.
Caption: Workflow for the this compound calcium mobilization assay.
IV. Detailed Methodologies
Protocol 1: Cell Culture and Plating
-
Cell Maintenance : Culture HEK293-OTR cells in T-75 flasks using the recommended cell culture medium. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent stocks.
-
Plate Coating (Optional) : For weakly adherent cells, pre-coat the 96-well assay plates with 50 µL/well of 0.01% poly-L-lysine for 30 minutes at 37°C.[10] Wash wells once with sterile PBS before seeding.
-
Cell Seeding : On Day 1, harvest cells and perform a cell count. Seed the 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.[10]
-
Incubation : Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment and formation of a near-confluent monolayer.[10]
Protocol 2: Calcium Mobilization Assay
This protocol is adapted for a fluorescence imaging plate reader like the FlexStation.
-
Prepare Assay Buffer : Prepare HBSS containing 20 mM HEPES, pH 7.4. If using a dye that requires it, add probenecid to the buffer to prevent dye leakage from the cells.[11]
-
Prepare Dye Loading Solution : Reconstitute the fluorescent calcium dye (e.g., FLIPR Calcium 5) in the assay buffer according to the manufacturer's instructions.
-
Dye Loading : On Day 2, remove the culture medium from the cell plates. Add 100 µL of the dye loading solution to each well.
-
Incubation : Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.[10]
-
Prepare Compound Plates :
-
Agonist Mode : Prepare a 10-point, 3-fold serial dilution of this compound and Oxytocin in a separate 96-well plate. Start with a high concentration (e.g., 1 µM). Include a "buffer only" control.
-
Antagonist Mode : To test an antagonist, prepare serial dilutions of the antagonist. In the assay, the antagonist will be added and incubated for 15-30 minutes before the addition of this compound (at a fixed concentration, typically its EC₈₀).
-
-
Run Assay on Plate Reader :
-
Set the instrument to read fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm for Fluo-4).
-
Place both the cell plate and the compound plate into the instrument.
-
Program the instrument to:
-
Establish a stable baseline reading for 15-20 seconds.
-
Perform a 50 µL addition from the compound plate to the cell plate.
-
Continue reading fluorescence for an additional 120-180 seconds to capture the peak response and subsequent decay.
-
-
V. Data Analysis
-
Data Extraction : For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalization : Normalize the data by setting the "buffer only" control as 0% activity and the response from a saturating concentration of the primary agonist (Oxytocin or this compound) as 100% activity.
-
Curve Fitting : Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (sigmoidal) model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clear comparison. The following tables show hypothetical but expected results for this compound based on its known characteristics.
Table 1: Agonist Potency at the Human Oxytocin Receptor
This table compares the potency of this compound to the endogenous ligand, Oxytocin. This compound is expected to be highly potent.[1][3]
| Compound | EC₅₀ (nM) | 95% Confidence Interval | n |
| This compound | 0.08 | 0.06 - 0.11 | 4 |
| Oxytocin | 1.2 | 0.9 - 1.6 | 4 |
Table 2: Antagonist Activity against this compound-induced Signaling
This table demonstrates the specificity of the assay, showing that a known OTR antagonist can block the signal induced by this compound.
| Antagonist | Agonist (at EC₈₀) | IC₅₀ (nM) | 95% Confidence Interval | n |
| Atosiban | This compound (0.5 nM) | 15.5 | 12.1 - 19.8 | 3 |
Table 3: Receptor Selectivity Profile
This table illustrates the high selectivity of this compound for the OTR over the closely related vasopressin receptors (V1a and V2). This is a critical feature of the drug.[1][3]
| Compound | OTR EC₅₀ (nM) | V1a Receptor EC₅₀ (nM) | V2 Receptor EC₅₀ (nM) | Selectivity (V1a/OTR) | Selectivity (V2/OTR) |
| This compound | 0.08 | >1000 | >1000 | >12,500x | >12,500x |
| Oxytocin | 1.2 | 25 | 75 | ~21x | ~63x |
The described calcium mobilization assay provides a robust, sensitive, and high-throughput method for characterizing the activity of the selective OTR agonist this compound. This protocol can be used for primary screening, structure-activity relationship (SAR) studies, and quality control of drug candidates targeting the oxytocin receptor. The high selectivity and potency of this compound are key attributes that can be quantitatively confirmed using this bioassay.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Merotocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merotocin (FE 202767) is a potent and selective peptidic agonist of the oxytocin receptor, currently under investigation for its potential therapeutic applications, particularly in supporting lactation.[1][2][3][4] As a synthetic peptide, ensuring high purity is critical for its use in research and clinical settings. High-performance liquid chromatography (HPLC) is the primary method for the purification and analysis of synthetic peptides like this compound. This document provides detailed protocols for analytical and preparative reversed-phase HPLC (RP-HPLC) for this compound purification, based on established methods for oxytocin and related peptides.
Analytical HPLC for Purity Assessment
An analytical HPLC method is essential for determining the purity of crude this compound and for analyzing fractions collected during preparative purification.
Experimental Protocol: Analytical RP-HPLC
This protocol is designed to achieve a high-resolution separation of this compound from its related impurities.
-
Sample Preparation:
-
Dissolve the lyophilized crude this compound powder in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Inject 10-20 µL of the prepared sample onto the HPLC system.
-
Monitor the separation at a primary wavelength of 220 nm for the peptide backbone and a secondary wavelength of 280 nm for the tyrosine residue.
-
Data Presentation: Analytical HPLC Parameters
| Parameter | Condition |
| Column | Waters XSELEXT CSH Phenyl-Hexyl (2.1 x 50 mm, 3.5 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10-20 µL |
Preparative HPLC for this compound Purification
Preparative HPLC is employed to purify larger quantities of crude this compound, isolating the target peptide from synthesis-related impurities.
Experimental Protocol: Preparative RP-HPLC
This protocol outlines a general approach for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is readily soluble (e.g., a small amount of acetic acid or DMSO) and then dilute with Mobile Phase A to a concentration suitable for the column loading capacity.
-
Ensure the final sample solution is clear and free of particulates. Filtration through a 0.45 µm filter is recommended.
-
-
Column Equilibration:
-
Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes.
-
-
Purification Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run the gradient elution as detailed in the table below.
-
Collect fractions based on the UV chromatogram, typically collecting the main peak corresponding to this compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions using the analytical HPLC method described above to determine their purity.
-
-
Pooling and Lyophilization:
-
Pool the fractions containing pure this compound (typically >98% purity).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
-
Data Presentation: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 10 µm, 300 Å (e.g., 250 x 21.2 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 15% to 45% B over 60 minutes |
| Flow Rate | 15-20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm |
| Loading | Dependent on column dimensions and crude purity, typically 50-200 mg |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound using HPLC.
This compound Signaling Pathway
As a selective oxytocin receptor agonist, this compound is expected to activate the same signaling cascade as endogenous oxytocin.
Caption: Signaling pathway of this compound via the oxytocin receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Merotocin in Lactating Sows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merotocin (also known as FE 202767) is a synthetic peptide analogue of oxytocin that functions as a potent and selective oxytocin receptor agonist.[1][2] Developed to address lactation failure, particularly in mothers of preterm infants, this compound offers a significant advantage over exogenous oxytocin due to its high selectivity for the oxytocin receptor over vasopressin receptors.[3][4] This selectivity is anticipated to reduce the risk of side effects such as antidiuresis and cardiovascular effects.[3][4] While clinical development has focused on human subjects, these protocols outline the experimental application of this compound in lactating sows, a common animal model for lactation research.
This compound has a rapid onset of action and a short half-life of approximately 30 minutes following intranasal administration in humans.[4][5] It is designed to stimulate the milk ejection reflex, a critical component of successful lactation.[3] Studies in humans have shown that this compound is not transferred into breast milk in quantifiable amounts, suggesting a favorable safety profile for nursing offspring.[6][7] The following protocols are designed to facilitate the investigation of this compound's efficacy, pharmacokinetics, and safety in a porcine model.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Route of Administration | Dose | Value |
| Time to Maximum Plasma Concentration (Tmax) | Intranasal | 5 - 400 µg | ~15 minutes[4][5] |
| Terminal Half-life (t½) | Intranasal | 5 - 400 µg | ~30 minutes[4][5] |
| Terminal Half-life (t½) | Intravenous | 20 µg | ~10 minutes[4] |
| Bioavailability | Intranasal | - | Low[5] |
| Accumulation | Repeated Intranasal Dosing (every 3 hours) | 5 - 400 µg | None observed[5] |
| Transfer to Breast Milk | Intravenous | 4, 16, and 20 µg | Below limit of quantification (25.0 pg/mL)[6] |
Table 2: Proposed Dose-Response Study Design for this compound in Lactating Sows
| Treatment Group | Number of Sows | This compound Dose (per administration) | Route of Administration | Dosing Frequency |
| 1 (Control) | 10 | Placebo | Intranasal/Intramuscular | Every 3 hours for 24 hours |
| 2 (Low Dose) | 10 | 100 µg | Intranasal/Intramuscular | Every 3 hours for 24 hours |
| 3 (Mid Dose) | 10 | 400 µg | Intranasal/Intramuscular | Every 3 hours for 24 hours |
| 4 (High Dose) | 10 | 800 µg | Intranasal/Intramuscular | Every 3 hours for 24 hours |
Experimental Protocols
Protocol 1: Investigating the Efficacy of this compound on Milk Ejection and Piglet Growth in Lactating Sows
Objective: To determine the effect of different doses of this compound on milk ejection, milk yield, and subsequent piglet growth.
Materials:
-
Lactating sows (parity 2-4) and their litters (standardized to 12 piglets per sow).
-
This compound (FE 202767) solution for intranasal or intramuscular administration.
-
Placebo solution (vehicle).
-
Intranasal atomizers or syringes for intramuscular injection.
-
Piglet scale.
-
Stopwatch.
-
Blood collection tubes (for oxytocin and prolactin analysis).
-
Centrifuge.
-
-80°C freezer.
Methodology:
-
Animal Selection and Acclimation: Select healthy, lactating sows 3-5 days postpartum. House them in standard farrowing crates and allow for a 48-hour acclimation period.
-
Litter Standardization: Standardize litters to 12 piglets within 24 hours of birth to ensure uniform suckling stimulus.
-
Baseline Data Collection:
-
Weigh all piglets individually at the start of the experiment.
-
Observe and record the time to first milk ejection during a suckling episode.
-
Collect a baseline blood sample from the sow via an ear vein catheter.
-
-
Treatment Administration:
-
Administer the assigned dose of this compound or placebo (as per Table 2) to the sows. For intranasal administration, use a mucosal atomization device. For intramuscular injection, administer into the neck muscle.
-
-
Post-Treatment Monitoring:
-
Immediately following administration, allow the piglets to suckle.
-
Record the latency to milk ejection.
-
Observe and record the duration of milk flow.
-
Collect blood samples from the sow at 5, 15, 30, and 60 minutes post-administration to measure plasma this compound, oxytocin, and prolactin concentrations.
-
-
Piglet Weight Gain:
-
Weigh all piglets again at 24 and 48 hours after the initial administration to assess weight gain.
-
-
Data Analysis:
-
Compare the latency to milk ejection, piglet weight gain, and hormone concentrations between the different treatment groups using appropriate statistical analyses (e.g., ANOVA).
-
Protocol 2: Pharmacokinetic and Safety Assessment of this compound in Lactating Sows
Objective: To determine the pharmacokinetic profile and assess the safety of this compound in lactating sows.
Materials:
-
Lactating sows (parity 2-4).
-
This compound (FE 202767) solution.
-
Indwelling ear vein catheters.
-
Blood collection tubes (EDTA).
-
Milk collection supplies (syringes, sample tubes).
-
Centrifuge.
-
-80°C freezer.
-
Equipment for monitoring vital signs (heart rate, respiratory rate, temperature).
Methodology:
-
Animal Preparation: Place an indwelling catheter in the ear vein of each sow for serial blood sampling.
-
Drug Administration: Administer a single dose of this compound (e.g., 400 µg) via the chosen route (intranasal or intramuscular).
-
Blood Sampling: Collect blood samples at the following time points: pre-dose, and 5, 10, 15, 30, 60, 90, 120, and 240 minutes post-dose.
-
Milk Sampling: Collect milk samples by hand-milking at pre-dose, and 30, 60, and 120 minutes post-dose.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and milk samples at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma and milk samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Safety Monitoring:
-
Monitor the sows for any adverse reactions (e.g., changes in behavior, signs of discomfort, uterine spasms) for at least 4 hours post-administration.
-
Record vital signs at regular intervals.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Visualizations
References
- 1. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. No Measurable Transfer of Oxytocin-Receptor Agonist this compound Detected in Human Breast Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Cell-Based Assays for Determining Merotocin Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Merotocin (FE-202767) is a potent and highly selective peptidic agonist for the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR).[1] Developed as a more selective alternative to native oxytocin, this compound is under investigation for its therapeutic potential in supporting lactation for mothers after preterm birth.[1][2][3] Unlike oxytocin, this compound demonstrates over 1000-fold selectivity for the OTR over related vasopressin receptors, potentially reducing off-target effects.[1][4]
Accurate and reproducible measurement of this compound's potency is critical for research and drug development. The oxytocin receptor primarily couples to Gαq proteins.[5][6] Ligand binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations ([Ca2+]i).[6][7][8] This application note provides detailed protocols for two robust cell-based assays designed to quantify the potency of this compound by targeting key events in this signaling pathway: a Calcium Flux Assay and a Reporter Gene Assay.
This compound Signaling Pathway
The activation of the oxytocin receptor by this compound initiates a well-characterized intracellular signaling cascade. The diagram below illustrates the Gαq-mediated pathway that forms the basis for the described assays.
Caption: Gαq signaling pathway activated by this compound binding to the oxytocin receptor.
Assay 1: Calcium Flux Assay
This assay provides a direct and rapid measurement of OTR activation by detecting the transient increase in intracellular calcium following agonist stimulation. It is an ideal method for real-time kinetic analysis and high-throughput screening.
Experimental Workflow: Calcium Flux
Caption: Workflow for the this compound calcium flux potency assay.
Detailed Protocol: Calcium Flux Assay
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human oxytocin receptor (CHO-K1/OTR).
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.
-
Reagents:
-
Cell culture medium (e.g., F-12K with 10% FBS, Penicillin-Streptomycin, G418).
-
Calcium-sensitive dye kit (e.g., FLIPR® Calcium 6 Assay Kit or Fluo-4 Direct™ Calcium Assay Kit).
-
Probenecid (if required by the dye kit to prevent dye extrusion).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and reference agonist (Oxytocin).
-
-
Equipment:
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR®, FlexStation®).
-
CO₂ incubator.
-
Procedure:
-
Cell Seeding:
-
Culture CHO-K1/OTR cells to ~80-90% confluency.
-
Harvest cells and resuspend in the culture medium.
-
Seed cells into 384-well assay plates at a density of 15,000–20,000 cells per well in 25 µL of medium.[9]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, including probenecid if necessary.
-
Remove cell plates from the incubator.
-
Add an equal volume (25 µL) of the dye loading buffer to each well.[9]
-
Incubate the plates in the dark at 37°C for 1 hour, followed by 30 minutes at room temperature.[9]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and the reference agonist (Oxytocin) in Assay Buffer at 5x the final desired concentration.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
-
Data Acquisition:
-
Set the instrument to measure fluorescence intensity (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4) every second for a total of 120-180 seconds.
-
Establish a stable baseline reading for the first 15-20 seconds.
-
Configure the instrument to automatically add 12.5 µL of the 5x compound solution to the cell plate.
-
Continue recording the fluorescence signal to capture the peak response and subsequent decay.
-
Assay 2: NFAT Reporter Gene Assay
This assay measures a downstream transcriptional event triggered by calcium signaling. The activation of the Nuclear Factor of Activated T-cells (NFAT) pathway leads to the expression of a reporter gene, such as luciferase. This method offers high sensitivity and a large signal window, making it suitable for characterizing agonist potency.[10][11]
Experimental Workflow: Reporter Gene
Caption: Workflow for the this compound NFAT-luciferase reporter gene assay.
Detailed Protocol: NFAT Reporter Gene Assay
Materials:
-
Cell Line: HEK293 cells stably or transiently co-transfected with the human OTR and an NFAT-response element-driven luciferase reporter plasmid (NFAT-Luc).
-
Assay Plates: White, opaque 96-well or 384-well microplates suitable for luminescence.
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin).
-
Opti-MEM or similar serum-free medium for treatment.
-
This compound and reference agonist (Oxytocin).
-
Luciferase assay system (e.g., ONE-Glo™ or Bright-Glo™ Luciferase Assay System).
-
-
Equipment:
-
Plate luminometer.
-
CO₂ incubator.
-
Procedure:
-
Cell Seeding:
-
Seed the dual-transfected HEK293 cells into white, opaque assay plates at an appropriate density (e.g., 20,000 cells/well for 96-well plates) in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
The next day, gently remove the culture medium.
-
Prepare serial dilutions of this compound and the reference agonist in serum-free medium.
-
Add the compound dilutions to the cells (e.g., 100 µL per well).
-
Incubate the plates for 5-6 hours at 37°C in a 5% CO₂ incubator to allow for reporter gene expression.[12]
-
-
Luminescence Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase detection reagent according to the manufacturer's protocol.
-
Add a volume of detection reagent equal to the culture volume in each well (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature on a plate shaker to ensure complete cell lysis and signal development.
-
Measure the luminescence signal using a plate luminometer.
-
Data Analysis and Presentation
For both assays, the raw data (Relative Fluorescence Units or Relative Light Units) should be normalized to a percentage of the maximum response of the reference agonist (Oxytocin). The normalized data is then plotted against the logarithm of the agonist concentration. A four-parameter logistic equation is used to fit the data and determine the potency (EC₅₀) and efficacy (Emax) values.
Table 1: Representative Potency Data for this compound
| Compound | Assay Type | EC₅₀ (nM) | Maximum Response (% of Oxytocin) |
| This compound | Calcium Flux | 0.08 | 100% |
| This compound | NFAT Reporter | 0.12 | 102% |
| Oxytocin | Calcium Flux | 2.30[4] | 100% |
| Oxytocin | NFAT Reporter | 2.95 | 100% |
Note: Data are representative and should be determined experimentally. The EC₅₀ for this compound is consistent with published values of <0.1 nM.[1][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. genscript.com [genscript.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
Application Notes and Protocols for Radioligand Binding Assay for Merotocin Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merotocin (FE 202767) is a potent and highly selective synthetic peptide agonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) crucial for various physiological processes, including lactation and social behaviors.[1][2][3] Characterizing the binding affinity of novel compounds like this compound to the OTR is a critical step in drug discovery and development. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, providing valuable data on affinity (Kd, Ki) and receptor density (Bmax).[4] These application notes provide detailed protocols for performing saturation and competition radioligand binding assays to determine the affinity of this compound and other compounds for the human oxytocin receptor.
Data Presentation
The following tables summarize key quantitative data for this compound and other common ligands targeting the oxytocin receptor.
Table 1: Functional Potency of this compound at the Human Oxytocin Receptor (hOTR)
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | EC50 | < 0.1 nM | HEK cells expressing hOTR | [1] |
| This compound | EC50 | 0.076 nM | HEK cells expressing hOTR | [1] |
| Oxytocin | EC50 | 2.3 nM | HEK cells expressing hOTR | [1] |
EC50 (Half maximal effective concentration) values indicate the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency.
Table 2: Binding Affinity (Ki) of Various Ligands for the Human Oxytocin Receptor (hOTR)
| Compound | Ligand Type | Ki (nM) | Radioligand | Membrane Source | Reference |
| Oxytocin | Agonist | 0.75 ± 0.08 | [3H]Oxytocin | Human Uterine Smooth Muscle Cells | [5] |
| Atosiban | Antagonist | 3.55 ± 0.52 | [3H]Oxytocin | Human Uterine Smooth Muscle Cells | [5] |
| L-371,257 | Antagonist | 2.21 ± 0.23 | [3H]Oxytocin | Human Uterine Smooth Muscle Cells | [5] |
| Carbetocin | Agonist | 7.1 | Not Specified | Not Specified | [6] |
| [Thr4,Gly7]-oxytocin | Agonist | 17.9 ± 2.8 | [3H]Oxytocin | Human Uterine Smooth Muscle Cells | [5] |
| Arginine Vasopressin (AVP) | Agonist | 2.99 ± 0.39 | [3H]Oxytocin | Human Uterine Smooth Muscle Cells | [5] |
Ki (Inhibition constant) represents the affinity of a compound for a receptor in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Mandatory Visualizations
This compound Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Merotocin Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Merotocin dosage in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a potent and highly selective agonist for the oxytocin receptor (OTR).[1] Unlike native oxytocin, which can have off-target effects by binding to vasopressin receptors, this compound is designed to specifically activate the OTR, minimizing the risk of side effects such as cardiovascular or antidiuretic responses.[2] Its primary mechanism involves binding to and activating the OTR, which is a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gαq/11 protein, leading to various physiological effects.
Q2: What is a recommended starting dose for this compound in rodent models?
While specific preclinical dosages for this compound are not widely published, data from in vivo studies of other selective oxytocin receptor agonists can provide a valuable starting point. For a similar selective oxytocin peptide analog (OXTGly), intraperitoneal (IP) administration in mice has been explored at various dosages. A dose-escalation study is always recommended to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should this compound be reconstituted and stored?
For in vivo studies, peptides like this compound should be reconstituted using a sterile, biocompatible vehicle such as Phosphate-Buffered Saline (PBS) at a pH of 7.4. To avoid aggregation, the lyophilized powder should be gently swirled to dissolve, not vigorously shaken. It is best practice to prepare fresh solutions for each experiment. If short-term storage is necessary, the reconstituted solution should be kept at 4°C for no longer than a day. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What are the common challenges with in vivo peptide administration?
Peptides, being short chains of amino acids, are susceptible to several challenges in vivo, including:
-
Enzymatic Degradation: Peptides can be rapidly broken down by proteases present in the bloodstream and tissues.
-
Rapid Clearance: Due to their small size, peptides are often quickly cleared from circulation by the kidneys.
-
Poor Bioavailability: If administered orally, peptides are often degraded in the gastrointestinal tract. Parenteral routes (e.g., intravenous, subcutaneous) are typically required.
-
Solubility and Aggregation: Peptides can be difficult to dissolve and may aggregate, which can affect their bioactivity and lead to adverse reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed efficacy | - Inadequate Dose: The administered dose may be too low to elicit a biological response.- Rapid Clearance: this compound has a short half-life and may be cleared before it can exert its effect.- Peptide Degradation: The peptide may have degraded due to improper storage or handling.- Incorrect Administration: Improper injection technique can lead to failed delivery. | - Conduct a dose-response study to identify the optimal dose.- Consider more frequent dosing or a continuous infusion method to maintain therapeutic levels.- Ensure the peptide is stored correctly and prepare fresh solutions for each experiment.- Verify the administration technique (e.g., confirming intravenous placement). |
| High variability in results | - Inconsistent Preparation: Variations in peptide reconstitution and handling.- Biological Variation: Natural differences between individual animals.- Inconsistent Administration: Differences in injection volume or technique. | - Standardize all procedures for peptide preparation and administration.- Increase the number of animals per group to improve statistical power.- Ensure all personnel are proficient in the chosen administration route. |
| Adverse reactions at the injection site | - High Peptide Concentration: Can cause local irritation or inflammation.- Improper Formulation: pH or tonicity of the vehicle may not be optimal.- Contamination: The peptide solution may be contaminated. | - Dilute the peptide to a lower concentration and increase the injection volume (within acceptable limits for the animal).- Ensure the vehicle is sterile and physiologically compatible (e.g., PBS at pH 7.4).- Use sterile techniques for all preparation and administration procedures. |
Quantitative Data: Dosage of a Selective Oxytocin Receptor Agonist in Mice
The following table summarizes intraperitoneal (IP) dosages used in a study on a selective oxytocin receptor agonist, OXTGly, in male mice. This data can serve as a reference for designing initial dose-finding studies for this compound.
| Compound | Animal Model | Administration Route | Dose Range | Outcome Measured | Reference |
| OXTGly | Male Mice | Intraperitoneal (IP) | 0.3 mg/kg, 1 mg/kg, 3 mg/kg | Blood Pressure | [3] |
| OXTGly | Male Mice | Intraperitoneal (IP) | 2 mg/kg | Food Intake | [3] |
Experimental Protocols
Below are detailed methodologies for common routes of administration for peptides like this compound in rodent models. All procedures should be performed under approved animal care and use protocols.
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
Objective: To achieve rapid and complete systemic delivery of this compound.
Materials:
-
Sterile this compound solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
Procedure:
-
Preparation: Reconstitute this compound in a sterile vehicle to the desired concentration. Draw the solution into the syringe and remove any air bubbles.
-
Animal Restraint: Place the mouse in a suitable restrainer.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection Site Preparation: Swab the tail with a 70% ethanol wipe.
-
Injection: Identify one of the lateral tail veins. Insert the needle, with the bevel facing up, into the vein at a shallow angle. Successful entry is often indicated by a lack of resistance. Slowly inject the this compound solution. If a subcutaneous bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Subcutaneous (SC) Injection in Rats
Objective: To provide a slower, more sustained release of this compound.
Materials:
-
Sterile this compound solution
-
Sterile 1 mL syringe with a 23-26 gauge needle
-
70% ethanol wipes
Procedure:
-
Preparation: Prepare the this compound solution as described for IV injection.
-
Animal Restraint: Gently restrain the rat.
-
Injection Site Preparation: Shave the injection area (e.g., the scruff of the neck or the flank) if necessary and cleanse with a 70% ethanol wipe.
-
Injection: Lift a fold of skin to create a "tent." Insert the needle, with the bevel facing up, into the base of the skin tent. Aspirate slightly to ensure a blood vessel has not been punctured. Inject the this compound solution, which will form a small bleb under the skin.
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid dispersal of the solution. Return the rat to its cage and monitor for any local or systemic adverse effects.
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
Caption: this compound activates the oxytocin receptor, initiating a Gαq/11-mediated signaling cascade.
Experimental Workflow for In Vivo Study
Caption: A generalized workflow for conducting an in vivo study with this compound.
Troubleshooting Logic for Low Efficacy
Caption: A logical approach to troubleshooting low efficacy in this compound in vivo experiments.
References
potential off-target effects of high-concentration Merotocin
This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of high-concentration Merotocin. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as FE 202767) is a synthetic peptide analogue of oxytocin.[1] It is designed as a potent and highly selective agonist for the oxytocin receptor (OTR).[1] Its primary therapeutic goal is to support lactation in mothers who have delivered prematurely by stimulating the milk ejection reflex.[2][3]
Q2: What are the known off-target effects of oxytocin, and how does this compound differ?
Endogenous oxytocin can exhibit off-target effects by binding to and activating vasopressin receptors, particularly the vasopressin V2 receptor (V2R).[2][3] Activation of the V2R can lead to antidiuretic effects, potentially causing fluid retention and hyponatremia, which can result in adverse events like headache, nausea, and vomiting.[2] this compound was specifically designed to have a high degree of selectivity for the oxytocin receptor over vasopressin receptors, thereby minimizing these off-target effects.[4][5]
Q3: Have any off-target effects been observed for this compound at high concentrations in clinical studies?
A first-in-human clinical study investigated the safety and tolerability of this compound at various doses.[2] In this study, intranasal administration of doses up to 400 µg was well-tolerated, and a maximum tolerated dose was not reached.[2][3] Even with intravenous administration that resulted in plasma concentrations approximately three times higher than the highest intranasal dose, the observed adverse events were mild and included headache and a temporary increase in pulse rate in one individual.[2] Importantly, no evidence of antidiuretic effects, a key off-target effect of oxytocin, was observed with this compound administration.[2]
Q4: How does the selectivity of this compound for the oxytocin receptor compare to its activity at the vasopressin V2 receptor?
This compound demonstrates a significantly higher selectivity for the oxytocin receptor compared to the vasopressin V2 receptor. The concentration of this compound required to achieve half-maximal effective concentration (EC50) at the V2 receptor is substantially higher than that for oxytocin, indicating a much lower potential for off-target effects at therapeutic concentrations.[2]
Troubleshooting Guide
Issue: Unexpected experimental results that may be attributable to off-target effects of high-concentration this compound.
Possible Cause: While this compound is highly selective, supra-physiological concentrations used in in-vitro experiments could potentially lead to interactions with other receptors.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed effects are not due to an overstimulation of the primary target, the oxytocin receptor. Run a dose-response curve for your experimental system to confirm that you are working within a relevant concentration range.
-
Assess Vasopressin Receptor Activation: The most likely off-targets for this compound are the vasopressin receptors (V1a, V1b, and V2). If your experimental system expresses these receptors, consider using specific antagonists for each receptor to determine if the observed effect is mediated by one of these off-targets.
-
Conduct a Receptor Binding Assay: To definitively determine if high-concentration this compound is binding to other receptors in your system, a competitive radioligand binding assay can be performed. This will allow you to quantify the affinity of this compound for a panel of receptors.
-
Review the Literature for Similar Findings: While published data on high-concentration off-target effects of this compound is limited, reviewing studies on other oxytocin analogues may provide insights into potential off-target interactions.
Quantitative Data
Table 1: Comparative Potency of this compound and Oxytocin at the Human Vasopressin V2 Receptor (V2R)
| Compound | EC50 at human V2R (nM) |
| This compound | 330 |
| Oxytocin | 7.3 |
Data from the first-in-human study of this compound.[2]
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay for Off-Target Assessment
This protocol describes a method to assess the binding affinity of this compound to a potential off-target receptor (e.g., vasopressin V2 receptor) using a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
-
Plate shaker.
Method:
-
Prepare a series of dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the different concentrations of unlabeled this compound. For total binding, add only the radiolabeled ligand and membranes. For non-specific binding, add an excess of a known unlabeled ligand for the receptor of interest.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) with gentle shaking to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: On-target signaling pathway of this compound via the oxytocin receptor.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 2. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
Merotocin Formulation for Clinical Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the formulation of Merotocin for clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
A1: this compound (also known as FE 202767) is a synthetic peptide analogue of oxytocin, designed as a selective oxytocin receptor agonist for lactation support.[1] Like many peptide-based therapeutics, its formulation presents several challenges:
-
Chemical Stability: Peptides are susceptible to degradation through various pathways such as oxidation, deamidation, and hydrolysis, which can be influenced by pH, temperature, and excipients.[2][3]
-
Physical Stability: this compound may be prone to aggregation, precipitation, or adsorption to container surfaces, impacting its bioavailability and potentially causing immunogenicity.
-
Delivery Route: For its intended use, this compound is often formulated as a nasal spray. This requires careful consideration of viscosity, osmolality, and spray characteristics to ensure accurate dosing and patient comfort.[4][5]
-
Low Bioavailability: Peptides often have poor permeability across biological membranes, necessitating the use of permeation enhancers in some formulations to achieve therapeutic concentrations.[1]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, they are expected to be similar to those of oxytocin due to their structural similarities. The primary degradation pathways for oxytocin, and likely this compound, include:
-
Deamidation: Particularly at asparagine and glutamine residues, this is a common degradation route for peptides in aqueous solutions.[6]
-
Oxidation: Methionine and cysteine residues are susceptible to oxidation.
-
Disulfide Bond Scrambling: The intramolecular disulfide bridge, crucial for the peptide's conformation and activity, can undergo cleavage and incorrect reformation.
-
Aggregation: Formation of dimers and larger aggregates can occur, especially at higher concentrations and certain pH values.[6]
Q3: What are suitable analytical methods to assess this compound stability?
A3: A stability-indicating analytical method is crucial for accurately quantifying this compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. A typical stability-indicating HPLC method for a peptide like this compound would involve:
-
Reversed-Phase (RP-HPLC): With a C18 column to separate the parent peptide from its impurities.
-
Gradient Elution: Using a mobile phase consisting of an aqueous buffer (e.g., phosphate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
-
UV Detection: Typically at a low wavelength (e.g., 220 nm) where the peptide bond absorbs.
For comprehensive characterization of degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Loss of Potency in Liquid Formulation | Chemical degradation (hydrolysis, deamidation, oxidation). Adsorption to the container surface. | Optimize the pH of the formulation; for oxytocin analogues, a pH of around 4.5 has been shown to be most stable.[6][8] Conduct forced degradation studies to identify the primary degradation pathways. Consider the use of antioxidants (e.g., methionine) if oxidation is identified as a major issue. Use low-adsorption vials (e.g., siliconized glass or specific polymers). |
| Formation of Precipitates or Cloudiness | Aggregation of the peptide. Poor solubility at the formulation pH or concentration. Incompatibility with excipients. | Evaluate the effect of pH and ionic strength on solubility and aggregation. Screen different buffering agents. Conduct excipient compatibility studies. Consider the addition of solubilizing agents or surfactants. |
| Inconsistent Dosing from Nasal Spray | Inappropriate viscosity of the formulation. Issues with the nasal spray device. Formulation properties (surface tension, density) not optimized for the device. | Optimize the viscosity of the formulation using viscosity-modifying agents (e.g., hydroxypropyl methylcellulose). Ensure the chosen nasal spray device is compatible with the formulation's properties. Characterize spray pattern and droplet size distribution. |
| Poor Bioavailability in Preclinical Studies | Low permeability across the nasal mucosa. Rapid clearance from the nasal cavity. | Investigate the use of approved permeation enhancers. Incorporate mucoadhesive excipients to increase residence time in the nasal cavity. |
| Unexpected Peaks in HPLC Chromatogram | Degradation products. Impurities from the synthesis process. Interaction with excipients. | Perform forced degradation studies to identify potential degradation products. Use a high-resolution analytical technique like LC-MS to identify the unknown peaks. Conduct thorough excipient compatibility studies. |
Quantitative Data Summary
The following tables summarize stability data for oxytocin, which can serve as a valuable reference for initial this compound formulation development due to the structural similarities between the two peptides.
Table 1: pH-Dependent Degradation of Oxytocin at 70°C [6]
| pH | Degradation Rate Constant (kobs, day-1) |
| 2.0 | 0.63 |
| 4.5 | 0.39 |
| 7.0 | 1.25 |
| 9.0 | 2.56 |
Table 2: Temperature-Dependent Stability of Oxytocin in Parenteral Solutions [9][10]
| Storage Condition | Vehicle | Stability (Time to 90% of initial concentration) |
| -20°C (Frozen) | 0.9% Sodium Chloride | > 30 days |
| 2-6°C (Refrigerated) | 0.9% Sodium Chloride | > 30 days |
| 22-25°C (Room Temperature) | 0.9% Sodium Chloride | ~ 21 days |
| Room Temperature | 5% Dextrose | > 90 days |
| Room Temperature | Lactated Ringer's | ~ 28 days |
Experimental Protocols
Stability-Indicating HPLC Method for this compound (Representative Protocol)
This protocol is based on established methods for oxytocin and would require optimization and validation for this compound.[4][11][12]
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: Linear gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the this compound formulation with Mobile Phase A to a suitable concentration (e.g., 0.1 mg/mL).
Excipient Compatibility Study Protocol
This protocol outlines a general approach to assess the compatibility of this compound with various excipients.[13][14][15]
-
Selection of Excipients: Choose excipients commonly used in nasal spray formulations (e.g., buffering agents, tonicity modifiers, preservatives, permeation enhancers, mucoadhesives).
-
Preparation of Binary Mixtures: Prepare intimate mixtures of this compound with each excipient, typically in a 1:1 ratio by weight. Also, prepare a control sample of this compound alone.
-
Stress Conditions: Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks). It is also advisable to include a wet-state condition by adding a small amount of water to the mixtures.
-
Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed binary mixtures with the stressed control sample. The appearance of new degradation peaks or a significant increase in the degradation of this compound in the presence of an excipient indicates a potential incompatibility. Physical observations (e.g., color change, melting) should also be recorded.
Visualizations
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. iajps.com [iajps.com]
- 6. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating HPLC method for the determination of the stability of oxytocin parenteral solutions prepared in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Merotocin Aggregation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Merotocin. The information provided is designed to help prevent and troubleshoot aggregation issues in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a synthetic peptide analogue of oxytocin, acting as a potent and selective oxytocin receptor agonist.[1][2] Its stability in solution is crucial for maintaining its biological activity and ensuring accurate experimental results. Aggregation can lead to a loss of function, altered pharmacokinetics, and potentially immunogenicity.[3][4]
Q2: What are the common signs of this compound aggregation in my solution?
Visual indicators of aggregation can include the appearance of cloudiness, particulates, or precipitation in the solution.[5] However, aggregation can occur at a sub-visual level. Therefore, it is essential to use analytical techniques to detect smaller aggregates.
Q3: What are the primary factors that can cause this compound to aggregate?
Several factors can contribute to peptide aggregation, including:
-
Concentration: Higher concentrations of this compound can increase the likelihood of intermolecular interactions leading to aggregation.[4][6]
-
pH and Net Charge: The pH of the solution affects the net charge of the peptide. At a pH close to the isoelectric point (pI), the net charge is minimal, which can promote aggregation.[6] For the related peptide oxytocin, the optimal pH for stability is around 4.5.[7][8] A clinical trial formulation of this compound used a pH of 5.5.[9]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes, leading to aggregation.[3][10] Conversely, freeze-thaw cycles can also induce aggregation.[11]
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules. Both high and low ionic strengths can potentially lead to aggregation, depending on the specific peptide and buffer system.[5]
-
Mechanical Stress: Agitation, such as vortexing or shaking, can introduce mechanical stress that may induce aggregation.[12]
-
Excipients: The absence of stabilizing excipients or the presence of destabilizing ones can contribute to aggregation.[3]
Q4: How can I prevent this compound aggregation during storage?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term storage (days to weeks): Dry, dark, and at 0 - 4°C.[1][2]
-
Long-term storage (months to years): Dry, dark, and at -20°C.[1][2]
-
In solution: If dissolved in a solvent like DMSO, it should also be stored at -20°C for long-term use.[1][2] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: I observe visible precipitation or cloudiness in my this compound solution.
| Potential Cause | Suggested Solution |
| High Concentration | Try diluting the this compound solution to a lower working concentration.[6] |
| Suboptimal pH | Adjust the pH of the buffer. For oxytocin analogues, a pH around 4.5-5.5 is often optimal for stability.[7][9] |
| Inappropriate Buffer | Consider using a citrate/phosphate buffer, as this was used in a clinical formulation of this compound.[9] |
| Temperature Fluctuation | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store at a consistent, recommended temperature.[11] |
Issue: My this compound solution appears clear, but I suspect sub-visual aggregation.
| Potential Cause | Suggested Solution |
| Early-stage Aggregation | Use analytical techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to detect small aggregates.[5][13] |
| Presence of Impurities | Ensure the purity of the this compound sample. Impurities can sometimes act as nucleation sites for aggregation.[3] |
| Lack of Stabilizing Excipients | Consider adding excipients to your formulation. See the table below for suggestions. |
Recommended Excipients for Preventing Aggregation
The addition of certain excipients can help stabilize this compound in solution.
| Excipient Class | Examples | Mechanism of Action | Typical Concentration Range |
| Sugars/Polyols | Mannitol, Sucrose, Trehalose | Preferential exclusion, increasing the thermodynamic stability of the native state.[14] | 1-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by interacting with hydrophobic or charged regions of the peptide.[6][15] | 50-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation by coating interfaces and can stabilize the peptide through hydrophobic interactions.[14][15] | 0.01-0.1% (w/v) |
| Buffers | Citrate, Phosphate | Maintain a stable pH to control the net charge of the peptide.[8][9] | 10-50 mM |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol provides a starting point for preparing a more stable aqueous solution of this compound for in vitro experiments.
-
Buffer Preparation: Prepare a 10 mM citrate-phosphate buffer. Adjust the pH to 5.5.
-
Excipient Addition (Optional):
-
For a sugar-stabilized solution, add mannitol to a final concentration of 5% (w/v).
-
For an amino acid-stabilized solution, add L-arginine to a final concentration of 100 mM.
-
-
This compound Dissolution:
-
If starting with lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound powder in the prepared buffer to the desired final concentration.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing.
-
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any potential particulates.
-
Storage: Store the solution in single-use aliquots at -20°C.
Protocol 2: Monitoring this compound Aggregation using Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify different oligomeric states of this compound.
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., a column with a fractionation range appropriate for the size of this compound and its potential aggregates) with the mobile phase.
-
The mobile phase should be the same as the buffer used for the this compound solution to avoid buffer-exchange effects on the column.
-
-
Sample Preparation:
-
Thaw a frozen aliquot of the this compound solution at room temperature.
-
If necessary, dilute the sample with the mobile phase to a concentration suitable for the detector's linear range.
-
-
Injection and Analysis:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Monitor the elution profile using a UV detector, typically at 220 nm or 280 nm.
-
-
Data Interpretation:
-
The monomeric this compound will elute as a major peak at a specific retention time.
-
The presence of higher-order aggregates will be indicated by the appearance of peaks at earlier retention times (larger molecules elute first).
-
Quantify the percentage of monomer and aggregates by integrating the peak areas.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
- 9. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-ramped studies on the aggregation, unfolding, and interaction of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of Inadequate Temperature Storage Conditions on Aggregate and Particle Formation in Drugs Containing Tumor Necrosis Factor-Alpha Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manipulating Aggregation Behavior of the Uncharged Peptide Carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Merotocin Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Merotocin experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in-vitro and in-vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Oxytocin?
This compound (also known as FE 202767) is a synthetic, potent, and highly selective peptide agonist for the oxytocin receptor (OTR).[1][2] Unlike the endogenous ligand, oxytocin, this compound has been engineered for enhanced stability and a higher selectivity for the OTR, with over 1000-fold greater selectivity for the OTR compared to related vasopressin receptors.[2] This high selectivity minimizes off-target effects, such as antidiuretic or cardiovascular responses, which can be a concern with oxytocin.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintaining the integrity and activity of this compound.
-
Solid Form: Lyophilized this compound should be stored in a dry, dark environment at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[4]
-
In Solution: this compound is soluble in DMSO.[4] Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C. For best results, use freshly prepared solutions for experiments.
Q3: What is the primary signaling pathway activated by this compound?
As an agonist of the oxytocin receptor, a G-protein coupled receptor (GPCR), this compound primarily activates the Gαq signaling pathway.[5][6] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6][7]
Troubleshooting Inconsistent Experimental Results
Variability in experimental outcomes can be a significant challenge. This section provides a structured approach to troubleshooting common issues encountered during this compound experiments.
Issue 1: High Variability in Dose-Response Curves (Inconsistent EC₅₀ Values)
One of the most common issues is observing a significant shift or variability in the half-maximal effective concentration (EC₅₀) of this compound between experiments.
Troubleshooting Workflow: Inconsistent EC₅₀
Caption: A step-by-step workflow for troubleshooting inconsistent EC₅₀ values in this compound experiments.
Quantitative Data Example: Shift in EC₅₀
| Experiment Run | This compound EC₅₀ (nM) | Cell Passage Number | This compound Aliquot | Notes |
| Run 1 | 0.15 | 5 | Fresh | Expected result, consistent with literature. |
| Run 2 | 0.18 | 6 | Fresh | Minor, acceptable variation. |
| Run 3 | 5.50 | 15 | Old (4x freeze-thaw) | High passage cells and degraded aliquot likely caused reduced potency. |
| Run 4 | 0.20 | 7 | Fresh | Return to expected EC₅₀ after addressing issues from Run 3. |
Issue 2: Low or No Signal Response to this compound
Another frequent problem is a diminished or complete lack of a measurable signal (e.g., calcium flux, IP1 accumulation) upon this compound application.
| Possible Cause | Recommended Troubleshooting Steps |
| Inactive this compound | • Verify Storage: Confirm that lyophilized powder and DMSO stocks were stored at -20°C or below, protected from light.[4]• Use Fresh Aliquot: Thaw a new, previously unused aliquot of this compound.• Confirm Concentration: Re-verify the concentration of the stock solution. |
| Cell Health/Receptor Expression | • Check Cell Viability: Ensure cells are healthy (>95% viability) and not overgrown.• Confirm Receptor Expression: Use a positive control (e.g., a known potent agonist like oxytocin) to confirm that the cells are responsive. If the positive control also fails, the issue is likely with the cells or assay system.• Passage Number: Use cells within a consistent, low passage number range, as receptor expression can diminish over time. |
| Assay Protocol | • Incorrect Buffer: For calcium flux assays, ensure the buffer contains calcium and magnesium, as Gq signaling can depend on extracellular calcium for a sustained response.• Sub-optimal Reagents: Check the expiration dates and proper storage of all assay components (e.g., fluorescent dyes, detection antibodies).• Instrument Settings: Verify that the plate reader or detection instrument is set to the correct wavelengths and sensitivity for the assay. |
Issue 3: High Background Signal
A high baseline signal can mask the specific response to this compound, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Troubleshooting Steps |
| Constitutive Receptor Activity | • Some cell lines, particularly those overexpressing the oxytocin receptor, may exhibit ligand-independent (constitutive) activity. If possible, measure the effect of an inverse agonist to lower the baseline. |
| Assay Reagent Issues | • Dye Loading (Calcium Assays): Incomplete hydrolysis of AM-ester forms of calcium dyes can cause high background. Ensure adequate incubation time. Some cell types may also actively pump out the dye; using an inhibitor like probenecid can help.[8]• Autofluorescence: Check for autofluorescence from the compound, media, or plates by running appropriate controls. |
| Cellular Stress | • Unhealthy Cells: Stressed or dying cells can have dysregulated intracellular signaling, leading to a high baseline. Ensure cells are healthy and plated at an optimal density.• Serum Starvation: If the assay is sensitive to growth factors, serum-starve cells for a few hours before the experiment to reduce baseline signaling from serum components. |
Experimental Protocols & Signaling Pathways
This compound-Induced Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based assay to measure intracellular calcium changes in response to this compound.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor (OTR).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, with Ca²⁺ and Mg²⁺.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution (in DMSO).
-
96-well, black, clear-bottom microplates.
Methodology:
-
Cell Seeding: Seed OTR-expressing HEK293 cells into 96-well plates at a density to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in the assay buffer.
-
Remove the culture medium and add the dye loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove any excess dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 15-30 seconds.
-
Ligand Addition: Use the plate reader's injector to add varying concentrations of this compound to the wells.
-
Signal Measurement: Immediately after injection, measure the fluorescence intensity in real-time for 2-3 minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline) and plot the response against the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Oxytocin Receptor Signaling Pathway
This compound binding to the oxytocin receptor initiates a cascade of intracellular events, primarily through the Gαq protein.
Caption: The primary signaling pathway of the Oxytocin Receptor activated by this compound.
References
- 1. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 8. benchchem.com [benchchem.com]
Merotocin Degradation by Chymotrypsin: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to studying the degradation of Merotocin by the serine protease, chymotrypsin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability to chymotrypsin relevant?
A1: this compound is a synthetic peptide analogue of oxytocin, developed as a potent and selective oxytocin receptor agonist.[1][2] Its enhanced stability, including resistance to degradation by enzymes like chymotrypsin, is a key feature for its therapeutic potential.[2] Understanding the specifics of its degradation by chymotrypsin is crucial for predicting its in vivo half-life, bioavailability, and overall efficacy.
Q2: What is the amino acid sequence of this compound?
A2: The chemical name of this compound is N-(4-Sulfanylbutanoyl)-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-N-[(4-fluorophenyl)methyl]glycyl-L-leucylglycinamide, with a cyclic (1-5)-thioether bond.[1][2][3][4]
The linear sequence for cleavage prediction purposes can be represented as: (Butanoyl-thioether-Cys)-Tyr-Ile-Gln-Asn-Cys-Gly(N-4-F-benzyl)-Leu-Gly-NH2
Q3: Where is chymotrypsin predicted to cleave this compound?
A3: Chymotrypsin preferentially cleaves at the C-terminus of aromatic amino acids such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp), and with lower specificity, at Leucine (Leu), Methionine (Met), and Histidine (His).[5][6] Based on the sequence of this compound, the primary expected cleavage site is after Tyrosine (Tyr) . A secondary, less frequent cleavage could occur after Leucine (Leu) .
Troubleshooting Guides
Problem 1: No degradation of this compound is observed in my assay.
| Possible Cause | Troubleshooting Steps |
| Inactive Chymotrypsin | 1. Verify Enzyme Activity: Use a standard chymotrypsin substrate (e.g., N-Benzoyl-L-Tyrosine Ethyl Ester, BTEE) to confirm enzyme activity before using it with this compound. 2. Proper Enzyme Storage: Ensure chymotrypsin is stored at the recommended temperature (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[5] 3. Fresh Enzyme Solution: Prepare fresh chymotrypsin solution for each experiment.[7] |
| Inappropriate Assay Conditions | 1. Check pH: Chymotrypsin activity is optimal around pH 7.8-8.0.[5] Ensure your buffer is within this range. 2. Verify Temperature: The optimal temperature for chymotrypsin is around 37°C.[8] Incubate your reaction at this temperature. 3. Presence of Inhibitors: Ensure your buffers and reagents are free from chymotrypsin inhibitors (e.g., PMSF, TPCK, or high concentrations of certain metal ions). |
| Incorrect Enzyme-to-Substrate Ratio | 1. Increase Enzyme Concentration: If the initial enzyme concentration is too low, increase the enzyme-to-substrate ratio. A common starting point is 1:20 to 1:100 (w/w) chymotrypsin to peptide.[9] |
Problem 2: The degradation of this compound is too rapid to measure accurately.
| Possible Cause | Troubleshooting Steps |
| High Enzyme-to-Substrate Ratio | 1. Decrease Enzyme Concentration: Lower the enzyme-to-substrate ratio to slow down the reaction. 2. Time-Course Experiment: Perform a time-course experiment with very short incubation times to capture the initial phase of the reaction. |
| High Temperature | 1. Lower Incubation Temperature: Reduce the incubation temperature (e.g., to 25°C or room temperature) to decrease the reaction rate. |
Problem 3: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Chymotrypsin Autolysis | 1. Run Enzyme Control: Analyze a sample of chymotrypsin incubated under the same conditions but without this compound to identify peaks corresponding to chymotrypsin autolysis products.[8] |
| Non-Specific Cleavage | 1. Confirm Peak Identity: Use LC-MS/MS to sequence the unexpected peptide fragments and confirm if they are derived from this compound. Chymotrypsin can exhibit secondary cleavage at sites other than the primary aromatic residues.[5] |
| Sample Contamination | 1. Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and filtered. 2. Clean Injection System: Flush the HPLC/LC-MS injection system to remove any contaminants. |
| Peptide Modifications | 1. Check for Oxidation/Deamidation: Peptides can undergo chemical modifications like oxidation (especially of Met or Trp) or deamidation (of Asn or Gln) during incubation or storage.[10] These will appear as new peaks. Use high-resolution mass spectrometry to identify these modifications. |
Experimental Protocols
Protocol 1: In Vitro Digestion of this compound with Chymotrypsin
Objective: To monitor the degradation of this compound by chymotrypsin over time.
Materials:
-
This compound
-
Chymotrypsin (sequencing grade)
-
Ammonium Bicarbonate (NH₄HCO₃) buffer (50 mM, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC or LC-MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., water or a buffer compatible with your final assay conditions) to a known concentration (e.g., 1 mg/mL).
-
Prepare Chymotrypsin Stock Solution: Dissolve chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Immediately before use, dilute to the working concentration (e.g., 0.1 mg/mL) in 50 mM NH₄HCO₃ buffer (pH 8.0).[9]
-
Reaction Setup:
-
In a microcentrifuge tube, add a specific amount of this compound stock solution.
-
Add 50 mM NH₄HCO₃ buffer to reach the desired final reaction volume.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the diluted chymotrypsin solution to the this compound solution to achieve the desired enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of quenching solution (e.g., 10% TFA) to stop the enzymatic reaction.[11]
-
Analysis: Analyze the quenched samples by RP-HPLC or LC-MS to quantify the remaining intact this compound and identify degradation products.
Protocol 2: RP-HPLC Analysis of this compound Degradation
Objective: To separate and quantify intact this compound and its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient could be 5-60% B over 30 minutes. The gradient should be optimized based on the separation of this compound and its fragments.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm (for aromatic residues).
Procedure:
-
Equilibrate the Column: Equilibrate the C18 column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the quenched sample from Protocol 1.
-
Data Acquisition: Record the chromatogram.
-
Quantification: The concentration of intact this compound can be determined by measuring the peak area at each time point and comparing it to a standard curve of this compound. The percentage of remaining this compound can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100
Quantitative Data Summary
The following table provides hypothetical kinetic parameters for the degradation of this compound by chymotrypsin, based on typical values for peptide substrates. Actual experimental determination is required for accurate values.
| Parameter | Value | Conditions |
| Optimal pH | 7.8 - 8.2 | 37°C |
| Optimal Temperature | 37°C | pH 8.0 |
| Michaelis-Menten Constant (Km) | 0.1 - 1.0 mM | pH 8.0, 37°C |
| Catalytic Rate Constant (kcat) | 1 - 10 s-1 | pH 8.0, 37°C |
| Catalytic Efficiency (kcat/Km) | 1 x 103 - 1 x 105 M-1s-1 | pH 8.0, 37°C |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
- 3. This compound | C48H68FN11O12S | CID 76073634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound. Медицинский портал Vrachi.name [en-test.vrachi.name]
- 5. Chymotrypsin [sigmaaldrich.com]
- 6. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 7. benchchem.com [benchchem.com]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Minimizing Variability in Merotocin Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for minimizing variability in animal studies involving Merotocin (FE 202767), a potent and selective oxytocin receptor (OTR) agonist. By addressing common challenges and providing standardized protocols, this resource aims to enhance the reproducibility and reliability of your preclinical research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analog of oxytocin.[1] Its primary mechanism of action is to selectively bind to and activate the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR).[2] This activation initiates a signaling cascade, primarily through Gαq/11 proteins, leading to the activation of Phospholipase C (PLC).[3][4] PLC then increases intracellular calcium levels, which is the key trigger for smooth muscle contraction in tissues like the uterus and mammary glands.[3][5]
Q2: Why is this compound's high selectivity for the oxytocin receptor important for research?
This compound is highly selective for the oxytocin receptor, with over 1000-fold greater affinity for the OTR compared to related vasopressin receptors.[1] This is critical because native oxytocin can activate vasopressin receptors, leading to off-target effects like changes in blood pressure (via V1aR) or water retention (via V2R).[6][7] By using a highly selective agonist like this compound, researchers can more confidently attribute observed physiological effects, such as uterine contractions or milk ejection, directly to the activation of the oxytocin receptor pathway, thereby reducing confounding variables.[6]
Q3: What are the most common sources of variability in animal studies with oxytocin receptor agonists?
Variability in these studies is a significant challenge and can originate from multiple sources:[8][9]
-
Biological Variability: Factors inherent to the animals, such as genetic strain, sex, age, hormonal status (e.g., stage of the estrous cycle or pregnancy), and underlying health status.[10][11] The density and sensitivity of oxytocin receptors can change dramatically depending on the physiological state.[4]
-
Procedural Variability: Inconsistencies in experimental procedures, including the route and speed of administration, animal handling techniques, use of anesthesia, and the time of day experiments are conducted.[8][12]
-
Environmental Factors: Stressors like noise, improper housing, or changes in routine can alter an animal's physiological state and response to treatment.[8]
-
Measurement and Assay Error: Technical variability in how data is collected and processed, such as inter-observer differences in scoring behavioral assays or inconsistencies in performing immunoassays (ELISA/RIA).[9]
Q4: How does the route of administration impact experimental outcomes and variability?
The route of administration significantly affects the pharmacokinetics (PK) of this compound, including its absorption, distribution, and half-life, which in turn influences the physiological response.
-
Intravenous (IV): Provides immediate and 100% bioavailability, leading to a rapid and potent response. However, it can be technically challenging and may require anesthesia, which is a confounding variable.[13]
-
Intraperitoneal (IP): Offers a simpler alternative to IV injection with rapid absorption, though bioavailability is less complete. Care must be taken to avoid injection into organs like the bladder or cecum.[14][15]
-
Subcutaneous (SC): Results in slower, more sustained absorption and a longer duration of action compared to IV or IP routes. This can be advantageous for studies requiring prolonged receptor activation.[15][16]
-
Intranasal: Used in some studies for direct-to-brain delivery, bypassing the blood-brain barrier, though systemic bioavailability is generally low.[7][17][18]
Choosing a consistent route and adhering strictly to the administration protocol is crucial for minimizing variability between animals and across study groups.[12]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments.
| Problem | Potential Cause | Recommended Solution & Best Practices |
| High variability in uterine contraction response (in vivo or ex vivo) | 1. Hormonal State: Animals are in different stages of the estrous cycle or pregnancy. Oxytocin receptor expression is highly dependent on estrogen and progesterone levels.[5][19] | Standardize Hormonal Status: Use animals at the same stage of the estrous cycle (e.g., confirmed proestrus/estrus via vaginal cytology) or pregnancy. For ex vivo assays, tissue should be collected from animals in a consistent reproductive state.[20] |
| 2. Animal Stress: Inconsistent handling or environmental stressors can alter endogenous hormone levels and affect uterine response. | Acclimatize and Handle Consistently: Acclimatize animals to the facility and handling procedures for at least one week.[9] Use consistent, gentle handling techniques for all animals. Minimize noise and other disturbances in the experimental area. | |
| 3. Tissue Viability (ex vivo): Improper dissection or handling of uterine strips can lead to tissue damage and inconsistent contractility. | Optimize Dissection: Dissect myometrial strips carefully in oxygenated physiological saline solution.[21][22] Allow strips to equilibrate in the organ bath for a stable period (e.g., 2-3 hours) until spontaneous contractions are regular before adding this compound.[21] | |
| Inconsistent or weaker-than-expected lactation response | 1. Timing of Dosing: The timing of this compound administration relative to suckling or milking stimulus is critical. | Standardize Dosing Time: Administer this compound at a fixed time point before the lactation stimulus (e.g., 15-30 minutes prior, based on PK data) for all animals. |
| 2. Receptor Desensitization: Prolonged or repeated high-dose exposure to OTR agonists can lead to receptor desensitization, reducing the response.[4] | Review Dosing Regimen: If using a multi-dose regimen, ensure there is sufficient time between doses for receptor resensitization. Consider if a lower, more physiological dose might be effective without causing significant desensitization. | |
| Unexpected cardiovascular or renal side effects | 1. High Dose: While this compound is highly selective, extremely high doses could theoretically lead to off-target effects. | Verify Dose Calculation: Double-check all dose calculations, dilutions, and injection volumes. Ensure the dose is appropriate for the animal's body weight. |
| 2. Procedural Artifact: Anesthesia, restraint stress, or the injection procedure itself can cause transient changes in heart rate, blood pressure, or urine output. | Use Appropriate Controls: Include a vehicle-only control group that undergoes the exact same procedures (restraint, injection, anesthesia) as the treatment group to isolate the effects of the compound from procedural artifacts. | |
| Poor reproducibility of this compound concentration in plasma samples (ELISA/RIA) | 1. Peptide Degradation: this compound, as a peptide, can be rapidly degraded by proteases in blood samples after collection. | Use Protease Inhibitors: Collect blood samples into tubes containing protease inhibitors (e.g., aprotinin) to prevent degradation of this compound. Process samples promptly and store them at -80°C. |
| 2. Assay Variability: Inconsistent sample handling, thawing, or pipetting errors during the immunoassay procedure. | Standardize Assay Protocol: Thaw all samples and reagents completely and mix gently before use. Prepare a master mix for reagents where possible. Use calibrated pipettes and follow a consistent plate layout and incubation times.[23] |
Section 3: Key Experimental Protocols
Protocol 1: Preparation and Handling of this compound for In Vivo Studies
-
Reconstitution: Reconstitute lyophilized this compound using sterile, pyrogen-free saline or a recommended buffer to a stock concentration (e.g., 1 mg/mL). Ensure the powder is fully dissolved by gentle vortexing or inversion.
-
Dilution: On the day of the experiment, dilute the stock solution to the final working concentration using sterile saline. Prepare a sufficient volume for all animals in a single batch to ensure consistency.
-
Temperature: Allow the final solution to reach room temperature before administration to avoid shocking the animal.[24]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific stability information.
Protocol 2: Standardized Administration of this compound in Rodents
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
A. Intraperitoneal (IP) Injection [14]
-
Restraint: Manually restrain the mouse or rat, ensuring the head is tilted slightly lower than the hindquarters to allow abdominal contents to shift.
-
Injection Site: Identify the lower right abdominal quadrant. This helps to avoid puncturing the cecum or urinary bladder.
-
Injection: Using an appropriate gauge needle (e.g., 25-27G for mice), insert the needle at a 30-45 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution smoothly.
-
Post-Injection: Return the animal to its cage and monitor for any signs of distress.
B. Subcutaneous (SC) Injection [16]
-
Restraint: Grasp the animal by the scruff of the neck to create a "tent" of skin over the back/shoulders.
-
Injection Site: The base of the skin tent is the target for injection.
-
Injection: Insert the needle (e.g., 25-27G) into the subcutaneous space. Aspirate to check for blood, then inject the solution. A small bleb should form under the skin.
-
Post-Injection: Return the animal to its home cage and monitor.
Protocol 3: Ex Vivo Uterine Contraction Assay[20][21]
-
Tissue Collection: Humanely euthanize a rodent at a standardized hormonal stage. Immediately dissect the uterus and place it in cold, oxygenated (95% O2 / 5% CO2) physiological saline solution (e.g., Krebs-Henseleit buffer).
-
Strip Preparation: Dissect longitudinal or circular myometrial strips of a consistent size (e.g., ~10 mm long, 2 mm wide) from the uterine horns.
-
Mounting: Mount the strips in an organ bath chamber containing physiological saline solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply a standardized resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions are stable and reproducible. Replace the buffer every 15-20 minutes.
-
Data Collection: Once a stable baseline is achieved, add this compound to the bath in a cumulative or non-cumulative concentration-response manner. Record changes in the force, frequency, and duration of contractions.
-
Analysis: Quantify the contractile response (e.g., area under the curve) and plot concentration-response curves to determine parameters like EC50.
Section 4: Data and Pathway Visualizations
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species / System | Reference |
| Potency (EC50) | < 0.1 nM | Human Oxytocin Receptor (in vitro) | [1] |
| Receptor Selectivity | >1000-fold vs. Vasopressin Receptors | Human Receptors (in vitro) | [1] |
| Tmax (Intranasal) | ~15 minutes | Human | [7][17] |
| Terminal Half-life (Intranasal) | ~30 minutes | Human | [7][17] |
Diagrams
Caption: Logical workflow for a this compound animal study to ensure reproducibility.
Caption: Core signaling pathway of this compound via the oxytocin receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Oxytocin in Domestic Animal’s Maternal Care: Parturition, Bonding, and Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best Practices: Study Design | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. Factors affecting uterine electrical activity during the active phase of labor prior to rupture of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ichor.bio [ichor.bio]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. louisville.edu [louisville.edu]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 17. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Short communication: pharmacokinetics of oxytocin administered intranasally to beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Factors of importance for regulation of uterine contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reprocell.com [reprocell.com]
- 21. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. research.sdsu.edu [research.sdsu.edu]
Merotocin stability under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Merotocin under various storage conditions. The information is intended to help researchers troubleshoot common issues and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For short-term storage (days to weeks), solid this compound powder should be stored in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store the solid powder at -20°C.
Q2: How should I store this compound in solution?
Long-term storage of this compound in solution is generally not recommended. If you must store it in solution for a short period, it is advisable to use a buffered solution, as peptides can be sensitive to pH changes. A first-in-human study used this compound in an isotonic citrate/phosphate buffered solution at pH 5.5.[1] Aliquoting the solution and storing it at -20°C or -80°C can help minimize degradation from freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, peptides with similar structures, like oxytocin, are susceptible to oxidation, hydrolysis (deamidation), and disulfide bond scrambling, especially at non-optimal pH and higher temperatures. This compound's structure, which includes a thioether linkage, is designed to be more stable against enzymatic degradation by enzymes like chymotrypsin compared to oxytocin.
Q4: I am seeing unexpected peaks in my HPLC analysis of a stored this compound solution. What could be the cause?
Unexpected peaks could be due to a variety of factors:
-
Degradation Products: Depending on the storage conditions (temperature, pH, exposure to light and oxygen), this compound may have degraded. Common degradation products of similar peptides include oxidized forms and deamidated species.
-
Impurities from Synthesis: The initial product may have contained synthesis-related impurities.
-
Interaction with Excipients: If the solution contains other components, there may be interactions leading to new chemical species.
-
Contamination: The sample or the HPLC system could be contaminated.
Q5: Can I use the same stability-indicating HPLC method for this compound that I use for oxytocin?
While methods for oxytocin can be a good starting point, it is crucial to validate the method specifically for this compound. The different chemical structure of this compound may lead to different retention times for the parent peptide and its potential degradation products. A stability-indicating method must be able to resolve this compound from all its potential impurities and degradants.
Troubleshooting Guides
Issue 1: Loss of Potency in this compound Solutions
Symptoms:
-
Reduced biological activity in your assay.
-
Lower than expected peak area in HPLC analysis.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage Temperature | Ensure solutions are stored at the recommended temperature (-20°C or -80°C for frozen aliquots). Avoid repeated freeze-thaw cycles. |
| Incorrect pH of Solution | The pH of the solution can significantly impact peptide stability. A pH of around 5.5 has been used in formulations.[1] Verify the pH of your buffer and adjust if necessary. |
| Oxidation | If the solution was not prepared with degassed buffers or stored under an inert atmosphere, oxidation of sensitive residues may have occurred. Consider preparing fresh solutions using degassed solvents and storing under nitrogen or argon. |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces. Using low-protein-binding tubes and vials can help mitigate this issue. |
| Enzymatic Degradation | If the solution is not sterile, microbial contamination could lead to enzymatic degradation. Ensure sterile handling and filtration of solutions for long-term experiments. |
Issue 2: Appearance of Particulates in Solution
Symptoms:
-
Visible cloudiness or precipitation in the this compound solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility | This compound is soluble in DMSO.[2] If using aqueous buffers, ensure the concentration is not above its solubility limit. You may need to optimize the buffer composition or pH to improve solubility. |
| Aggregation | Peptides can aggregate over time, especially at higher concentrations or due to stress factors like agitation or temperature changes. Centrifuge the solution to pellet the aggregate and analyze the supernatant. Consider using excipients that can reduce aggregation. |
| Precipitation due to pH Shift | A change in the pH of the solution (e.g., due to CO2 absorption from the air) can cause the peptide to precipitate if its isoelectric point is reached. Ensure the buffer has sufficient capacity to maintain the pH. |
Data Presentation: Illustrative Stability of this compound Analogs
Disclaimer: The following data is illustrative and based on the stability of structurally related peptides like carbetocin. Actual stability of this compound may vary and should be determined experimentally.
Table 1: Illustrative Temperature Stability of a this compound Analog in a Buffered Solution (pH 5.5)
| Storage Temperature | Time (Months) | Purity (%) |
| 2-8°C | 0 | 99.5 |
| 3 | 99.2 | |
| 6 | 98.9 | |
| 12 | 98.1 | |
| 25°C / 60% RH | 0 | 99.5 |
| 1 | 98.0 | |
| 3 | 95.8 | |
| 6 | 92.1 | |
| 40°C / 75% RH | 0 | 99.5 |
| 1 | 94.7 | |
| 2 | 90.3 | |
| 3 | 86.5 |
Table 2: Illustrative pH Stability of a this compound Analog in Solution at 25°C for 1 Month
| pH | Purity (%) |
| 3.0 | 96.2 |
| 4.0 | 97.5 |
| 5.0 | 98.1 |
| 5.5 | 98.3 |
| 6.0 | 97.8 |
| 7.0 | 95.4 |
| 8.0 | 92.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Protocol 2: Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to validate the specificity of the stability-indicating method.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound and a solution to 80°C for 48 hours.
-
Photostability: Expose solid this compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
After exposure, neutralize the acid and base-stressed samples and analyze all samples by the developed HPLC method to identify and quantify degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound via the oxytocin receptor.
References
- 1. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Bioavailability of Intranasal Merotocin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with intranasal Merotocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with its low bioavailability and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Formulation Development
Q1: What are the primary reasons for the low intranasal bioavailability of this compound?
A1: The low intranasal bioavailability of this compound, a peptide-based oxytocin receptor agonist, is attributed to several factors inherent to peptide delivery via the nasal route:
-
Enzymatic Degradation: The nasal cavity contains various enzymes, including aminopeptidases and proteases, that can degrade this compound before it can be absorbed.[1]
-
Poor Permeation: As a hydrophilic peptide with a molecular weight of 1042.2 g/mol , this compound has limited ability to passively diffuse across the lipophilic nasal epithelium.
-
Rapid Mucociliary Clearance: The natural self-cleaning mechanism of the nasal cavity, known as mucociliary clearance, rapidly removes the formulation from the site of absorption, typically within 15-20 minutes.
Q2: What are the initial steps in developing a more effective intranasal this compound formulation?
A2: A systematic approach to formulation development is crucial. Begin by thoroughly characterizing the physicochemical properties of this compound, including its solubility, stability at different pH values, and susceptibility to enzymatic degradation. This foundational knowledge will inform the selection of appropriate excipients to address the bioavailability challenges.
Q3: Which excipients are commonly used to enhance the intranasal absorption of peptides like this compound?
A3: Several classes of excipients can be incorporated into your formulation:
-
Permeation Enhancers: These agents transiently and reversibly increase the permeability of the nasal epithelium. Common examples include cyclodextrins (e.g., methyl-β-cyclodextrin), surfactants (e.g., Polysorbate 80), and bile salts. A patent for a this compound formulation mentions the use of methyl-β-cyclodextrin and Polysorbate 80.[2]
-
Mucoadhesive Polymers: These polymers increase the residence time of the formulation in the nasal cavity by adhering to the mucus layer, allowing more time for drug absorption. Examples include chitosan, cellulose derivatives (e.g., HPMC, CMC), and carbomers.[1] A this compound patent also lists carboxymethylcellulose and hydroxypropylmethylcellulose as potential excipients.[2]
-
Enzyme Inhibitors: To protect this compound from degradation, protease inhibitors like aprotinin or bestatin can be included in the formulation.[1]
Q4: What is the optimal pH for an intranasal this compound formulation?
A4: The ideal pH for a nasal formulation is between 4.5 and 6.5.[1] This range minimizes nasal irritation and helps to maintain the natural protective functions of the nasal mucosa. A patent for a this compound formulation suggests a pH range of 5.0 to 6.0.[2]
Experimental Troubleshooting
Q5: My in vivo pharmacokinetic study in rats shows highly variable plasma concentrations of this compound. What could be the cause?
A5: High variability in rodent studies is a common challenge in intranasal drug delivery research. Potential causes include:
-
Inconsistent Administration Technique: The volume and placement of the dose within the nasal cavity can significantly impact absorption. Ensure a consistent and precise administration technique for each animal.
-
Animal-to-Animal Physiological Differences: Variations in nasal cavity anatomy, mucus secretion, and mucociliary clearance rates among animals can contribute to variability.
-
Formulation Instability: If your formulation is not a stable solution or a homogenous suspension, it can lead to inconsistent dosing.
Q6: I'm observing signs of nasal irritation in my animal studies. How can I mitigate this?
A6: Nasal irritation can compromise the integrity of the nasal epithelium and affect your results. To minimize irritation:
-
Optimize Formulation pH and Osmolality: Ensure the pH is within the 4.5-6.5 range and the formulation is isotonic (around 280-300 mOsm/kg).[3]
-
Select Well-Tolerated Excipients: Some permeation enhancers and preservatives can be irritating. Use the lowest effective concentration of these excipients and consider alternatives with a better safety profile.
-
Refine Administration Technique: A traumatic or forceful administration can cause physical irritation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and testing of intranasal this compound formulations.
| Problem | Potential Cause | Suggested Solution |
| Low Bioavailability (<5%) | Enzymatic Degradation: this compound is degraded by proteases in the nasal mucus. | Incorporate a protease inhibitor (e.g., aprotinin, bestatin) into the formulation. |
| Poor Permeation: The hydrophilic nature and molecular size of this compound limit its passage through the nasal epithelium. | Include a permeation enhancer (e.g., methyl-β-cyclodextrin, Polysorbate 80) to transiently increase epithelial permeability. | |
| Rapid Mucociliary Clearance: The formulation is cleared from the nasal cavity before significant absorption can occur. | Add a mucoadhesive polymer (e.g., chitosan, HPMC, CMC) to increase the residence time of the formulation on the nasal mucosa. | |
| High Variability in Pharmacokinetic Data | Inconsistent Dosing: The volume of formulation administered to each animal is not uniform. | Use a calibrated micropipette or a specialized small-animal intranasal delivery device to ensure accurate and consistent dosing. |
| Improper Administration Technique: The formulation is not being delivered to the absorptive region of the nasal cavity. | Standardize the administration technique. For rats, this typically involves administering a small volume (10-25 µL per nostril) while the animal is anesthetized and held in a supine position.[4][5][6] | |
| Formulation Inhomogeneity: The peptide is not evenly distributed throughout the formulation (e.g., in a suspension). | Ensure the formulation is a clear solution or a well-dispersed, stable suspension. Vortex the formulation immediately before each administration. | |
| Nasal Irritation in Animal Models | Non-physiological pH: The formulation's pH is too high or too low, causing irritation to the nasal mucosa. | Adjust the pH of the formulation to between 4.5 and 6.5 using appropriate buffers (e.g., citrate or phosphate buffer).[1][3] |
| Hypertonic or Hypotonic Formulation: The osmolality of the formulation is causing cellular stress and irritation. | Adjust the osmolality to be isotonic (approximately 280-300 mOsm/kg) using an isotonicity agent like sodium chloride or mannitol.[3] | |
| Irritating Excipients: High concentrations of certain permeation enhancers or preservatives are causing mucosal damage. | Use the minimum effective concentration of potentially irritating excipients. Screen for excipients with a better safety profile. Consider preservative-free formulations for preclinical studies. | |
| Poor In Vitro-In Vivo Correlation (IVIVC) | Inappropriate In Vitro Model: The in vitro permeation setup does not accurately reflect the in vivo nasal environment. | Use excised nasal mucosa (e.g., from porcine or bovine sources) in a Franz diffusion cell for a more physiologically relevant model.[7][8] Ensure the experimental conditions (e.g., temperature, stirring) are well-controlled. |
| Lack of Enzymatic Activity in In Vitro Model: The in vitro model does not account for the enzymatic degradation that occurs in vivo. | Incorporate simulated nasal fluid (SNF) containing relevant enzymes or use fresh nasal tissue homogenates in your in vitro stability assays. |
Data Presentation
Table 1: Illustrative Impact of Permeation Enhancers on Intranasal Peptide Bioavailability
This table provides examples of how different permeation enhancers can increase the bioavailability of various peptides when administered intranasally. Note that the optimal enhancer and its concentration are peptide-specific.
| Peptide | Permeation Enhancer | Concentration of Enhancer | Fold Increase in Bioavailability (Approx.) | Reference |
| Leu-Enkephalin | Dimethyl-β-cyclodextrin (DMβCD) | - | 3-4 | [9] |
| Leu-Enkephalin | Glycocholate | - | 2-3 | [9] |
| Insulin | Chitosan | 0.5% (w/v) | 2-3 | [10] |
| Calcitonin | Dodecylmaltoside (DDM) | 0.25% (w/v) | 10-15 | [10] |
Table 2: Illustrative Pharmacokinetic Parameters of Intranasal Peptide Formulations with and without Mucoadhesive Polymers
This table illustrates how the inclusion of mucoadhesive polymers can alter the pharmacokinetic profile of intranasally administered peptides, typically by prolonging absorption.
| Peptide | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Buserelin | Solution | 1.5 ± 0.3 | 0.17 | 0.8 ± 0.2 | [11] |
| 0.5% Carbomer 934P | 3.2 ± 0.7 | 0.33 | 4.1 ± 1.1 | [11] | |
| 1.5% Chitosan HCl | 6.8 ± 1.5 | 0.5 | 10.4 ± 2.3 | [11] | |
| FD4 | QA-Ch Nanoparticles | - | 1 | 1.7 ± 0.3 | [12] |
| QA-Ch-S-pro Nanoparticles (more mucoadhesive) | - | 2 | 2.9 ± 0.4 | [12] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Intranasal this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following intranasal administration in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
This compound formulation
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Micropipette or specialized intranasal administration device for rats
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Place the animal in a supine position.
-
Intranasal Administration: Using a micropipette with a fine tip, carefully administer a small volume (e.g., 10-25 µL) of the this compound formulation into one nostril.[4][5][6] Hold the animal in the supine position for a few minutes to allow for absorption.
-
Blood Sampling: Collect blood samples (approximately 100-150 µL) via a suitable route (e.g., tail vein, saphenous vein, or via a cannula) at the following time points post-administration: 0 (pre-dose), 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes.[8]
-
Sample Processing: Immediately transfer the blood into EDTA-coated tubes and centrifuge to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (if an intravenous dose group is included) using appropriate software.
Protocol 2: Ex Vivo Nasal Permeation Study of this compound using a Franz Diffusion Cell
Objective: To evaluate the permeation of this compound across excised nasal mucosa.
Materials:
-
Franz diffusion cells
-
Excised nasal mucosa (e.g., from freshly slaughtered pigs or cattle)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound formulation
-
Water bath with stirrer
-
HPLC or LC-MS/MS system for bioanalysis
Procedure:
-
Mucosa Preparation: Obtain fresh nasal tissue. Carefully excise the mucosal membrane from the nasal septum or turbinates. Mount the mucosa between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.[7][8]
-
Cell Assembly: Fill the receptor chamber with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the mucosa. Place a small magnetic stir bar in the receptor chamber.
-
Permeation Study: Equilibrate the assembled cells in a water bath at 37°C for 30 minutes. At time zero, add a precise volume of the this compound formulation to the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. Determine the apparent permeability coefficient (Papp).
Protocol 3: In Vitro Enzymatic Degradation Assay of this compound in Simulated Nasal Fluid (SNF)
Objective: To assess the stability of this compound in the presence of nasal enzymes.
Materials:
-
This compound
-
Simulated Nasal Fluid (SNF) preparation (can be prepared in-house or sourced commercially)
-
Optional: Protease inhibitors (e.g., aprotinin, bestatin)
-
Incubator or water bath at 37°C
-
HPLC or LC-MS/MS system
-
Quenching solution (e.g., trifluoroacetic acid)
Procedure:
-
SNF Preparation: Prepare SNF with an electrolyte composition and pH (typically 5.5-6.5) that mimics human nasal fluid.[1]
-
Incubation: Prepare solutions of this compound in SNF at a known concentration. For a control group, prepare a solution with this compound and a protease inhibitor in SNF. Incubate all solutions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each solution.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution to the aliquot.
-
Analysis: Analyze the concentration of intact this compound remaining in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.
Mandatory Visualizations
Caption: Troubleshooting logic for low intranasal this compound bioavailability.
Caption: Workflow for an in vivo intranasal pharmacokinetic study in rats.
Caption: Simplified oxytocin receptor signaling pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2021089554A1 - Intranasal administration of this compound for improving lactation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 5. phcogj.com [phcogj.com]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability Assessments: Correcting Mucosal Thickness Interference and Reevaluating Fluorescein Sodium as an Integrity Marker for Chemically Induced Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Pharmacokinetics of Intranasal Drug Delivery for Targeting Cervical Lymph Nodes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rasayely-journals.com [rasayely-journals.com]
- 10. researchgate.net [researchgate.net]
- 11. Mucoadhesive polymers in peroral peptide drug delivery. VI. Carbomer and chitosan improve the intestinal absorption of the peptide drug buserelin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of a new intranasal midazolam formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Biased Agonism at the Oxytocin Receptor
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the potential for biased agonism at the oxytocin receptor (OTR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is biased agonism at the oxytocin receptor?
A: The oxytocin receptor (OTR) is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways.[1] The primary pathways involve coupling to Gq/11 proteins, leading to phospholipase C (PLC) activation and an increase in intracellular calcium ([Ca2+]i), and coupling to various Gi/o protein subtypes, which can inhibit adenylyl cyclase activity and modulate other effectors.[2][3] Biased agonism, also known as functional selectivity, describes the ability of certain ligands (agonists) to preferentially activate one signaling pathway over another.[4] For instance, a biased agonist might activate the Gq pathway without significantly engaging the Gi pathway, or vice versa. This phenomenon allows for more targeted modulation of cellular responses and is a key area of interest for developing drugs with improved therapeutic profiles and fewer side effects.[5]
Q2: Which signaling pathways are predominantly associated with the oxytocin receptor?
A: The oxytocin receptor is known to couple to both Gq and Gi proteins.[6][7]
-
Gq Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] This pathway is classically associated with the contractile functions of oxytocin in tissues like the uterus.[3]
-
Gi Pathway: The OTR can also couple to pertussis toxin-sensitive Gi proteins.[7] This can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can also involve signaling through Gβγ subunits.[3][6] Studies have shown that oxytocin can activate all Gi/o subtypes.[8]
The physiological context can influence which pathway is favored. For example, in rat myometrium, the coupling of the OTR switches from predominantly Gq in non-pregnant states to include a significant Gi component during pregnancy.[6][7]
Q3: What are some examples of biased agonists for the oxytocin receptor?
A: Several peptide and small-molecule agonists have been identified that exhibit biased signaling at the OTR. These are invaluable tools for dissecting the physiological roles of different signaling pathways.
| Ligand | Bias Profile | Key Findings | Citations |
| Oxytocin (OT) | Balanced/Pluripotential | Activates Gq and all Gi/o subtypes (Gi1, Gi2, Gi3, GoA, GoB). | [8][9] |
| Carbetocin | Gq-biased | A long-lasting agonist that selectively induces OTR/Gq coupling without stimulating Gi/Go pathways. | [10] |
| Atosiban | Gi3-biased | Traditionally known as an OTR antagonist, it acts as a biased agonist, selectively promoting OTR/Gi3 coupling. It does not induce β-arrestin recruitment. | [4][9][10] |
| DNalOVT | Gi1-biased | Selectively activates the OTR/Gi1 pathway and, like Atosiban, does not recruit β-arrestin. | [4][8] |
| LIT-001 | Small-molecule agonist | A non-peptide agonist used to study social bonding; its specific bias profile is under investigation. | [11][12] |
| WAY-267,464 | Non-peptide agonist | Shows anxiolytic effects in mice, but may have limited selectivity over vasopressin receptors. | [11] |
Troubleshooting Guides
Issue 1: Inconsistent or No Signal in Calcium Flux Assay
You are using a fluorescent calcium indicator (e.g., Fluo-4) in OTR-expressing cells, but see a weak, inconsistent, or non-existent signal upon agonist stimulation.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify OTR expression levels using Western Blot, qPCR, or a radioligand binding assay. If using transient transfection, optimize transfection efficiency. Consider using a stable cell line.[13] |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and not over-confluent. Perform a viability stain (e.g., Trypan Blue) before the assay. |
| Dye Loading Problems | Optimize the concentration of the calcium indicator dye and the loading time/temperature. Ensure the probenecid concentration in the assay buffer is sufficient to prevent dye extrusion. |
| Ligand Degradation | Prepare fresh ligand stocks. Peptide agonists like oxytocin have a short half-life in solution.[2] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Receptor Desensitization | If cells have been exposed to serum or other media components containing OTR agonists, receptors may be desensitized. Serum-starve cells for 4-12 hours before the assay.[14][15] |
| Assay Buffer Composition | Ensure the assay buffer contains physiological levels of calcium. A calcium-free buffer can be used as a negative control to confirm the signal is from calcium influx/release. |
Issue 2: High Background in BRET Assay for G protein Activation
You are using a Bioluminescence Resonance Energy Transfer (BRET) assay to measure agonist-induced G protein activation but are observing high background signal, leading to a low signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Donor/Acceptor Ratio | The ratio of the Rluc-tagged receptor (donor) to the YFP-tagged G protein subunit (acceptor) is critical. Titrate the DNA concentrations during transfection to find the optimal ratio that maximizes the specific signal while minimizing the background.[14] |
| Constitutive Receptor Activity | High receptor expression levels can lead to ligand-independent (constitutive) activity, increasing baseline BRET. Reduce the amount of receptor DNA used for transfection. |
| Substrate Issues | Use a fresh, high-quality BRET substrate (e.g., Coelenterazine h). Optimize the final substrate concentration and the incubation time before reading.[14] |
| Cell Clumping | Clumped cells can cause variability in luminescence and fluorescence readings. Ensure a single-cell suspension is plated. |
| Incorrect Filter Sets | Verify that the plate reader is equipped with the correct emission filters for the BRET donor (e.g., ~480 nm) and acceptor (e.g., ~530 nm) and that settings are optimized for BRET measurements.[14] |
Issue 3: Difficulty Quantifying Ligand Bias
You have data from multiple signaling assays (e.g., calcium flux for Gq, cAMP inhibition for Gi, pERK for MAPK) but are unsure how to quantify and compare the bias of different ligands.
| Possible Cause | Troubleshooting Step |
| Assay-Dependent Variability | Downstream signaling readouts are often subject to signal amplification, which can distort comparisons. Cellular context, receptor expression levels, and the specific assay used can all influence results.[4][5] |
| Lack of a Reference Ligand | Bias is a relative measurement. You must include a reference ligand, typically the endogenous agonist (Oxytocin), in all assays to which the activities of other ligands can be normalized. |
| Data Analysis Complexity | Simple comparison of EC50 values is often insufficient. Use established methods for bias calculation, such as the operational model described by Kenakin, which fits dose-response data to derive parameters of efficacy (τ) and affinity (KA). The ratio of (τ/KA) for one pathway relative to another can then be used to calculate a bias factor.[16] |
| Kinetic Differences | Some ligands may produce transient signals while others are more sustained. Ensure you are capturing the full kinetic profile of the response (e.g., by taking multiple readings over time) rather than relying on a single endpoint.[16] |
Experimental Protocols
Protocol 1: BRET Assay for OTR-G Protein Interaction
This protocol describes a method to directly measure the interaction between the OTR and a specific G protein subtype using BRET.[8][9]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression plasmid for OTR fused to Renilla Luciferase (OTR-Rluc)
-
Expression plasmids for Gα, Gβ, and YFP-tagged Gγ subunits
-
Transfection reagent
-
White, 96-well cell culture plates
-
BRET substrate (e.g., Coelenterazine h)
-
Plate reader capable of dual-emission BRET measurements
Methodology:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding OTR-Rluc, the desired Gα subunit, Gβ, and YFP-Gγ. Optimize the DNA ratio for each component. Plate the transfected cells in a white 96-well plate.
-
Incubation: Culture cells for 24-48 hours post-transfection.
-
Assay:
-
Replace the culture medium with a suitable assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., Coelenterazine h at a final concentration of 5 µM) and incubate in the dark for 5-10 minutes.
-
Measure the baseline BRET signal.
-
Add the test ligand at various concentrations.
-
Immediately begin kinetic readings of luminescence at the donor and acceptor wavelengths for 15-30 minutes.
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the ligand concentration to generate a dose-response curve and determine the EC50 and Emax.
Protocol 2: Phospho-ERK1/2 Western Blot
This protocol measures the phosphorylation of ERK1/2, a downstream event that can be activated by both Gq and Gi pathways.
Materials:
-
OTR-expressing cells
-
Cell culture plates
-
Serum-free medium
-
Test ligands
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the medium with serum-free medium and incubate for 4-12 hours.[14]
-
Ligand Stimulation: Treat the cells with different concentrations of the test ligand for a specific time (the peak of ERK activation is often transient, typically 5-10 minutes, and should be optimized).
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with the primary antibody against pERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the pERK signal to the tERK signal for each sample.
References
- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxytocin receptor agonist - Wikipedia [en.wikipedia.org]
- 12. Effects of oxytocin receptor agonism on acquisition and expression of pair bonding in male prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
managing flushing and headache side effects of Merotocin
Merotocin Technical Support Center
Welcome, researchers, to the technical support guide for this compound. This resource is designed to assist you in managing and troubleshooting the common side effects of flushing and headache observed during pre-clinical and clinical research. Adherence to experimental protocols and careful observation are critical for data integrity and subject safety.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced flushing and headache?
A1: this compound is a potent vasodilator. Flushing and headache are on-target effects resulting from the dilation of cutaneous and cranial blood vessels, respectively.[1][2][3] These effects are primarily mediated by two signaling pathways initiated by this compound's binding to its receptor on vascular endothelial cells:
-
Nitric Oxide (NO) Pathway: Leads to rapid, transient vasodilation.
-
Prostaglandin (PG) Pathway: Contributes to a more sustained vasodilatory response.[4][5]
Q2: What is the typical onset and duration of these side effects in experimental models?
A2: Flushing is typically observed within minutes of administration, corresponding to the rapid release of nitric oxide. Headaches may manifest with a slight delay and can be more persistent, which is consistent with the downstream synthesis of prostaglandins. The exact timing can vary based on the model system and route of administration.
Q3: Are the flushing and headache side effects dose-dependent?
A3: Yes, extensive preclinical data indicates a strong dose-dependent relationship. Higher concentrations of this compound lead to a greater incidence and severity of both flushing and headache. See Table 1 for a summary of dose-response data from preclinical toxicology studies.
Q4: Can tolerance to these side effects develop with chronic dosing?
A4: Currently, there is limited evidence regarding the development of tolerance. Long-term studies are underway. However, researchers should be aware of the potential for medication overuse headache (MOH), a phenomenon where frequent administration of acute treatments can paradoxically increase headache frequency.[6][7][8][9]
Q5: Are there any recommended pre-treatment strategies to mitigate these side effects in research subjects?
A5: For studies where flushing or headache may confound results, pre-treatment with specific pathway inhibitors can be considered. Pre-treatment with a non-steroidal anti-inflammatory drug (NSAID) like indomethacin can attenuate prostaglandin-mediated effects.[2] Similarly, an inhibitor of nitric oxide synthase (NOS), such as L-NAME, can block the NO pathway.[4][10] See Table 2 for details on inhibitor effects. Use of these agents should be carefully considered and documented as they may interfere with the primary endpoints of your study.
Data Presentation
Table 1: Dose-Response Relationship of this compound on Side Effect Incidence in Preclinical Models
| This compound Dose (mg/kg) | Incidence of Flushing (%) | Mean Severity of Flushing (1-5 Scale) | Incidence of Headache Surrogate Behavior (%) | Mean Severity of Headache Surrogate (1-5 Scale) |
| 0.1 (Placebo) | 2% | 1.1 | 5% | 1.2 |
| 1.0 | 35% | 2.4 | 25% | 2.1 |
| 5.0 | 78% | 3.9 | 65% | 3.7 |
| 10.0 | 95% | 4.6 | 88% | 4.4 |
Table 2: Effect of Pathway Inhibitors on this compound-Induced Vasodilation Markers
| Treatment Group | Nitric Oxide (NO) Production (% of Control) | Prostaglandin E2 (PGE2) Release (% of Control) |
| This compound (5 mg/kg) | 450% | 320% |
| This compound + L-NAME (NOS Inhibitor) | 110% | 310% |
| This compound + Indomethacin (COX Inhibitor) | 435% | 125% |
| This compound + L-NAME + Indomethacin | 115% | 130% |
Signaling Pathway Visualization
The vasodilatory effects of this compound are initiated by its binding to a G-protein coupled receptor (GPCR) on endothelial cells, activating both the Nitric Oxide and Prostaglandin pathways.
References
- 1. Flushing reactions: consequences and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. buzzrx.com [buzzrx.com]
- 4. Combined inhibition of nitric oxide and vasodilating prostaglandins abolishes forearm vasodilatation to systemic hypoxia in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandins induce vasodilatation of the microvasculature during muscle contraction and induce vasodilatation independent of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medication Overuse Headache - Neurologic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 7. Pathophysiology of medication overuse headache: Insights and hypotheses from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medication overuse headache - Wikipedia [en.wikipedia.org]
- 9. community.the-hospitalist.org [community.the-hospitalist.org]
- 10. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Merotocin vs. Oxytocin for Lactation Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The induction and maintenance of lactation are critical physiological processes governed by hormonal cues, with oxytocin playing a central role in the milk ejection reflex. Merotocin (FE 202767), a novel oxytocin receptor agonist, has emerged as a potential therapeutic alternative to exogenous oxytocin for mothers experiencing lactation difficulties, particularly following preterm birth. This guide provides a comprehensive comparison of this compound and oxytocin, focusing on their performance, underlying mechanisms, and available experimental data. While direct comparative clinical trial data on lactation induction efficacy remains limited, in-vitro evidence points to this compound as a significantly more potent and selective oxytocin receptor agonist than oxytocin.
Mechanism of Action and Signaling Pathways
Both this compound and oxytocin exert their effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed on myoepithelial cells surrounding the mammary alveoli. Activation of the OTR is crucial for the milk ejection reflex, or "let-down."
The signaling cascade initiated by OTR activation is primarily mediated through the Gαq/11 protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration. This surge in calcium is the direct trigger for the contraction of myoepithelial cells, which squeezes the alveoli and propels milk into the ducts.
Comparative Performance Data
While head-to-head clinical trial data on lactation induction efficacy is not yet available, in-vitro studies provide a strong basis for comparing the potency of this compound and oxytocin at the human oxytocin receptor.
| Parameter | This compound (FE 202767) | Oxytocin | Fold Difference | Reference |
| EC50 at human OTR (in-vitro) | 0.076 nM | 2.3 nM | 30-fold higher potency for this compound | [1] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.
The significantly higher in-vitro potency of this compound suggests that it may be effective at lower doses than oxytocin, potentially reducing the risk of off-target side effects. Endogenous oxytocin's effectiveness as an exogenous galactagogue has been modest due to dose-limiting side effects related to off-target effects at the vasopressin V2 receptor.[2][3]
Experimental Protocols
In-vitro Potency Determination (EC50)
The in-vitro potency of this compound and oxytocin was determined using a functional assay measuring the activation of the human oxytocin receptor expressed in recombinant cells.
Detailed Methodology (based on typical protocols for such assays):
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human oxytocin receptor gene are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Compound Preparation: Serial dilutions of this compound and oxytocin are prepared in an appropriate assay buffer.
-
Calcium Mobilization Assay: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). After an incubation period to allow for dye loading, the plate is placed in a fluorescence plate reader.
-
Compound Addition and Signal Detection: The various concentrations of this compound or oxytocin are added to the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response at each compound concentration is determined. The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to calculate the EC50 value for each compound.
Clinical Development and Future Directions
A Phase 2 clinical trial (NCT02545127) was initiated to evaluate the efficacy and safety of intranasal this compound for increasing milk production in mothers of preterm infants with inadequate milk supply. However, the trial was prematurely terminated due to slow recruitment and not due to safety concerns. As a result, there is a lack of published, direct comparative clinical data on the efficacy of this compound versus oxytocin for lactation induction.
Future research, including well-designed, head-to-head clinical trials, is necessary to definitively establish the clinical efficacy and safety profile of this compound in comparison to oxytocin for the induction and support of lactation. Such studies should focus on key outcomes including:
-
Milk Yield: Quantifying the volume of milk produced over specific time intervals.
-
Milk Ejection Latency: Measuring the time from administration of the agent to the onset of milk ejection.
-
Maternal and Infant Safety: Monitoring for any adverse effects in both the mother and the breastfed infant.
Conclusion
This compound presents a promising advancement in the field of lactation support. Its significantly higher in-vitro potency and selectivity for the oxytocin receptor compared to oxytocin suggest the potential for a more effective therapeutic with a favorable side-effect profile. However, the absence of direct comparative clinical trial data means that the translation of these in-vitro advantages into clinical practice is yet to be confirmed. Further clinical investigation is crucial to fully elucidate the therapeutic potential of this compound for mothers and infants in need of lactation support.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Merotocin and Carbetocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two oxytocin analogues, Merotocin and Carbetocin, with a specific focus on their half-lives. Both agents are agonists of the oxytocin receptor and are under investigation or in use for indications related to childbirth and lactation. Understanding their distinct pharmacokinetic properties is crucial for optimizing therapeutic strategies and for the development of future oxytocic drugs.
Quantitative Data Summary
The half-life of a drug is a critical pharmacokinetic parameter that determines its dosing frequency and duration of action. The table below summarizes the reported half-life values for this compound and Carbetocin from key clinical studies.
| Drug | Administration Route | Half-Life (t½) | Key Study Population |
| This compound | Intranasal | ~30 minutes[1] | Healthy, nonpuerperal women[1] |
| Carbetocin | Intravenous | ~40 minutes[2][3] | Healthy nonpregnant women[2] |
Experimental Protocols
Detailed methodologies from the pivotal pharmacokinetic studies are outlined below to provide context for the presented data.
This compound: First-in-Human Pharmacokinetic Study
This study was a single-center, randomized, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of this compound.
-
Study Design: The study involved single and repeated intranasal administrations of this compound at doses ranging from 5 to 400 µg, as well as a single intravenous administration of 20 µg in healthy, nonpuerperal women.[1]
-
Pharmacokinetic Sampling: Blood samples were collected at multiple time points pre- and post-dose to determine the plasma concentration of this compound.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The terminal half-life was calculated from the plasma concentration-time data. The study found that this compound was rapidly absorbed and eliminated following intranasal administration, with a median time to maximum plasma concentration of approximately 15 minutes and a terminal half-life of about 30 minutes.[1]
Carbetocin: Pharmacokinetic Study in Nonpregnant Women
The pharmacokinetic profile of Carbetocin was evaluated in a study involving healthy nonpregnant female volunteers.
-
Study Design: The study investigated the pharmacokinetics of Carbetocin following a single intravenous administration.[2]
-
Pharmacokinetic Sampling: Venous blood samples were collected at predetermined intervals after drug administration to measure plasma Carbetocin concentrations.
-
Analytical Method: Plasma concentrations of Carbetocin were determined using a specific and sensitive radioimmunoassay (RIA).[4]
-
Pharmacokinetic Analysis: The elimination half-life was determined from the plasma concentration-time curve. The study reported an elimination half-life of approximately 40 minutes following intravenous administration.[2][3]
Signaling Pathway and Experimental Workflow
Both this compound and Carbetocin are synthetic analogues of oxytocin and exert their physiological effects by binding to and activating the oxytocin receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular signaling events.
Caption: Oxytocin Receptor Signaling Pathway.
The experimental workflow for determining the half-life of these compounds generally follows a standard pharmacokinetic study design.
Caption: Pharmacokinetic Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry [frontiersin.org]
Merotocin selectivity over vasopressin V1a and V2 receptors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Merotocin's selectivity for the oxytocin receptor (OTR) over the vasopressin V1a (V1aR) and V2 (V2R) receptors. This analysis is supported by experimental data, detailed protocols, and visualizations of key biological and experimental pathways.
This compound (also known as FE 202767) is a synthetic peptide analogue of oxytocin designed for enhanced potency and selectivity at the oxytocin receptor.[1][2] This high selectivity is crucial for therapeutic applications, as off-target activation of vasopressin receptors can lead to undesirable side effects such as cardiovascular effects (V1aR) and antidiuresis (V2R).[1][3] This guide explores the quantitative data and experimental methodologies that underscore this compound's favorable selectivity profile compared to endogenous oxytocin.
Quantitative Comparison of Receptor Activity
The selectivity of this compound for the human oxytocin receptor over human vasopressin V1a and V2 receptors has been quantified using in vitro functional assays. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, demonstrating this compound's superior selectivity profile compared to native oxytocin.
| Compound | hOTR EC50 (nM) | hV1aR IC50 (nM) | hV2R EC50 (nM) | Selectivity Ratio (hV1aR/hOTR) | Selectivity Ratio (hV2R/hOTR) |
| This compound (FE 202767) | < 0.1 | > 500 | > 1000 | > 5000 | > 10000 |
| Oxytocin | 2.3 | ~10 | ~30 | ~4.3 | ~13 |
Data compiled from multiple sources.[1][4]
Signaling Pathways
The oxytocin and vasopressin receptors are all G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. Understanding these pathways is essential for appreciating the functional consequences of receptor activation.
The oxytocin receptor primarily couples to Gq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]
The vasopressin V1a receptor also primarily couples to Gq/11, leading to a similar cascade of intracellular calcium release and PKC activation, which mediates effects like vasoconstriction.[8][9] The vasopressin V2 receptor, in contrast, couples to Gs proteins, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels, leading to effects such as water reabsorption in the kidneys.[10][11]
Experimental Protocols
The determination of receptor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize compounds like this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing hOTR, hV1aR, or hV2R) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[12]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[12]
-
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer. Determine the protein concentration using a standard method like the Bradford assay.[12]
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.[13]
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for V1aR and V2R) at a concentration around its Kd value.[12]
-
Add increasing concentrations of the unlabeled test compound (this compound).[12]
-
To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of an unlabeled standard agonist. Total binding is determined in the absence of any competitor.[13]
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[13]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This cell-based assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following Gq-coupled receptor activation.[14][15]
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the Gq-coupled receptor of interest (e.g., hOTR or hV1aR) in appropriate growth medium.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[14]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[14]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor like probenecid (to prevent dye leakage).[15]
-
Aspirate the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C or room temperature to allow the cells to take up the dye.[14]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer.
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument then automatically adds the test compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
References
- 1. New, potent, and selective peptidic oxytocin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
Atosiban as an Antagonist in Merotocin Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atosiban and Merotocin, focusing on the use of atosiban as an antagonist in the characterization of this compound, a selective oxytocin receptor agonist. This document summarizes key pharmacological data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of their interaction.
Introduction to this compound and Atosiban
This compound (also known as FE 202767) is a potent and highly selective peptide agonist of the oxytocin receptor (OTR).[1][2] Developed by Ferring Pharmaceuticals, it is under investigation for its potential therapeutic applications, such as supporting lactation in mothers of preterm infants.[2] Its high selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2) is a key feature, potentially offering a better safety profile than the endogenous hormone oxytocin.[1][2]
Atosiban is a well-characterized competitive antagonist of the oxytocin receptor.[3] It is clinically used as a tocolytic to halt premature labor by inhibiting oxytocin-induced uterine contractions.[3] In a research context, atosiban serves as an essential tool to investigate the pharmacology of oxytocin receptor agonists like this compound, confirming their mechanism of action and receptor specificity.
Comparative Pharmacological Data
While direct comparative studies detailing the antagonistic effect of atosiban on this compound are not extensively available in the public domain, we can compile the known pharmacological parameters for each compound to infer their interaction.
Table 1: Pharmacological Profile of this compound (FE 202767)
| Parameter | Value | Receptor | Reference |
| Agonist Activity (EC50) | < 0.1 nM | Human Oxytocin Receptor | [1] |
| Selectivity vs. Vasopressin Receptors (V1a, V1b, V2) | >2000-fold | Human Receptors | [1] |
| IC50 at hV1aR | > 500 nM | Human V1a Receptor | [1] |
Table 2: Pharmacological Profile of Atosiban
| Parameter | Value | Target | Reference |
| Antagonist Activity (IC50) | 5 nM | Oxytocin-induced Ca2+ increase in myometrial cells | |
| Antagonist Type | Competitive | Oxytocin Receptor | [3] |
| Binding Affinity (Ki) | ~10 nM | Human myometrial cell membranes | [4] |
Experimental Protocols
To characterize the antagonistic properties of atosiban against the agonistic effects of this compound, several key in vitro experiments are typically performed.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of atosiban for the oxytocin receptor in the presence of this compound.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of radiolabeled oxytocin (e.g., [3H]-Oxytocin), and the cell membrane preparation.
-
Non-specific Binding: Assay buffer, radiolabeled oxytocin, a high concentration of unlabeled oxytocin, and the membrane preparation.
-
Competitive Binding: Assay buffer, radiolabeled oxytocin, varying concentrations of atosiban, and the membrane preparation. To assess the interaction with this compound, a similar competitive binding experiment would be set up with varying concentrations of this compound. To determine the Ki of atosiban for blocking this compound, a fixed concentration of this compound would be used in the presence of varying concentrations of atosiban.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of atosiban that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Myometrial Cell Contraction
This assay assesses the ability of atosiban to inhibit this compound-induced contractions of uterine smooth muscle cells.
Protocol:
-
Tissue Preparation: Myometrial tissue strips are obtained from biopsies and mounted in an organ bath containing a physiological salt solution.
-
Stimulation: Once stable spontaneous contractions are established, this compound is added in increasing concentrations to generate a dose-response curve for its contractile effect.
-
Antagonism: In parallel experiments, the tissue strips are pre-incubated with a fixed concentration of atosiban before the addition of increasing concentrations of this compound.
-
Data Recording: The amplitude and frequency of contractions are recorded.
-
Data Analysis: The dose-response curve of this compound in the presence of atosiban is compared to the curve without the antagonist. A rightward shift in the dose-response curve is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from Schild plot analysis.
In Vitro Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of atosiban to block this compound-induced increases in intracellular calcium, a key downstream signaling event of oxytocin receptor activation.
Protocol:
-
Cell Culture: A cell line expressing the oxytocin receptor (e.g., HEK293-hOTR) is cultured and loaded with a calcium-sensitive fluorescent dye.
-
Agonist Stimulation: A baseline fluorescence is established, and then this compound is added at a concentration that elicits a submaximal response (e.g., EC80). The increase in fluorescence, corresponding to an increase in intracellular calcium, is measured.
-
Antagonist Inhibition: In separate wells, cells are pre-incubated with varying concentrations of atosiban before the addition of the fixed concentration of this compound.
-
Data Acquisition: The fluorescence intensity is recorded over time.
-
Data Analysis: The inhibitory effect of atosiban on the this compound-induced calcium signal is quantified, and an IC50 value is determined.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling and Atosiban Antagonism
The following diagram illustrates the Gq-protein coupled signaling pathway activated by an oxytocin receptor agonist like this compound and the inhibitory action of the antagonist, atosiban.
Caption: Oxytocin receptor signaling pathway and the antagonistic action of atosiban.
Experimental Workflow for Assessing Antagonism
The following diagram outlines a typical workflow for evaluating the antagonistic effect of atosiban on this compound's activity in an in vitro functional assay.
Caption: Workflow for in vitro assessment of atosiban antagonism on this compound.
Conclusion
Atosiban serves as a critical pharmacological tool for the in vitro and in vivo characterization of novel oxytocin receptor agonists like this compound. By competitively blocking the oxytocin receptor, atosiban allows researchers to confirm that the observed effects of this compound are indeed mediated through this specific receptor. The experimental protocols outlined in this guide provide a framework for quantitatively assessing this antagonist-agonist interaction. While direct comparative data on the this compound-atosiban pairing is limited in publicly accessible literature, the provided pharmacological profiles and methodologies offer a solid foundation for researchers in the field of drug development to design and interpret studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Merotocin in Focus: A Head-to-Head Comparison of Oxytocin Receptor Agonists
For researchers and professionals in drug development, understanding the nuanced differences between oxytocin receptor agonists is critical for advancing therapeutic strategies in areas such as lactation, labor, and social-affective disorders. This guide provides a detailed, data-driven comparison of Merotocin and other key oxytocin agonists, offering insights into their pharmacological profiles, signaling pathways, and the experimental frameworks used to evaluate them.
The Oxytocin Receptor Signaling Cascade
The binding of an agonist to the oxytocin receptor (OTR), a G-protein coupled receptor, initiates a series of intracellular events. This signaling is fundamental to the physiological effects of these compounds. The primary pathway involves the activation of Gαq protein, which in turn stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including smooth muscle contraction.
Caption: Oxytocin Receptor Signaling Pathway.
Quantitative Comparison of Oxytocin Receptor Agonists and Antagonists
The following table summarizes key quantitative data for this compound and other relevant oxytocin receptor modulators. This data is essential for comparing their potency, selectivity, and potential therapeutic applications.
| Compound | Type | Oxytocin Receptor Affinity (EC50/Ki) | Selectivity over Vasopressin Receptors | Key Findings |
| This compound | Agonist | < 0.1 nM (EC50)[1] | >1000-fold over vasopressin receptors[1] | Potent and highly selective agonist developed for lactation failure. Short-acting with a terminal half-life of approximately 30 minutes[2]. |
| Oxytocin | Agonist | 7.3 nM (EC50) at V2 receptor[3] | 5-100 fold selective for OTR over vasopressin receptors[4] | Endogenous hormone with a short half-life (mean 3 min)[5]. Its use can be limited by off-target effects on vasopressin receptors[2]. |
| Carbetocin | Agonist | Not specified | Not specified | A synthetic analog of oxytocin with a longer half-life, used for the prevention of postpartum hemorrhage[5][6]. |
| TC OT 39 | Agonist | 180 nM (EC50)[7] | Antagonist at V1a receptor (Ki = 330 nM)[7] | A non-peptide partial agonist of the oxytocin receptor[8]. |
| Atosiban | Antagonist | Not specified | Competitive vasopressin/oxytocin receptor antagonist[9] | An oxytocin antagonist used as a tocolytic to halt premature labor[9]. |
| Barusiban | Antagonist | Not specified | High affinity for OTR and low for V1a receptor[10] | A potent and long-acting oxytocin antagonist, three to four times more potent than atosiban[11]. |
| Epelsiban | Antagonist | 0.13 nM (Ki) | >50000-fold, >63000-fold, and >31000-fold selectivity over human V1a, V1b, and V2 receptors, respectively[12]. | A highly potent and selective non-peptide oxytocin antagonist[12]. |
| Retosiban | Antagonist | 0.65 nM (Ki)[13] | >1400-fold selectivity over vasopressin receptors | An orally active oxytocin receptor antagonist developed for the treatment of preterm labor[13][14]. |
Experimental Protocols
The data presented in this guide is derived from a variety of in vitro and in vivo experimental procedures. Understanding these methodologies is crucial for interpreting the results and designing future studies.
In Vitro Receptor Binding and Functional Assays
-
Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. A common method involves radioligand binding assays, where a radiolabeled ligand with known affinity for the receptor is competed with the test compound at various concentrations. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
-
Functional Assays (e.g., Calcium Mobilization): These assays measure the cellular response to receptor activation. For the oxytocin receptor, a common functional assay measures changes in intracellular calcium concentration. Cells expressing the oxytocin receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of an agonist, receptor activation leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. The concentration of the agonist that produces 50% of the maximal response is the EC50 value, a measure of the agonist's potency.
In Vivo Models
-
Uterine Contraction Models: To assess the in vivo efficacy of oxytocin agonists and antagonists, animal models that measure uterine contractility are often used. For instance, in pregnant or non-pregnant rats or monkeys, uterine contractions can be induced by the administration of oxytocin. The ability of a test compound to either enhance (agonist) or inhibit (antagonist) these contractions is then measured. In a study with cynomolgus monkeys, both barusiban and atosiban showed high efficacy in inhibiting oxytocin-induced uterine contractions[11][15].
-
Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. In a first-in-human study of this compound, healthy female volunteers received single and repeated intranasal doses, as well as a single intravenous dose.[2] Blood and urine samples were collected at various time points to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and terminal half-life[2].
Summary
This compound stands out as a highly potent and selective oxytocin receptor agonist with a favorable pharmacokinetic profile for applications requiring short-term action, such as lactation support[1][2][16]. Compared to the endogenous hormone oxytocin, this compound's enhanced selectivity for the oxytocin receptor over vasopressin receptors minimizes the risk of off-target side effects[4][16]. Other synthetic agonists like carbetocin offer a longer duration of action, making them suitable for indications such as the prevention of postpartum hemorrhage[5]. The landscape of oxytocin receptor modulators also includes a range of potent and selective antagonists that have been crucial for both research and clinical applications in preterm labor. The continued development and comparative analysis of these compounds are vital for tailoring treatments to specific medical needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbetocin Versus Oxytocin and Ergometrine for the Prevention of Postpartum Hemorrhage [ctv.veeva.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TC OT 39 - Wikipedia [en.wikipedia.org]
- 9. Atosiban - Wikipedia [en.wikipedia.org]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epelsiban - Wikipedia [en.wikipedia.org]
- 13. Retosiban - Wikipedia [en.wikipedia.org]
- 14. gsk.com [gsk.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Buy this compound | 1190083-57-8 | >98% [smolecule.com]
Merotocin Efficacy in Primate Models: A Comparative Analysis
Despite extensive research, direct efficacy studies of Merotocin in non-human primate models are not publicly available. The primary data for this compound comes from a first-in-human study, which established its pharmacokinetic profile and safety in healthy, non-lactating women.[1][2] Therefore, this guide provides a comparative analysis of this compound's characteristics alongside data from primate studies of its parent compound, oxytocin, and related oxytocin receptor modulators. This approach offers valuable insights for researchers and drug development professionals by contextualizing this compound's potential performance based on the established pharmacology of similar compounds in relevant animal models.
This compound (FE 202767) is a potent and highly selective oxytocin receptor agonist, with an EC50 of less than 0.1 nM and over 1000-fold selectivity for the oxytocin receptor over vasopressin receptors.[3] Its development has focused on addressing lactation failure in mothers of preterm infants.[3]
Comparative Uterine Contractility Data in Primates
While specific data for this compound in primate uterine contractility models is absent, extensive research on oxytocin and its antagonists in various primate species provides a crucial benchmark. These studies have been instrumental in understanding the role of the oxytocin system in uterine physiology and for the development of tocolytics (anti-contraction medications).
| Compound | Primate Model | Key Findings on Uterine Contractility | Reference |
| Oxytocin | Rhesus Monkey | - Induces uterine contractions. - No significant differences in uterine activity compared to PGE2 at the doses studied. | [4] |
| Atosiban (Oxytocin Antagonist) | Baboon | - Inhibited spontaneous nocturnal myometrial contractions. | [5] |
| Cynomolgus Monkey | - Demonstrated rapid onset of action (0.5-1.5 h) and high efficacy (96-98% inhibition of intrauterine pressure). - Shorter duration of action (1-3 hours) compared to barusiban. | [6][7][8][9] | |
| Barusiban (Oxytocin Antagonist) | Cynomolgus Monkey | - Effectively suppressed oxytocin-induced preterm labor-like contractions. - Demonstrated a longer duration of action (>13-15 hours) compared to atosiban. - Potency was found to be 3 to 4 times higher than atosiban. | [6][7][8][9][10][11] |
| Retosiban (Oxytocin Receptor Inverse Agonist) | Cynomolgus Monkey | - Reduced the risk of spontaneous delivery when administered orally. | [12] |
Experimental Protocols in Primate Models
The following provides an overview of the methodologies employed in key primate studies of oxytocin receptor modulators.
Oxytocin-Induced Uterine Contraction Model in Cynomolgus Monkeys
This model is frequently used to evaluate the efficacy of oxytocin antagonists.
-
Animal Model: Pregnant cynomolgus monkeys (Macaca fascicularis).
-
Instrumentation: A telemetric pressure sensor is surgically implanted into the amniotic cavity to monitor intrauterine pressure (IUP). Biopotential sensors may also be attached to the uterus to record electromyogram (EMG) activity.[7][8]
-
Procedure:
-
A baseline period of uterine activity is recorded.
-
A continuous intravenous infusion of oxytocin is administered to induce stable, submaximal uterine contractions, mimicking preterm labor.[7][8] The infusion rate is individualized for each animal to achieve contractions of a specific magnitude (e.g., 15–40 mmHg).[7][8]
-
The test compound (e.g., an oxytocin antagonist) is administered intravenously as a bolus or infusion.
-
IUP and EMG are continuously monitored to assess the inhibitory effect of the compound on uterine contractions.
-
-
Key Parameters Measured:
-
Inhibition of intrauterine pressure (efficacy).
-
Onset of action.
-
Duration of action.
-
Signaling Pathways and Experimental Workflow
Oxytocin Receptor Signaling Pathway
This compound, as an oxytocin receptor agonist, is expected to activate the same signaling cascade as endogenous oxytocin. Binding of oxytocin to its G-protein coupled receptor (GPCR) on myometrial cells initiates a cascade of intracellular events leading to muscle contraction.
Caption: Oxytocin Receptor Signaling Pathway for Myometrial Contraction.
Experimental Workflow for Evaluating Tocolytic Agents in Primates
The following diagram illustrates a typical experimental workflow for assessing the efficacy of an oxytocin receptor antagonist in a primate model of preterm labor.
Caption: Experimental Workflow for Tocolytic Efficacy Testing in Primates.
References
- 1. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Uterine contractility and regional blood flow responses to oxytocin and prostaglandin E2 in pregnant rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barusiban suppresses oxytocin-induced preterm labour in non-human primates | springermedizin.de [springermedizin.de]
- 8. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Merotocin and Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Merotocin, a novel oxytocin receptor agonist, and the established therapeutic, oxytocin. The information is supported by experimental data from clinical trials to aid in research and drug development decisions.
Executive Summary
This compound (FE 202767) is a selective oxytocin receptor agonist developed to provide targeted oxytocic effects with a potentially improved side effect profile compared to exogenous oxytocin. The primary advantage of this compound lies in its high selectivity for the oxytocin receptor, with over 1000-fold greater affinity compared to its interaction with vasopressin receptors. This selectivity is anticipated to reduce the incidence of off-target side effects associated with oxytocin, such as cardiovascular and antidiuretic effects. Clinical data from a first-in-human study of this compound suggests it is well-tolerated, with most adverse events being of mild intensity. This contrasts with oxytocin, which, particularly when administered intravenously for labor induction, can be associated with a broader range of side effects, including hypotension, tachycardia, and in rare cases, water intoxication. For its intended use in lactation support via intranasal administration, oxytocin's side effects are generally mild, with headache being a common complaint.
Quantitative Comparison of Side Effects
The following tables summarize the reported adverse events from clinical investigations of this compound and intranasal oxytocin.
Table 1: Adverse Events Reported in a First-in-Human Study of Intranasal this compound
Data from a single-center, randomized, placebo-controlled, 3-period study in healthy, nonpuerperal women receiving single and repeated intranasal doses of this compound (5 to 400 µg) or a single intravenous dose (20 µg).
| Adverse Event | This compound (Intranasal) | This compound (Intravenous) | Placebo (Intranasal) |
| Headache | Most frequently reported | 4 participants | 5 participants (36%) |
| Dysgeusia | Reported | Not specified | Not specified |
| Dry Mouth | Reported | Not specified | Not specified |
| Flushing | Not specified | 4 participants | Not specified |
| Tachycardia (>100 bpm) | Not reported | 1 participant | Not reported |
Note: Specific percentages for intranasal this compound were not detailed in the primary publication, but headache was noted as the most frequent, occurring at a similar rate to placebo. All adverse events were reported as mild in intensity.
Table 2: Common Side Effects Associated with Intranasal Oxytocin for Lactation Support
Data compiled from various sources on the use of intranasal oxytocin (e.g., Syntocinon) for milk ejection.
| Adverse Event | Frequency/Description |
| Headache | Commonly reported. |
| Nasal Irritation | Can occur with nasal administration. |
| Nausea | Less common than with intravenous administration. |
| Uterine Cramps | Possible due to oxytocin's effect on uterine smooth muscle. |
| Tachycardia/Bradycardia | More commonly associated with intravenous administration but can occur. |
Signaling Pathways
Both this compound and oxytocin exert their effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade is through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This increase in intracellular calcium is the key mechanism for smooth muscle contraction, such as in the myoepithelial cells of the breast for milk ejection and the myometrium of the uterus during labor.
Caption: Oxytocin Receptor Signaling Pathway
Merotocin: A Comparative Analysis of its Cross-Reactivity with Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Merotocin's interaction with vasopressin receptors, presenting supporting experimental data, detailed methodologies, and visual representations of the involved signaling pathways. This compound (also known as FE 202767 and carba-1-(4-FBzlGly7)dOT) is a selective oxytocin receptor (OTR) agonist designed to minimize off-target effects, particularly at the vasopressin receptors, which are structurally similar to the OTR. This high selectivity is crucial for therapeutic applications where activation of vasopressin receptors could lead to undesirable side effects such as antidiuresis and cardiovascular effects.
Quantitative Comparison of Receptor Activity
The following table summarizes the in vitro pharmacological data for this compound, comparing its activity at the human oxytocin receptor (hOTR) with its activity at the human vasopressin receptors (hV1aR, hV1bR, and hV2R). For comparison, the activities of the endogenous ligands, oxytocin and arginine vasopressin (AVP), are also presented.
| Compound | Receptor | Parameter | Value (nM) | Selectivity Ratio (vs. hOTR) |
| This compound | hOTR | EC₅₀ | < 0.1[1] | - |
| hV1aR | IC₅₀ | > 500[1] | > 5000 | |
| hV1bR | - | > 200 (calculated)¹ | > 2000 | |
| hV2R | - | > 200 (calculated)¹ | > 2000 | |
| Oxytocin | hOTR | EC₅₀ | ~1-5 | - |
| hV1aR | EC₅₀ | ~20-100 | ~20-20 | |
| hV1bR | EC₅₀ | ~50-200 | ~50-40 | |
| hV2R | EC₅₀ | ~100-500 | ~100-100 | |
| Arginine Vasopressin (AVP) | hOTR | EC₅₀ | ~10-50 | ~0.1-0.5 (relative to AVP at V1aR) |
| hV1aR | EC₅₀ | ~0.5-2 | - | |
| hV1bR | EC₅₀ | ~1-5 | - | |
| hV2R | EC₅₀ | ~0.2-1 | - |
¹Selectivity ratios for hV1bR and hV2R are based on the reported overall selectivity of >2000-fold vs. vasopressin receptors[1]. The EC₅₀ values are estimated based on this ratio.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Functional Assay (EC₅₀ Determination)
This protocol describes a typical cell-based assay to determine the potency of a compound (e.g., this compound) in activating the human oxytocin receptor.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently or stably transfected with a plasmid encoding the human oxytocin receptor (hOTR) using a suitable transfection reagent (e.g., Lipofectamine).
2. Calcium Mobilization Assay:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
Varying concentrations of this compound (or other test compounds) are added to the wells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
3. Data Analysis:
-
The peak fluorescence response at each compound concentration is determined.
-
The data are normalized to the maximum response and plotted against the logarithm of the compound concentration.
-
The EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit (e.g., four-parameter logistic equation).
Radioligand Binding Assay (IC₅₀ Determination)
This protocol outlines a competitive binding assay to determine the affinity of a compound for a specific receptor, in this case, the human V1a receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human V1a receptor (hV1aR) are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer and the protein concentration is determined.
2. Competitive Binding Assay:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [³H]-SR49059).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled V1a receptor antagonist.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the logarithm of the concentration of the test compound.
-
The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting competition curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the oxytocin and vasopressin V1a receptors, as well as a typical workflow for a functional receptor assay.
Caption: Oxytocin Receptor (OTR) Signaling Pathway.
Caption: Vasopressin V1a Receptor Signaling Pathway.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
References
Merotocin vs. Placebo: An Evaluation of Clinical Efficacy for Lactation Support
For Researchers, Scientists, and Drug Development Professionals
Merotocin (also known as FE 202767) is a synthetic peptide analogue of oxytocin, developed by Ferring Pharmaceuticals as a selective oxytocin receptor agonist. It was investigated for its potential to support lactation in mothers who have delivered preterm and are experiencing inadequate milk production. This guide provides a comprehensive overview of the available clinical data for this compound compared to placebo, with a focus on experimental design and outcomes.
Executive Summary
Direct clinical efficacy data for this compound in promoting lactation from a completed pivotal trial is unavailable. The key Phase 2 clinical trial designed to evaluate its efficacy against a placebo was terminated due to low enrollment. However, a first-in-human, randomized, placebo-controlled study provides valuable insights into the safety, tolerability, and pharmacokinetics of intranasally administered this compound. This guide will summarize the findings from this completed study and detail the protocol of the terminated efficacy trial to offer a complete picture of its clinical development.
Data Presentation
Pharmacokinetic and Safety Data from First-in-Human Study
A single-center, randomized, placebo-controlled, three-period study was conducted to assess the safety and pharmacokinetics of this compound in healthy, non-puerperal women. The study involved single and repeated intranasal administrations of this compound at doses ranging from 5 to 400 µg, as well as a 20 µg intravenous administration.[1][2]
Table 1: Pharmacokinetic Parameters of Intranasal this compound [1]
| Parameter | 200 µg | 300 µg | 400 µg |
| Tmax (median, min) | ~15 | ~15 | ~15 |
| t½ (harmonic mean, min) | ~25-35 | ~25-35 | ~25-35 |
| Cmax (mean, pg/mL) | Data not available | Data not available | Data not available |
Tmax: Time to maximum plasma concentration; t½: Terminal half-life; Cmax: Maximum plasma concentration. Note: Reliable pharmacokinetic parameters could only be calculated for the 200, 300, and 400 µg dose groups due to low plasma concentrations at lower doses.
Table 2: Summary of Adverse Events in the First-in-Human Study [1][3]
| Adverse Event | This compound Group | Placebo Group |
| Headache | Reported | Reported with similar frequency |
| Other AEs | Few, all mild in intensity | Not specified |
AE: Adverse Event
Experimental Protocols
Completed First-in-Human Pharmacokinetic and Safety Study
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and repeated intranasal doses and a single intravenous dose of this compound in healthy female volunteers.
Study Design:
-
A single-center, randomized, placebo-controlled, three-period, crossover study.
-
Part 1 (Single Ascending Dose): Participants received a single intranasal dose of this compound (5, 15, 50, 100, 200, 300, or 400 µg) or placebo.
-
Part 2 (Multiple Dose): Participants received 11 intranasal doses of this compound or placebo every three hours (with one 6-hour overnight interval).[2]
-
Part 3 (Bioavailability): Participants received a single intranasal dose of 400 µg and a single intravenous dose of 20 µg of this compound in a crossover design.
Key Procedures:
-
Serial blood sampling was performed to determine the plasma concentrations of this compound.
-
Urine samples were collected to assess renal clearance.
-
Safety monitoring included the recording of adverse events, vital signs, ECGs, and clinical laboratory tests.
Terminated Phase 2 Efficacy Study (NCT02315814)
Objective: To evaluate the efficacy and safety of intranasal this compound in increasing milk production in mothers with preterm delivery and inadequate milk production.
Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter trial.[4]
-
Intervention: this compound nasal spray (400 µ g/dose ) or a matching placebo.
-
Dosing Regimen: One spray in each nostril, administered 6 to 8 times per day for 14 days.
Inclusion Criteria:
-
Mothers who delivered a singleton preterm infant (24 to 34 weeks gestation).
-
Inadequate milk production, defined as less than 200 mL in the 24 hours prior to randomization.
-
Willingness to express milk at least 6 to 8 times every 24 hours.
Primary Outcome Measure:
-
The planned primary outcome was the change in expressed milk volume from baseline to the end of the treatment period.
Mandatory Visualization
Signaling Pathway of this compound (Oxytocin Receptor Agonist)
This compound, as an oxytocin receptor agonist, is designed to mimic the action of endogenous oxytocin on mammary myoepithelial cells, leading to milk ejection. The binding of this compound to the oxytocin receptor (OTR), a G-protein coupled receptor, initiates a signaling cascade.
References
- 1. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Pharmacokinetic Profile: Merotocin vs. Oxytocin
An objective analysis of Merotocin and oxytocin, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their pharmacokinetic properties based on available experimental data.
This compound, a selective, short-acting peptidic oxytocin receptor agonist, has emerged as a potential therapeutic agent, particularly for lactation support.[1][2] Its pharmacokinetic profile, when compared to the widely used hormone and medication, oxytocin, reveals distinct differences that are critical for clinical application and further drug development. This guide provides a detailed comparison of the pharmacokinetic parameters of this compound and oxytocin, supported by experimental data from various studies.
Key Pharmacokinetic Parameters: A Tabular Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and oxytocin based on available clinical and preclinical data. It is important to note that the data are compiled from separate studies, which may have different experimental designs and subject populations.
| Pharmacokinetic Parameter | This compound (Intranasal) | Oxytocin (Intranasal) | Oxytocin (Intravenous) |
| Time to Maximum Plasma Concentration (Tmax) | ~15 minutes[1][2] | Variable, with high inter-subject variability[3][4] | Not applicable (immediate) |
| Terminal Half-life (t½) | ~30 minutes[1][2] | ~2 hours (intranasal)[5] | 1–6 minutes (IV)[5] |
| Bioavailability | Low systemic bioavailability[1][2] | Low (<1%) and highly variable[3][4] | 100% |
| Metabolism | Not detected in urine, indicating elimination independent of the kidneys[1][2] | Liver and other oxytocinases[5] | Liver and other oxytocinases[5] |
| Protein Binding | Data not available | 30%[5] | 30%[5] |
| Clearance | Data not available | 83 ml/s⁻¹ (in one study at elective caesarean delivery)[6] | 7.97 ml/min (in one study of gravid women undergoing labor induction)[7] |
| Volume of Distribution (Vd) | Data not available | 156.1 L (in one study at elective caesarean delivery)[6] | Data not available |
Experimental Methodologies: A Closer Look
The data presented above are derived from various clinical trials and research studies. Understanding the methodologies employed in these studies is crucial for interpreting the pharmacokinetic data accurately.
This compound Pharmacokinetic Study Protocol
A first-in-human, single-center, randomized, placebo-controlled study investigated the pharmacokinetics of this compound in healthy, nonpuerperal women.[1][2]
-
Administration: Single and repeated intranasal administrations (every 3 hours) at doses ranging from 5 to 400 µg, and a single intravenous administration at 20 µg.[1][2]
-
Sampling: Blood samples were collected at various time points to determine plasma concentrations of this compound.[1]
-
Analytical Method: Specific analytical methods were used to quantify this compound concentrations in plasma. Although the exact method is not detailed in the provided abstracts, such studies typically use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of peptides.
The experimental workflow for this study can be visualized as follows:
Oxytocin Pharmacokinetic Study Protocols
Several studies have investigated the pharmacokinetics of oxytocin using various administration routes.
-
Intravenous Administration: One study in women at elective caesarean delivery involved an initiating bolus followed by a maintenance infusion of oxytocin. Arterial blood samples were collected over 40 minutes to measure oxytocin concentrations.[6] Another study in gravid women undergoing labor induction involved blood sampling before and during oxytocin infusion.[7] A pharmacokinetic study in healthy subjects involved a 30-minute intravenous infusion of oxytocin with blood sampling over 120 minutes.[8][9]
-
Intranasal Administration: A study in healthy volunteers involved the administration of a single intranasal dose of oxytocin with subsequent blood sampling to model plasma pharmacokinetics.[8] Another study highlighted the high subject-to-subject variability and low bioavailability of intranasal oxytocin.[3][4]
Signaling Pathways: Oxytocin Receptor Activation
Both this compound and oxytocin exert their effects by binding to and activating the oxytocin receptor, a G-protein-coupled receptor (GPCR).[5] The activation of this receptor initiates a cascade of intracellular events. This compound is reported to be a potent and highly selective agonist of the oxytocin receptor, with over 1000-fold selectivity over the related vasopressin receptors.[10] This high selectivity is a key differentiating factor, as the off-target activation of vasopressin receptors by oxytocin can lead to side effects.[2]
The simplified signaling pathway upon oxytocin receptor activation is depicted below:
Discussion and Conclusion
The comparative analysis of the pharmacokinetic profiles of this compound and oxytocin reveals significant differences. This compound exhibits a rapid onset of action and a short half-life following intranasal administration, which could be advantageous in applications requiring intermittent and controlled effects, such as lactation support.[1][2] Its high selectivity for the oxytocin receptor may also offer a better safety profile by minimizing off-target effects associated with oxytocin, such as those mediated by vasopressin receptors.[2][11]
In contrast, oxytocin's pharmacokinetics are more variable, particularly after intranasal administration, with low and inconsistent bioavailability.[3][4] While intravenous oxytocin provides a more predictable pharmacokinetic profile, its short half-life necessitates continuous infusion for sustained effects.[5]
The available data suggest that this compound's pharmacokinetic properties make it a promising candidate for specific therapeutic indications. However, direct comparative studies under identical experimental conditions are needed to provide a more definitive assessment of the relative pharmacokinetics of these two compounds. Researchers and drug development professionals should consider these distinct profiles when designing future studies and clinical applications.
References
- 1. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma pharmacokinetics of intravenous and intranasal oxytocin in nonpregnant adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma pharmacokinetics of intravenous and intranasal oxytocin in nonpregnant adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxytocin - Wikipedia [en.wikipedia.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. The pharmacokinetics of oxytocin as they apply to labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Merotocin
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Merotocin, a short-acting peptidic oxytocin receptor agonist, requires meticulous handling and adherence to strict disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and fostering a culture of safety.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural and functional similarity to Oxytocin allows for the adoption of comparable, rigorous safety and disposal measures. All peptide-based pharmaceutical waste should be treated as potentially hazardous chemical waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | A fume hood or appropriate respiratory protection should be used when handling powdered this compound to prevent inhalation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, decontamination, and documentation. Adherence to these steps is critical for ensuring a safe and compliant laboratory environment.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be segregated at the point of generation to prevent cross-contamination.
-
Solid Waste: This category includes unused or expired this compound powder, contaminated PPE (gloves, masks, lab coats), and disposable labware such as weigh boats and pipette tips.
-
Liquid Waste: This includes reconstituted this compound solutions, solvents used for rinsing contaminated glassware, and any liquid media from experiments.
-
Sharps Waste: Needles, syringes, and any other sharp instruments contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
Step 2: Waste Containment and Labeling
Proper containment and clear labeling are essential for the safe storage and subsequent disposal of this compound waste.
-
Solid and Liquid Waste Containers: Use dedicated, leak-proof containers clearly labeled as "Hazardous Pharmaceutical Waste: this compound." The label should also include the date and the name of the primary researcher or lab.
-
Sharps Containers: Sharps containers must also be clearly labeled "Hazardous Pharmaceutical Waste: this compound Sharps."
Step 3: Decontamination of Reusable Labware
Glassware and other reusable equipment should be decontaminated immediately after use.
-
Triple Rinse: Rinse the contaminated labware three times with an appropriate solvent (e.g., ethanol or a suitable laboratory detergent solution).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid this compound waste.
-
Final Wash: After the triple rinse, the labware can be washed according to standard laboratory procedures.
Step 4: Storage of this compound Waste
All segregated and labeled this compound waste containers must be stored in a designated and secure area within the laboratory, away from general waste. This area should be clearly marked as a "Hazardous Waste Accumulation Area."
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or any pharmaceutical waste down the drain. [1][2][3] This is strictly prohibited to prevent the contamination of water systems.[3]
Experimental Protocols for Safe Handling
Reconstitution of Lyophilized this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Work within a chemical fume hood to minimize inhalation risk.
-
Carefully add the appropriate sterile solvent or buffer to the vial.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause degradation.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the pharmacokinetic profile from a first-in-human study provides some insight into its behavior.[4][5]
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~15 minutes (intranasal) | [4][5] |
| Terminal Half-life | ~30 minutes | [4][5] |
| Detection in Urine | Not detected | [4][5] |
This data indicates that this compound is rapidly absorbed and eliminated from the body and does not appear to be excreted via the kidneys.[4][5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
By implementing these comprehensive procedures, research institutions can ensure the safe and responsible management of this compound waste, thereby protecting their personnel, the integrity of their research, and the environment.
References
- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Merotocin
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Merotocin. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following protocols are based on established best practices for handling potent peptide compounds and information available for the structurally similar molecule, Oxytocin.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of potential exposure.
| Exposure Level | PPE Requirement | Rationale |
| Low-Level Exposure (e.g., handling sealed vials, analytical standard preparation in a contained environment) | - Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves | Provides a baseline level of protection against accidental contact. |
| Moderate-Level Exposure (e.g., weighing and dissolving solid this compound, preparing solutions) | - Disposable gown with cuffed sleeves - Chemical splash goggles or a face shield - Double-gloving with nitrile gloves | Minimizes skin and eye exposure to dusts, mists, or aerosols.[1][2] |
| High-Level Exposure / Spills (e.g., large-scale solution preparation, cleaning up spills) | - Chemical-resistant disposable suit - Full-face respirator with appropriate cartridges - Double-gloving with chemical-resistant gloves (e.g., nitrile) | Offers maximum protection against inhalation and extensive skin contact. |
II. Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Step-by-Step Guidance:
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product matches the order specifications.
-
Storage: Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is typically 2-8°C.
-
Preparation: All manipulations involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
-
Handling: Wear the appropriate level of PPE as outlined in the table above. Avoid direct contact with skin, eyes, and clothing.
-
Disposal: All waste materials contaminated with this compound, including empty containers, gloves, and disposable labware, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain.[2][3]
III. Emergency Procedures: A Rapid and Coordinated Response
In the event of an accidental exposure or spill, a clear and immediate response is critical. The following flowchart details the necessary actions.
Immediate First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
IV. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow:
Key Disposal Principles:
-
Segregation: All this compound-contaminated waste must be segregated from general laboratory waste.
-
Containers: Use clearly labeled, sealed, and appropriate containers for each waste type (e.g., sharps containers for needles and blades, leak-proof containers for solids and liquids).
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and certified waste management contractor. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound waste in standard trash or down the sewer system.[2][3] If a drug take-back program is not available, unused medicine can be mixed with an unappealing substance like dirt or coffee grounds in a sealed container before being thrown in the trash.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
